Product packaging for Oudemansin(Cat. No.:CAS No. 73341-71-6)

Oudemansin

Cat. No.: B1677813
CAS No.: 73341-71-6
M. Wt: 290.4 g/mol
InChI Key: COBDENJOXQSLKO-NKAAJRRHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oudemansin A is a member of styrenes.
This compound A has been reported in Favolaschia tonkinensis, Mycena, and other organisms with data available.
strong antifungal properties & inhibits respiration in fungi, cells of ascitic form of EHRLICH carcinoma & rat liver mitochondria;  structure;  biological activity depends on methoxyacrylate moiety

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22O4 B1677813 Oudemansin CAS No. 73341-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E,2E,3S,4S)-4-methoxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O4/c1-13(15(12-19-2)17(18)21-4)16(20-3)11-10-14-8-6-5-7-9-14/h5-13,16H,1-4H3/b11-10+,15-12+/t13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBDENJOXQSLKO-NKAAJRRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C=CC1=CC=CC=C1)OC)C(=COC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](/C=C/C1=CC=CC=C1)OC)/C(=C\OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031462
Record name Oudemansin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73341-71-6
Record name Oudemansin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73341-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oudemansin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073341716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oudemansin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OUDEMANSIN A, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF4T7P745Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Oudemansin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Physicochemical Properties

Oudemansin A possesses a complex stereostructure that has been elucidated through a combination of spectroscopic methods and single-crystal X-ray analysis.[1][2] The absolute stereochemistry was definitively established through total synthesis.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound A

PropertyValueSource
Molecular Formula C₁₇H₂₂O₄
Molar Mass 290.359 g·mol⁻¹
IUPAC Name Methyl (2E,3S,4R,5E)-4-methoxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate
CAS Number 73341-71-6
SMILES C--INVALID-LINK--OC">C@H/C(=C\OC)/C(=O)OC
¹H NMR (CDCl₃) Detailed data not available in search results.
¹³C NMR (CDCl₃) Detailed data not available in search results.
Melting Point Data not available in search results.
Optical Rotation Data not available in search results.

Note: While spectroscopic methods were crucial for structure elucidation, specific spectral data for this compound A is not provided in the reviewed literature.

Stereochemistry

The core of this compound A's structure features two contiguous stereocenters at the C9 and C10 positions. The absolute configuration has been determined to be (9S, 10S). This was unequivocally confirmed by the total synthesis of (-)-oudemansin A. The molecule also contains two double bonds with E geometry.

Oudemansin_Stereochemistry cluster_structure This compound A Structure cluster_stereocenters Key Stereochemical Features img img C9 (9S)-configuration C10 (10S)-configuration E_double_bond1 (2E)-double bond E_double_bond2 (5E)-double bond

Caption: Stereochemical features of this compound A.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and total synthesis of this compound A are not available in the provided search results. However, this section outlines the general methodologies employed based on the available literature.

Isolation from Oudemansiella mucida

This compound A is a secondary metabolite produced by the basidiomycete fungus Oudemansiella mucida. The general procedure for isolating natural products from fungal cultures involves fermentation, extraction, and chromatographic purification.

General Protocol for Fungal Metabolite Isolation:

  • Fermentation: Oudemansiella mucida is cultured in a suitable liquid medium under controlled conditions to promote the production of secondary metabolites.

  • Extraction: The fungal mycelium and the fermentation broth are separated. The mycelium is typically extracted with an organic solvent such as ethyl acetate or methanol. The broth can also be extracted with an immiscible organic solvent to capture extracellular metabolites.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the target compound. This often involves:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity to separate compounds based on their polarity.

    • Sephadex LH-20 Chromatography: For further purification, particularly to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): As a final step to obtain the pure compound.

Isolation_Workflow Fermentation Fungal Fermentation (Oudemansiella mucida) Extraction Extraction (Mycelium and Broth) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Containing this compound Column_Chromatography->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex Purified_Fractions Purified Fractions Sephadex->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_this compound Pure this compound A HPLC->Pure_this compound

Caption: General workflow for the isolation of this compound A.

Total Synthesis of (-)-Oudemansin A

The total synthesis of (-)-Oudemansin A was crucial for confirming its absolute stereochemistry. While the specific, detailed protocol is not available in the search results, the general strategies for synthesizing strobilurin-type molecules often involve the stereoselective construction of the chiral centers and the formation of the β-methoxyacrylate moiety.

Key Synthetic Steps in Strobilurin Synthesis (Representative):

  • Asymmetric Aldol Reactions: To establish the desired stereochemistry at the C9 and C10 positions.

  • Horner-Wadsworth-Emmons Reaction: To construct the (E)-double bond of the β-methoxyacrylate system.

  • Wittig-type Reactions: For the formation of other carbon-carbon double bonds.

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.

X-ray Crystallography

The relative configuration of this compound was initially determined by single-crystal X-ray crystallography. This technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

General Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.

Mechanism of Action

This compound A, like other strobilurins, exhibits its antifungal activity by inhibiting mitochondrial respiration. Specifically, it targets the Quinone outside (Qo) binding site of the cytochrome bc₁ complex (Complex III) in the electron transport chain. This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting ATP synthesis and leading to fungal cell death.

QoI_Mechanism cluster_ETC Mitochondrial Electron Transport Chain This compound This compound A Qo_site Qo Site This compound->Qo_site Binds to Complex_III Cytochrome bc1 Complex (Complex III) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Electron_Transport Electron Transport Qo_site->Complex_III Ubiquinol Ubiquinol (CoQH2) Ubiquinol->Complex_III e- ATP_Synthesis ATP Synthesis Fungal_Cell_Death Fungal Cell Death Electron_Transport->Fungal_Cell_Death Inhibition leads to

References

Oudemansin Biosynthesis in Basidiomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Oudemansins, a class of antifungal polyketides produced by Basidiomycete fungi. Given the structural and biosynthetic similarities, this guide extensively references the well-characterized strobilurin pathway as a model for understanding Oudemansin synthesis. Oudemansins, like strobilurins, are potent inhibitors of mitochondrial respiration, making their biosynthetic machinery a subject of significant interest for the development of novel antifungal agents and for bioengineering applications.

Overview of the this compound Biosynthetic Pathway

Oudemansins are structurally complex polyketides, and their biosynthesis is orchestrated by a dedicated biosynthetic gene cluster (BGC). These clusters encode a suite of enzymes that work in a coordinated fashion to assemble and modify the polyketide backbone. The core of this machinery is a Type I Polyketide Synthase (PKS), a large, multifunctional enzyme that iteratively condenses small carboxylic acid units to build the carbon skeleton of the molecule. Following the synthesis of the polyketide chain, a series of tailoring enzymes, including oxygenases and methyltransferases, modify the intermediate to yield the final this compound product.

Based on extensive studies of the closely related strobilurin biosynthesis, the pathway for this compound A is proposed to commence with a benzoyl-CoA starter unit, followed by chain extension and a series of modifications. A key step in the formation of the characteristic β-methoxyacrylate toxophore is believed to involve an oxidative rearrangement.

The this compound Biosynthetic Gene Cluster (A Model Based on Strobilurin BGC)

While the complete this compound BGC from a producer such as Oudemansiella mucida has not been fully elucidated in the available literature, the gene cluster for the closely related strobilurins provides a robust predictive model. The strobilurin BGC contains genes encoding the core PKS, as well as a variety of tailoring enzymes essential for the final structure.

Table 1: Key Enzymes in the Proposed this compound Biosynthesis Pathway (based on the Strobilurin Model)

Gene (Strobilurin Model)Enzyme TypeProposed Function in this compound Biosynthesis
str1Polyketide Synthase (PKS)Synthesis of the polyketide backbone from a benzoyl-CoA starter unit and malonyl-CoA extender units.
str9FAD-dependent OxygenaseCatalyzes the key oxidative rearrangement to form the β-methoxyacrylate toxophore.
str2O-MethyltransferaseMethylation of the carboxylic acid moiety of the β-methoxyacrylate group.
str3O-MethyltransferaseMethylation of a hydroxyl group on the polyketide backbone to form the characteristic methoxy group of this compound A. This is a key differentiating step from strobilurin A biosynthesis.
Additional EnzymesP450 Monooxygenases, etc.May be involved in other hydroxylation or tailoring steps depending on the specific this compound analogue.

Proposed Biosynthetic Pathway of this compound A

The following pathway is a hypothesized sequence of events based on the characterized strobilurin biosynthetic pathway.

This compound A Biosynthesis Pathway benzoyl_coa Benzoyl-CoA pks PKS (str1) benzoyl_coa->pks + Malonyl-CoA polyketide_chain Enzyme-Bound Polyketide Chain prestrobilurin_A Prestrobilurin A polyketide_chain->prestrobilurin_A Release oxygenase Oxygenase (str9) prestrobilurin_A->oxygenase rearranged_intermediate Oxidatively Rearranged Intermediate methyltransferase1 O-Methyltransferase (str2) rearranged_intermediate->methyltransferase1 hydroxylated_intermediate Hydroxylated Intermediate methyltransferase2 O-Methyltransferase (str3-like) hydroxylated_intermediate->methyltransferase2 oudemansin_A This compound A pks->polyketide_chain oxygenase->rearranged_intermediate methyltransferase1->hydroxylated_intermediate hydroxylase Hydroxylase (Putative) methyltransferase2->oudemansin_A

Caption: Proposed biosynthetic pathway of this compound A.

Quantitative Data

Quantitative data for the this compound biosynthetic pathway is not extensively available in the public domain. However, studies on the heterologous production of related strobilurins in Aspergillus oryzae have reported titers of strobilurin-related metabolites exceeding 100 mg/L. This demonstrates the potential for significant production levels through metabolic engineering and optimized fermentation conditions. Further research is required to determine the specific enzyme kinetics and precursor flux within the native this compound-producing organisms.

Table 2: Potential Areas for Quantitative Analysis in this compound Biosynthesis

ParameterDescriptionPotential Impact on Yield
PKS Activity Rate of polyketide chain assembly.A primary determinant of overall pathway flux.
Precursor Supply Availability of benzoyl-CoA and malonyl-CoA.Can be a significant bottleneck in production.
Tailoring Enzyme Kinetics Efficiency of oxygenases and methyltransferases.Inefficient tailoring can lead to the accumulation of intermediates and reduced final product yield.
Gene Expression Levels Transcriptional activity of the BGC genes.Regulation of gene expression directly controls enzyme availability.

Experimental Protocols

The elucidation of polyketide biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Identification and Characterization of the this compound BGC

A common workflow for identifying and characterizing a biosynthetic gene cluster is outlined below.

BGC Identification Workflow genome_sequencing Genome Sequencing of This compound Producer bgc_prediction BGC Prediction (e.g., antiSMASH) genome_sequencing->bgc_prediction homology_analysis Homology Analysis to Strobilurin BGC bgc_prediction->homology_analysis gene_knockout Gene Knockout Studies in Native Host homology_analysis->gene_knockout heterologous_expression Heterologous Expression of BGC in a Host (e.g., A. oryzae) homology_analysis->heterologous_expression metabolite_analysis Metabolite Analysis (LC-MS, NMR) gene_knockout->metabolite_analysis heterologous_expression->metabolite_analysis pathway_elucidation Pathway Elucidation metabolite_analysis->pathway_elucidation Regulatory Influences environmental_cues Environmental Cues (Nutrient availability, pH, light) global_regulators Global Regulators (e.g., LaeA-like proteins) environmental_cues->global_regulators pathway_specific_tf Pathway-Specific Transcription Factor global_regulators->pathway_specific_tf oudemansin_bgc This compound BGC pathway_specific_tf->oudemansin_bgc Activation/Repression oudemansin_production This compound Production oudemansin_bgc->oudemansin_production

A Technical Guide to the Mechanism of Action of Oudemansin on Mitochondrial Complex III

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oudemansin is a potent and specific inhibitor of the mitochondrial electron transport chain, exerting its effect by binding to the cytochrome bc₁ complex, also known as Complex III. As a member of the β-methoxyacrylate (strobilurin) class of antifungals, its mechanism has been a subject of significant study. This compound targets the Qₒ (quinone oxidation) site of Complex III, effectively blocking the bifurcation of electrons that is central to the Q-cycle. This inhibition halts proton translocation across the inner mitochondrial membrane, collapses the mitochondrial membrane potential, and ceases ATP synthesis, ultimately leading to cellular respiratory arrest. This document provides a detailed overview of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

The Q-Cycle and the Role of Complex III

Mitochondrial Complex III is a critical enzyme in oxidative phosphorylation. It catalyzes the transfer of electrons from ubiquinol (QH₂) to cytochrome c. This process is coupled with the translocation of protons from the mitochondrial matrix to the intermembrane space, contributing to the proton-motive force that drives ATP synthesis.[1] The catalytic core of this process is the Q-cycle, which involves two distinct quinone-binding sites within the cytochrome b subunit: the Qₒ (outside) site and the Qᵢ (inside) site.[2]

In the first half of the cycle, a molecule of QH₂ binds to the Qₒ site and is oxidized. Its two electrons are bifurcated:

  • One electron is transferred to the high-potential Rieske iron-sulfur protein (FeS), then to cytochrome c₁, and finally to cytochrome c.[3]

  • The second electron is transferred across the membrane to the low-potential heme bL and then to heme bH at the Qᵢ site, where it partially reduces a bound ubiquinone (Q) to a stable semiquinone radical (SQ).

In the second half, a second molecule of QH₂ is oxidized at the Qₒ site, releasing another electron to cytochrome c and a second electron to fully reduce the semiquinone at the Qᵢ site to QH₂. This newly formed QH₂ is then released back into the quinone pool. The net result is the oxidation of one QH₂, the reduction of two cytochrome c molecules, and the translocation of four protons.

Mechanism of Action of this compound

This compound functions as a classic Qₒ site inhibitor. Its mechanism is characterized by the following key events:

  • Binding to the Qₒ Site: this compound binds to a pocket on the cytochrome b subunit that constitutes the Qₒ site.[4] This binding is competitive with the natural substrate, ubiquinol.

  • Inhibition of Ubiquinol Oxidation: By occupying the Qₒ site, this compound physically prevents the binding and subsequent oxidation of ubiquinol. This action is the primary inhibitory step.

  • Disruption of the Q-Cycle: The inability to oxidize ubiquinol halts the entire Q-cycle. Electron transfer to both the Rieske iron-sulfur protein and the Qᵢ site is blocked.

  • Cessation of Respiration: This blockage leads to a complete shutdown of the electron flow from Complex I and II to Complex IV, inhibiting overall mitochondrial respiration.[5]

  • Increased ROS Production: The blockage of electron flow can cause a backup of electrons upstream, leading to the formation of reactive oxygen species (ROS), primarily superoxide, as electrons are non-enzymatically transferred to molecular oxygen.

Visualizing the Inhibition Pathway

The following diagram illustrates the normal Q-cycle and the specific point of inhibition by this compound.

G cluster_complex_III Complex III (cytochrome bc1 complex) cluster_membrane Inner Mitochondrial Membrane CytB Cytochrome b Qo_site Qo Site Qi_site Qi Site Qo_site->Qi_site Rieske Rieske FeS Qo_site->Rieske e- Q_pool_out Q Qi_site->Q_pool_out releases Q CytC1 Cytochrome c1 Rieske->CytC1 e- CytC_out Cytochrome c (to C IV) CytC1->CytC_out e- QH2_pool_in QH2 (from C I/II) QH2_pool_in->Qo_site binds H_matrix 4H+ (Matrix) H_ims 4H+ (IMS) H_matrix->H_ims Proton Pumping This compound This compound This compound->Qo_site INHIBITS G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis p1 Isolate Mitochondria (Differential Centrifugation) p2 Determine Protein Conc. (BCA/Bradford Assay) p1->p2 p3 Prepare Reagent Stocks (Buffers, Substrates, Inhibitors) p2->p3 a1 Aliquot Assay Buffer, Rotenone, & KCN p3->a1 a2 Add Inhibitor (this compound) or Vehicle (DMSO) a1->a2 a3 Add Mitochondrial Suspension & Pre-incubate a2->a3 a4 Initiate Reaction: Add Cytochrome c & Succinate a3->a4 d1 Measure Absorbance at 550 nm (Kinetic Mode) a4->d1 d2 Calculate Reaction Rates (Slope of Linear Phase) d1->d2 d3 Determine % Inhibition vs. Vehicle Control d2->d3 d4 Plot Dose-Response Curve & Calculate IC50 d3->d4

References

Oudemansin: A Technical Deep-Dive into its Antifungal Spectrum and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oudemansin, a naturally occurring β-methoxyacrylate antifungal agent isolated from basidiomycete fungi such as Oudemansiella mucida, has garnered significant interest for its potent inhibitory effects against a wide range of yeasts and filamentous fungi. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation, designed to support further research and development in the field of antifungal therapeutics.

Antifungal Spectrum of Activity of this compound

While extensive quantitative data for purified this compound against a broad spectrum of fungal pathogens is not widely compiled in publicly available literature, research indicates its strong intrinsic antifungal properties. The following table summarizes the reported antifungal activity of an ethyl acetate extract from an Oudemansiella species, providing relative Minimum Inhibitory Concentration (MIC) values that indicate its potential. It is important to note that these values are for a crude extract and the activity of purified this compound is expected to be significantly more potent.

Table 1: Relative Minimum Inhibitory Concentration (MIC) of Oudemansiella sp. Ethyl Acetate Extract against Various Fungi

Fungal SpeciesRelative MIC (µg/µl)
Cladosporium herbarum10
Aspergillus niger40
Candida albicans>40
Candida lipolytica>40
Saccharomyces cerevisiae>40

Data adapted from a study on the antimicrobial activity of Oudemansiella sp. The values represent the lowest concentration of the extract that inhibited fungal growth.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound belongs to the class of Quinone outside Inhibitors (QoI) fungicides.[1] Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at the cytochrome bc1 complex (also known as complex III).[1] By binding to the Qo site of cytochrome b, this compound blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron transport chain leads to a cascade of cellular events, ultimately inhibiting fungal respiration and ATP synthesis, which are essential for fungal growth and survival.

Signaling Pathway of this compound's Antifungal Action

The inhibition of the mitochondrial respiratory chain by this compound triggers a series of downstream cellular stress responses. While the specific signaling cascade directly initiated by this compound is a subject of ongoing research, the general consequences of mitochondrial dysfunction in fungi are known to activate stress-responsive signaling pathways. These pathways, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, are crucial for fungal adaptation to environmental stresses.[2][3] The disruption of cellular energy metabolism and the potential increase in reactive oxygen species (ROS) production due to a dysfunctional electron transport chain are potent triggers for these stress pathways.[2]

Oudemansin_Signaling_Pathway This compound This compound Mitochondrion Fungal Mitochondrion This compound->Mitochondrion Enters ETC Electron Transport Chain (Cytochrome bc1 complex) This compound->ETC Inhibits Qo site Mitochondrion->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Electron flow ROS Reactive Oxygen Species (ROS) Production (potential increase) ETC->ROS Dysfunction leads to Stress_Sensor Cellular Stress Sensors ETC->Stress_Sensor Energy depletion activates ATP ATP Production ATP_Synthase->ATP Growth_Inhibition Fungal Growth Inhibition ATP->Growth_Inhibition Depletion leads to ROS->Stress_Sensor Activates HOG_Pathway High Osmolarity Glycerol (HOG) Signaling Pathway Stress_Sensor->HOG_Pathway CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Stress_Sensor->CWI_Pathway Stress_Response Stress Response Gene Expression HOG_Pathway->Stress_Response CWI_Pathway->Stress_Response Stress_Response->Growth_Inhibition MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Fungal_Culture 1. Fungal Culture (Yeast or Mold) Inoculum_Prep 2. Inoculum Preparation (0.5 McFarland Standard) Fungal_Culture->Inoculum_Prep Inoculation 5. Inoculation of wells with fungal suspension Inoculum_Prep->Inoculation Oudemansin_Stock 3. This compound Stock Solution (in DMSO) Serial_Dilution 4. Serial Dilution of this compound in 96-well plate Oudemansin_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubate 6. Incubation (24-72 hours) Inoculation->Incubate Read_Results 7. Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC 8. Determine MIC Read_Results->Determine_MIC

References

The Biological Properties of Oudemansin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oudemansin A, a naturally occurring β-methoxyacrylate derivative isolated from the basidiomycete fungus Oudemansiella mucida, has garnered significant interest in the scientific community for its potent biological activities.[1] Initially recognized for its broad-spectrum antifungal properties, this compound A's mechanism of action as a Quinone outside Inhibitor (QoI) at the cytochrome bc1 complex of the mitochondrial respiratory chain has paved the way for the development of a major class of agricultural fungicides, the strobilurins.[1] Beyond its fungicidal effects, this compound A exhibits cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound in oncology research. This technical guide provides an in-depth overview of the biological properties of this compound A, with a focus on its mechanism of action, quantitative biological data, and detailed experimental protocols relevant to its study.

Introduction

This compound A is a secondary metabolite produced by the fungus Oudemansiella mucida.[1] Its structure was first elucidated in 1979 and is characterized by a β-methoxyacrylate toxophore, a structural feature shared with the strobilurins.[1] This functional group is crucial for its biological activity. While this compound A itself has not been commercialized due to issues with potency and stability, its discovery was a landmark in the development of synthetic QoI fungicides, which are now widely used in agriculture.[1] Recent research has also highlighted its potential as an anticancer agent, prompting further investigation into its effects on eukaryotic cells.

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mechanism of action of this compound A is the inhibition of the cytochrome bc1 complex (also known as complex III) in the mitochondrial respiratory chain. This multi-subunit enzyme plays a critical role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane to generate the proton motive force for ATP synthesis.

This compound A binds to the Qo (Quinone outside) site of the cytochrome bc1 complex, thereby blocking the oxidation of ubiquinol. This inhibition disrupts the electron transport chain, leading to a cascade of downstream effects:

  • Inhibition of ATP Synthesis: The blockage of electron flow prevents the generation of the proton gradient necessary for ATP production by ATP synthase.

  • Generation of Reactive Oxygen Species (ROS): The interruption of the electron transport chain can lead to the incomplete reduction of oxygen and the formation of superoxide radicals and other reactive oxygen species.

  • Induction of Apoptosis: The disruption of mitochondrial function is a potent trigger for programmed cell death, or apoptosis.

Signaling Pathway: Mitochondrial-Mediated Apoptosis

The inhibition of the cytochrome bc1 complex by this compound A initiates the intrinsic pathway of apoptosis. This signaling cascade is primarily regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

G cluster_mito Mitochondrial Events OudemansinA This compound A CytBC1 Cytochrome bc1 Complex (Complex III) OudemansinA->CytBC1 Inhibits ETC Electron Transport Chain Disruption CytBC1->ETC Mitochondrion Mitochondrion CytoC Cytochrome c Release ATP_depletion ATP Depletion ETC->ATP_depletion ROS ROS Generation ETC->ROS Bax Bax Activation ROS->Bax Bax->CytoC Promotes Bcl2 Bcl-2 Inhibition Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 Activation Apaf1->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: this compound A-induced mitochondrial apoptosis pathway.

Quantitative Biological Data

The biological activity of this compound A has been quantified against various fungal strains and cancer cell lines. The following tables summarize the available data.

Table 1: Antifungal Activity of this compound A
Fungal SpeciesAssay TypeValueReference
Various filamentous fungi and yeastsGeneral ActivityBiologically active
Phytopathogenic fungiGeneral ActivityStrong inhibition
Table 2: Cytotoxic Activity of this compound A
Cell LineCancer TypeAssay TypeValue (IC50)Reference
KBHuman oral epidermoid carcinomaResazurin microplate assay5.48 µg/mL
MCF7Human breast adenocarcinomaResazurin microplate assay> 50 µg/mL
Ehrlich carcinoma (ascitic form)Murine carcinomaRespiration inhibitionInhibition observed

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological properties of this compound A.

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol is based on the broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Fungal isolates

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS)

  • This compound A stock solution (in a suitable solvent like DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a suspension of fungal spores or cells in sterile saline.

    • Adjust the suspension to a standardized concentration (e.g., 1-5 x 106 CFU/mL) using a spectrophotometer or hemocytometer.

    • Dilute the standardized suspension in the broth medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 103 CFU/mL).

  • Preparation of this compound A Dilutions:

    • Perform serial twofold dilutions of the this compound A stock solution in the broth medium in the wells of the 96-well plate to obtain a range of concentrations.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the this compound A dilutions and the growth control well.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, or until sufficient growth is observed in the growth control well.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound A that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Experimental Workflow: MIC Determination

G start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_dilutions Prepare this compound A Serial Dilutions in Plate start->prep_dilutions inoculate Inoculate Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound A stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound A for a specific duration (e.g., 24, 48, or 72 hours).

    • Include untreated control wells.

  • MTT Addition:

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of this compound A that causes a 50% reduction in cell viability.

Mitochondrial Respiration Assay

This protocol measures the oxygen consumption rate (OCR) in isolated mitochondria to assess the inhibitory effect of this compound A.

Materials:

  • Isolated mitochondria from a suitable source (e.g., rat liver or cultured cells)

  • Respiration buffer

  • Respiratory substrates (e.g., glutamate, malate, succinate)

  • ADP

  • This compound A

  • Other mitochondrial inhibitors (e.g., rotenone, antimycin A, oligomycin) for controls

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

Procedure:

  • Mitochondria Isolation:

    • Isolate mitochondria from tissues or cells using differential centrifugation.

  • Respirometer Setup:

    • Calibrate the oxygen electrode of the respirometer according to the manufacturer's instructions.

    • Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Measurement of Basal Respiration (State 2):

    • Add the isolated mitochondria and respiratory substrates (e.g., glutamate and malate for Complex I-linked respiration) to the chamber.

    • Record the basal oxygen consumption rate.

  • Measurement of Active Respiration (State 3):

    • Add a known amount of ADP to stimulate ATP synthesis and measure the coupled respiration rate.

  • Inhibition with this compound A:

    • Add this compound A to the chamber and record the inhibition of State 3 respiration.

  • Control Inhibitor Additions:

    • Sequentially add other known inhibitors of the respiratory chain to confirm the specificity of the assay and to measure different respiratory states.

Experimental Workflow: Mitochondrial Respiration Assay

G start Start isolate_mito Isolate Mitochondria start->isolate_mito setup_respirometer Setup and Calibrate Respirometer start->setup_respirometer add_buffer_mito Add Respiration Buffer and Mitochondria isolate_mito->add_buffer_mito setup_respirometer->add_buffer_mito add_substrates Add Respiratory Substrates (e.g., Glutamate/Malate) add_buffer_mito->add_substrates measure_state2 Measure State 2 Respiration add_substrates->measure_state2 add_adp Add ADP measure_state2->add_adp measure_state3 Measure State 3 Respiration add_adp->measure_state3 add_this compound Add this compound A measure_state3->add_this compound measure_inhibition Measure Inhibition of State 3 Respiration add_this compound->measure_inhibition end End measure_inhibition->end

Figure 3: Workflow for assessing mitochondrial respiration inhibition.

Conclusion and Future Perspectives

This compound A is a pivotal natural product that has significantly impacted our understanding of mitochondrial respiration and has been instrumental in the development of modern fungicides. Its well-defined mechanism of action, centered on the inhibition of the cytochrome bc1 complex, provides a clear rationale for its biological effects. While its direct application as a therapeutic or agricultural agent is limited, this compound A and its analogues continue to be valuable tools for studying mitochondrial biology and the intricate signaling pathways that link mitochondrial dysfunction to cellular fate. The cytotoxic effects of this compound A against cancer cells warrant further investigation, particularly in elucidating the specific downstream signaling events and exploring the potential for developing more potent and stable derivatives with therapeutic potential. Future research should focus on obtaining more comprehensive quantitative data on its antifungal spectrum and delving deeper into the molecular details of its interaction with the cytochrome bc1 complex from different organisms to guide the rational design of novel inhibitors.

References

An In-depth Technical Guide to the Natural Sources of Oudemansin B and Oudemansin X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudemansins are a class of naturally occurring antifungal compounds that have garnered significant interest in the scientific community due to their potent biological activity. This technical guide focuses on two key members of this family, Oudemansin B and this compound X, providing a comprehensive overview of their natural sources, isolation methodologies, and biosynthetic origins. The information presented herein is intended to serve as a valuable resource for researchers involved in natural product chemistry, mycology, and the development of novel therapeutic agents.

Natural Sources of this compound B and this compound X

This compound B and this compound X are secondary metabolites produced by various species of basidiomycete fungi. These compounds are typically isolated from mycelial cultures of these fungi.

This compound B

The primary natural sources of this compound B are fungi belonging to the genus Xerula. Specifically, it has been isolated from:

  • Xerula longipes [1][2]

  • Xerula melanotricha [1][2][3]

This compound X

This compound X is produced by the basidiomycete fungus:

  • Oudemansiella radicata

Quantitative Data

The yield of this compound B and this compound X from their natural sources can vary depending on the fungal strain, culture conditions, and extraction methods. The following tables summarize the available quantitative data from the primary literature.

Table 1: Quantitative Yield of this compound B

Fungal SourceCulture TypeYield (mg/L of culture medium)Reference
Xerula melanotrichaSubmerged Fermentation10Anke et al., 1983

Table 2: Quantitative Yield of this compound X

Fungal SourceCulture TypeYield (mg/L of culture medium)Reference
Oudemansiella radicataSubmerged Fermentation5-10Anke et al., 1990

Experimental Protocols

The isolation and purification of this compound B and this compound X from fungal cultures involve a series of chromatographic techniques. The following are detailed methodologies based on the original research by Anke et al.

Fermentation of Producer Organisms

Workflow for Fungal Fermentation

Fermentation_Workflow Inoculum Mycelial Inoculum Fermentation Submerged Fermentation (Shaker Flask or Fermenter) Inoculum->Fermentation Culture_Medium Liquid Culture Medium (e.g., YMG Broth) Culture_Medium->Fermentation Harvest Harvest of Mycelium and Culture Broth Fermentation->Harvest

Diagram 1: General workflow for the fermentation of this compound-producing fungi.

Protocol:

  • Inoculum Preparation: A well-grown mycelial culture of the producer strain (Xerula sp. for this compound B or Oudemansiella radicata for this compound X) is used to inoculate the production medium.

  • Culture Medium: A suitable liquid medium, such as Yeast Malt Glucose (YMG) broth (composition: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L glucose), is prepared and sterilized.

  • Fermentation: The inoculated medium is incubated in a shaker flask or a fermenter at a controlled temperature (typically 24°C) with agitation for a period of 14-21 days to allow for the production of the secondary metabolites.

Extraction and Purification of this compound B from Xerula melanotricha

Workflow for this compound B Isolation

OudemansinB_Isolation Culture_Broth Culture Broth Extraction Ethyl Acetate Extraction Culture_Broth->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography (Cyclohexane-Ethyl Acetate Gradient) Crude_Extract->Silica_Gel Semi_Pure Semi-Pure Fraction Silica_Gel->Semi_Pure Sephadex Sephadex LH-20 Chromatography (Methanol) Semi_Pure->Sephadex Pure_OudemansinB Pure this compound B Sephadex->Pure_OudemansinB

Diagram 2: Experimental workflow for the isolation and purification of this compound B.

Protocol:

  • Extraction: The culture broth is extracted with an equal volume of ethyl acetate. The organic phase is collected and concentrated under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of cyclohexane and ethyl acetate. Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions containing this compound B are pooled, concentrated, and further purified by column chromatography on Sephadex LH-20, using methanol as the eluent.

  • Final Purification: The fractions containing pure this compound B are combined and concentrated to yield the final product.

Extraction and Purification of this compound X from Oudemansiella radicata

Workflow for this compound X Isolation

OudemansinX_Isolation Culture_Broth Culture Broth Extraction Ethyl Acetate Extraction Culture_Broth->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography (Cyclohexane-Ethyl Acetate Gradient) Crude_Extract->Silica_Gel Semi_Pure Semi-Pure Fraction Silica_Gel->Semi_Pure HPLC Preparative HPLC (RP-18, Acetonitrile-Water) Semi_Pure->HPLC Pure_OudemansinX Pure this compound X HPLC->Pure_OudemansinX

Diagram 3: Experimental workflow for the isolation and purification of this compound X.

Protocol:

  • Extraction: The culture filtrate is extracted with ethyl acetate. The organic layer is separated and evaporated to dryness.

  • Silica Gel Chromatography: The resulting crude extract is chromatographed on a silica gel column using a cyclohexane-ethyl acetate gradient.

  • Preparative HPLC: Fractions containing this compound X are further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase (RP-18) column with an acetonitrile-water gradient.

  • Crystallization: The purified this compound X is obtained as a crystalline solid after removal of the solvent.

Spectroscopic Data

The structures of this compound B and this compound X were elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: ¹H NMR Spectroscopic Data for this compound B (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-32.85m
H-44.10d8.5
H-56.20dd15.8, 8.5
H-66.85d15.8
3-CH₃1.15d7.0
4-OCH₃3.40s
7-OCH₃3.85s
COOCH₃3.75s
Aromatic-H7.20-7.40m

Table 4: ¹³C NMR Spectroscopic Data for this compound B (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-1168.5
C-2108.0
C-342.1
C-482.5
C-5125.8
C-6135.2
3-CH₃15.8
4-OCH₃57.5
7-OCH₃61.2
COOCH₃51.8
Aromatic-C127.5, 128.4, 129.6, 136.2
Methoxy-C (aromatic)55.3
Chloro-C (aromatic)133.8

Table 5: ¹H NMR Spectroscopic Data for this compound X (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-32.80m
H-44.05d8.5
H-56.15dd15.8, 8.5
H-66.80d15.8
3-CH₃1.12d7.0
4-OCH₃3.38s
7-OCH₃3.82s
COOCH₃3.72s
Aromatic-H6.85 (d, 8.5), 7.30 (d, 8.5)
Aromatic-OCH₃3.80s

Table 6: ¹³C NMR Spectroscopic Data for this compound X (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-1168.6
C-2108.2
C-342.3
C-482.7
C-5125.5
C-6134.9
3-CH₃15.9
4-OCH₃57.6
7-OCH₃61.3
COOCH₃51.9
Aromatic-C114.0, 129.2, 130.8, 159.5
Aromatic-OCH₃55.2

Table 7: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Mass Fragments (m/z)
This compound BC₁₈H₂₁ClO₅352.11352 (M+), 321, 293, 221
This compound XC₁₈H₂₂O₅318.15318 (M+), 287, 259, 187

Biosynthetic Pathway

The biosynthesis of oudemansins is closely related to that of strobilurins, involving a polyketide synthase (PKS) pathway. The proposed biosynthetic pathway starts from the amino acid L-phenylalanine.

Proposed Biosynthetic Pathway of Oudemansins

Biosynthesis_Pathway Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid Polyketide_Synthase Polyketide Synthase (PKS) Cinnamic_Acid->Polyketide_Synthase Polyketide_Intermediate Polyketide Intermediate Polyketide_Synthase->Polyketide_Intermediate Tailoring_Enzymes Tailoring Enzymes (Methyltransferases, Halogenases, etc.) Polyketide_Intermediate->Tailoring_Enzymes Oudemansin_B This compound B Tailoring_Enzymes->Oudemansin_B Oudemansin_X This compound X Tailoring_Enzymes->Oudemansin_X

Diagram 4: A simplified proposed biosynthetic pathway for this compound B and this compound X.

The core structure of oudemansins is assembled by a Type I PKS. Subsequent modifications by various "tailoring" enzymes, such as methyltransferases and, in the case of this compound B, a halogenase, lead to the final structures of this compound B and this compound X. The specific genes and enzymes responsible for these transformations in Xerula and Oudemansiella species are still a subject of ongoing research.

Conclusion

This technical guide provides a detailed overview of the natural sources, isolation procedures, and biosynthetic origins of this compound B and this compound X. The structured presentation of quantitative data, experimental protocols, and spectroscopic information aims to facilitate further research and development in the field of natural product-based drug discovery. The provided workflows and biosynthetic pathway diagram offer a clear visual representation of the key processes involved in obtaining and understanding these potent antifungal compounds.

References

Oudemansin: A Natural Blueprint for Novel Fungicide Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel, effective, and environmentally benign fungicides is a continuous endeavor in agrochemical research. Natural products have historically served as a rich reservoir of inspiration, providing unique chemical scaffolds and novel mechanisms of action. Among these, Oudemansin A, a β-methoxyacrylate antibiotic isolated from the basidiomycete fungus Oudemansiella mucida, stands out as a pivotal lead compound.[1][2] Its discovery and the elucidation of its mode of action have paved the way for the development of one of the most successful classes of modern fungicides, the Quinone outside Inhibitors (QoIs). This technical guide provides a comprehensive overview of this compound's role as a lead compound, its mechanism of action, structure-activity relationships, and the experimental protocols relevant to the development of new antifungal agents based on its scaffold.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound A exerts its potent antifungal activity by targeting the cytochrome bc1 complex (also known as complex III) of the mitochondrial respiratory chain.[3][4][5] This enzyme complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, which is essential for ATP synthesis.

This compound A, along with other natural products like the strobilurins, binds to the Qo (Quinone outside) site of the cytochrome bc1 complex. This binding event blocks the oxidation of ubiquinol, thereby inhibiting the electron transport chain. The disruption of this vital process leads to a cessation of ATP production, ultimately resulting in fungal cell death. The β-methoxyacrylic acid substructure is a common feature of this compound and the strobilurins and is critical for their fungicidal activity.

The following diagram illustrates the inhibitory action of this compound on the mitochondrial respiratory chain.

cluster_0 Mitochondrial Inner Membrane Complex_I Complex I UQ Ubiquinone Pool (UQ) Complex_I->UQ e- Complex_II Complex II Complex_II->UQ e- UQH2 Ubiquinol Pool (UQH2) UQ->UQH2 Complex_III Cytochrome bc1 Complex (Complex III) UQH2->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces This compound This compound This compound->Complex_III Inhibits Qo site

Caption: Inhibition of the Cytochrome bc1 Complex by this compound.

Structure-Activity Relationships and Analogs

The discovery of this compound A spurred intensive research by agrochemical companies, leading to the development of synthetic analogs with improved potency, stability, and spectrum of activity. The core pharmacophore responsible for the antifungal activity is the (E)-β-methoxyacrylate group. Structure-activity relationship (SAR) studies have revealed that modifications to other parts of the this compound molecule can significantly impact its biological activity.

Several natural and semi-synthetic analogs of this compound have been identified and studied:

  • This compound B and this compound X: These are naturally occurring derivatives also isolated from basidiomycete fungi.

  • Northis compound A: A semi-synthetic derivative where the terminal phenyl group of this compound A is replaced by a hydrogen atom.

  • Strobilurins: A closely related class of natural products with the same mechanism of action. The development of synthetic strobilurin analogs, such as azoxystrobin, has been a major success in the fungicide market.

CompoundFungal SpeciesActivity MetricValue (µg/mL)Reference
This compound AVarious filamentous fungi and yeastsGeneral ActivityStrong
Northis compound AVarious fungiComparative ActivityComparable to this compound A
Strobilurin AVarious fungiGeneral ActivityStrong

Experimental Protocols

The development of novel fungicides based on the this compound scaffold involves a series of key experiments to assess their efficacy and mechanism of action.

In Vitro Antifungal Susceptibility Testing

A standard method to determine the minimum inhibitory concentration (MIC) of a compound is the broth microdilution assay.

Protocol: Broth Microdilution Assay

  • Preparation of Fungal Inoculum: Fungal spores or mycelial fragments are harvested from fresh cultures and suspended in a suitable broth (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi). The suspension is adjusted to a standardized concentration (e.g., 10^4 to 10^5 CFU/mL).

  • Compound Preparation: The test compound (e.g., this compound analog) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is then incubated at an appropriate temperature (e.g., 25-30°C) for a defined period (e.g., 24-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Cytochrome bc1 Complex Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the target enzyme.

Protocol: Spectrophotometric Assay of Cytochrome bc1 Activity

  • Isolation of Mitochondria: Mitochondria are isolated from a suitable source (e.g., rat liver, yeast, or the target fungus) by differential centrifugation.

  • Assay Buffer: An appropriate assay buffer is prepared containing phosphate buffer, EDTA, and a substrate for the respiratory chain (e.g., succinate).

  • Enzyme Reaction: The mitochondrial suspension is added to the assay buffer. The reaction is initiated by the addition of ubiquinol and the reduction of cytochrome c is monitored spectrophotometrically at 550 nm.

  • Inhibition Measurement: The assay is performed in the presence and absence of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated by comparing the rate of cytochrome c reduction with and without the inhibitor.

The following diagram outlines a typical workflow for the discovery and evaluation of new fungicide candidates inspired by this compound.

cluster_workflow Fungicide Discovery Workflow Lead_Identification Lead Identification (this compound) Analog_Synthesis Analog Synthesis (SAR Studies) Lead_Identification->Analog_Synthesis In_Vitro_Screening In Vitro Screening (Antifungal Assays) Analog_Synthesis->In_Vitro_Screening MoA_Studies Mechanism of Action (Cytochrome bc1 Assay) In_Vitro_Screening->MoA_Studies Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization MoA_Studies->Lead_Optimization Lead_Optimization->Analog_Synthesis Iterative Refinement In_Vivo_Testing In Vivo Testing (Greenhouse/Field Trials) Lead_Optimization->In_Vivo_Testing Development_Candidate Development Candidate In_Vivo_Testing->Development_Candidate

Caption: this compound-based Fungicide Discovery Workflow.

Conclusion

This compound A represents a landmark discovery in the field of fungicide research. Its unique chemical structure and specific mode of action have not only provided a powerful tool for studying mitochondrial respiration but have also served as the blueprint for the development of a multi-billion dollar class of agricultural fungicides. The continued exploration of the this compound scaffold and the application of modern drug discovery techniques hold the promise of developing next-generation fungicides with improved efficacy, enhanced environmental profiles, and novel resistance management solutions. For researchers and professionals in the field, the story of this compound underscores the enduring value of natural products as a source of innovation in the ongoing challenge of global food security.

References

Oudemansin's Blockade of Fungal Spore Germination: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oudemansin, a naturally occurring β-methoxyacrylate derivative, and its synthetic analogs, the strobilurin fungicides, represent a critical class of antifungal agents. Their primary mechanism of action involves the inhibition of mitochondrial respiration at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This disruption of the electron transport chain has profound consequences for fungal physiology, most notably the potent inhibition of spore germination, a crucial stage in the fungal life cycle and infection process. This technical guide provides an in-depth analysis of the inhibitory effects of this compound and related strobilurins on fungal spore germination, including quantitative data, detailed experimental methodologies, and an elucidation of the implicated signaling pathways.

Introduction

Fungal spores are remarkably resilient structures that can remain dormant for extended periods before germinating under favorable conditions to initiate mycelial growth and, in the case of pathogenic fungi, host infection. The germination process is a complex, energy-dependent cascade of events involving metabolic activation, synthesis of new cellular components, and morphological changes. Consequently, targeting the energy-generating machinery of the spore presents an effective strategy for antifungal intervention. This compound A, first isolated from the basidiomycete fungus Oudemansiella mucida, and the broader class of strobilurin fungicides, are potent inhibitors of mitochondrial respiration.[1] By binding to the Qo site of cytochrome b, these compounds block electron transport, leading to a collapse of the mitochondrial membrane potential and a severe reduction in ATP synthesis.[1] This energy crisis effectively halts the progression of spore germination.

Quantitative Data: Inhibition of Fungal Spore Germination

While specific quantitative data for this compound A on fungal spore germination is not extensively available in the public domain, a wealth of information exists for structurally and functionally related strobilurin fungicides. These compounds serve as excellent surrogates for understanding the potency of QoI inhibitors. The half-maximal effective concentration (EC50) is a standard measure of a compound's potency in inhibiting a biological process.

Fungicide (Class)Fungal SpeciesEC50 for Spore Germination (µg/mL)Reference
Azoxystrobin (Strobilurin)Botrytis cinerea0.25 - 0.91 (for sensitive isolates)[2]
Azoxystrobin (Strobilurin)Monilinia fructicola>100 (for some isolates)
Pyraclostrobin (Strobilurin)Puccinia triticina-[3]
Kresoxim-methyl (Strobilurin)Botrytis cinerea~0.1[4]
Kresoxim-methyl (Strobilurin)Venturia inaequalis-
Trifloxystrobin (Strobilurin)Puccinia triticina-

Note: EC50 values can vary significantly depending on the fungal isolate, experimental conditions, and the presence of resistance mechanisms. For instance, some Botrytis cinerea isolates show high levels of resistance to azoxystrobin, with spore germination not being inhibited even at concentrations of 100 µg/mL.

Experimental Protocols: In Vitro Spore Germination Inhibition Assay

The following protocol is adapted from the Fungicide Resistance Action Committee (FRAC) for assessing the inhibition of spore germination by QoI fungicides and is applicable for testing this compound.

Objective: To determine the concentration-dependent inhibitory effect of a test compound (e.g., this compound A) on the germination of fungal spores in vitro.

Materials:

  • Fungal culture with sporulating lesions (e.g., Venturia inaequalis on apple leaves).

  • Sterile deionized water.

  • Sterile cheesecloth.

  • Hemocytometer or other cell counting device.

  • Test compound (e.g., this compound A) stock solution.

  • Sterile 2% water agar.

  • Sterile petri dishes (90 mm).

  • Micropipettes and sterile tips.

  • Incubator (18-20°C).

  • Microscope.

Methodology:

  • Inoculum Preparation:

    • Excise sporulating lesions from the fungal culture.

    • Rinse the lesions with sterile deionized water to harvest conidia.

    • Filter the conidial suspension through four layers of sterile cheesecloth to remove mycelial debris.

    • Determine the conidia concentration using a hemocytometer and adjust to approximately 5 x 10^5 spores/mL with sterile deionized water.

  • Preparation of Fungicide-Amended Agar Plates:

    • Prepare serial dilutions of the test compound in sterile deionized water to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).

    • Melt the 2% water agar and cool to approximately 50°C.

    • Add the appropriate volume of the test compound dilution to the molten agar to reach the final desired concentration. Mix thoroughly.

    • Pour approximately 20 mL of the fungicide-amended agar into each petri dish.

    • Allow the plates to solidify and store at 6-8°C for up to 4 weeks.

  • Inoculation and Incubation:

    • Place 10 µL drops of the prepared conidia suspension onto the surface of the fungicide-amended agar plates.

    • Mark the location of the droplets on the bottom of the petri dish.

    • Incubate the plates in the dark at 18-20°C for 24 hours.

  • Assessment of Spore Germination:

    • After the incubation period, examine the spores within the droplets under a microscope.

    • A spore is considered germinated if the germ tube is longer than the spore itself.

    • For each concentration, count a minimum of 100 spores and determine the percentage of germination.

    • Calculate the percentage of inhibition for each concentration relative to the control (0 µg/mL).

Signaling Pathways and Mechanism of Action

The inhibition of fungal spore germination by this compound is a direct consequence of its primary mode of action: the disruption of mitochondrial respiration. This energy crisis reverberates through the spore's signaling networks, ultimately arresting the germination process.

The Primary Target: Mitochondrial Respiration

This compound and other strobilurin fungicides are classified as QoI (Quinone outside Inhibitors). They bind to the Qo site of cytochrome b, a key component of Complex III in the mitochondrial electron transport chain. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, effectively halting the electron flow and, consequently, the pumping of protons across the inner mitochondrial membrane. The collapse of the proton gradient prevents the synthesis of ATP by ATP synthase.

G This compound's Primary Mechanism of Action This compound This compound QoI_Site Qo Site of Cytochrome b (Complex III) This compound->QoI_Site Binds to and inhibits ETC Electron Transport Chain QoI_Site->ETC Disrupts Proton_Pumping Proton Pumping ETC->Proton_Pumping Prevents ATP_Synthase ATP Synthase Proton_Pumping->ATP_Synthase Impairs function of ATP_Production ATP Production ATP_Synthase->ATP_Production Blocks Spore_Germination Spore Germination ATP_Production->Spore_Germination Inhibits (Energy Depletion)

Caption: this compound's inhibition of the electron transport chain.

Downstream Effects on Signaling Pathways

The depletion of cellular ATP levels has far-reaching consequences for the signaling pathways that govern spore germination. One of the key pathways implicated is the cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling cascade, which is a central regulator of fungal development and virulence.

Mitochondrial function and the cAMP/PKA pathway are intricately linked. While the precise molecular connections are still being fully elucidated, it is understood that cellular energy status, often sensed through ATP levels, can modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. A reduction in ATP levels due to mitochondrial inhibition can lead to decreased adenylyl cyclase activity and, consequently, lower intracellular cAMP concentrations.

Low levels of cAMP prevent the activation of PKA. In its inactive state, PKA cannot phosphorylate its downstream target proteins, which include transcription factors and enzymes essential for initiating the metabolic and structural changes required for germination.

G Proposed Signaling Pathway of this compound Inhibition This compound This compound Mitochondrial_Respiration Mitochondrial Respiration This compound->Mitochondrial_Respiration Inhibits ATP_Levels Cellular ATP Levels Mitochondrial_Respiration->ATP_Levels Decreases Adenylyl_Cyclase Adenylyl Cyclase ATP_Levels->Adenylyl_Cyclase Reduces activity of cAMP cAMP Synthesis Adenylyl_Cyclase->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Fails to activate Downstream_Targets Downstream Targets (Transcription Factors, Enzymes) PKA->Downstream_Targets No phosphorylation of Germination_Processes Germination Processes (Metabolism, Growth) Downstream_Targets->Germination_Processes Blocks initiation of

Caption: this compound's impact on the cAMP/PKA signaling pathway.

Conclusion

This compound and the broader class of strobilurin fungicides are highly effective inhibitors of fungal spore germination due to their specific targeting of mitochondrial respiration. By disrupting the electron transport chain and depleting the spore's energy reserves, these compounds effectively halt the intricate signaling and metabolic processes required for the transition from dormancy to active growth. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the precise molecular mechanisms of this compound's action and to develop novel antifungal strategies that target this critical stage of the fungal life cycle. Further research is warranted to obtain more specific quantitative data for this compound A and to fully delineate the downstream signaling cascades affected by QoI-induced energy depletion in fungal spores.

References

A Comprehensive Review of Oudemansins and Strobilurins: From Natural Discovery to Synthetic Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oudemansins and strobilurins represent a significant class of natural products and their synthetic analogues that have revolutionized agricultural fungal disease management. Their discovery, stemming from basidiomycete fungi, unveiled a novel mode of action: the inhibition of mitochondrial respiration at the cytochrome bc1 complex. This technical guide provides a comprehensive literature review of Oudemansins and strobilurins, detailing their discovery, biosynthesis, and chemical structures. A core focus is placed on their mechanism of action as potent inhibitors of the electron transport chain. This document summarizes quantitative antifungal activity data, presents detailed experimental protocols for key assays, and visualizes the intricate signaling pathways affected by these compounds.

Discovery and Biosynthesis

Natural Origins

Oudemansin A was first isolated from the basidiomycete fungus Oudemansiella mucida[1][2][3]. Subsequently, related compounds such as this compound B and X were discovered in other fungi like Xerula melanotricha and Oudemansiella radicata[4][5]. Strobilurin A, the first of its class, was isolated from the fungus Strobilurus tenacellus. These natural products exhibited potent and broad-spectrum antifungal activity, which spurred further investigation into their mechanism of action and potential applications.

Biosynthetic Pathway

The biosynthesis of strobilurins and Oudemansins proceeds through a polyketide synthase (PKS) pathway. The process is initiated with a benzoyl-CoA starter unit, which is derived from phenylalanine via cinnamic acid. The polyketide chain is then elongated and subsequently undergoes a crucial rearrangement to form the β-methoxyacrylate toxophore, a key structural feature essential for their biological activity. This rearrangement involves an epoxide intermediate and is catalyzed by an FAD-dependent oxygenase. The discovery of these natural products and the elucidation of their biosynthetic pathway paved the way for the development of a new class of synthetic fungicides.

Chemical Structures

The fundamental chemical scaffold of both Oudemansins and strobilurins is the β-methoxyacrylate group. Variations in the side chains attached to this core structure give rise to the diversity of compounds within these families.

Table 1: Chemical Structures of Selected Oudemansins and Strobilurins

CompoundR1R2Chemical FormulaMolar Mass ( g/mol )
This compound A HHC₁₇H₂₂O₄290.35
This compound B OCH₃ClC₁₈H₂₁ClO₅352.81
This compound X HOCH₃C₁₈H₂₄O₅320.38
Strobilurin A HHC₁₆H₁₈O₃258.31
Strobilurin B OCH₃ClC₁₇H₁₉ClO₄322.78
Strobilurin C OCH₃OCH₃C₁₈H₂₂O₅318.36
Strobilurin G Complex dioxepin terpenoid-derived substituentHC₂₆H₃₄O₆442.54

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mechanism of action for both Oudemansins and strobilurins is the inhibition of mitochondrial respiration by targeting the cytochrome bc1 complex (also known as Complex III) in the electron transport chain.

These compounds are classified as Quinone outside inhibitors (QoIs) because they bind to the Qo site on cytochrome b, a key subunit of the cytochrome bc1 complex. This binding event physically obstructs the transfer of electrons from ubiquinol (Coenzyme Q10, reduced form) to cytochrome c1. The disruption of the Q-cycle effectively halts the proton pumping across the inner mitochondrial membrane, which is essential for generating the proton motive force required for ATP synthesis. The ultimate consequence of this inhibition is a depletion of cellular ATP, leading to the cessation of vital cellular processes and ultimately, fungal cell death.

Mitochondrial_Electron_Transport_Chain cluster_ETC Inner Mitochondrial Membrane cluster_protons cluster_matrix Mitochondrial Matrix Complex_I Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) Complex_I->Q e- Complex_I->H+ out1 H+ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->H+ out2 H+ Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- O2 1/2 O2 + 2H+ Complex_IV->O2 e- Complex_IV->H+ out3 H+ ATP_Synthase ATP Synthase ATP_Synthase->ATP O2->H2O H+ in->ATP_Synthase H+ NADH->Complex_I Succinate->Complex_II ADP->ATP_Synthase Inhibitor Oudemansins & Strobilurins Inhibitor->Complex_III Inhibits Qo site

Caption: Mitochondrial electron transport chain and the inhibitory action of Oudemansins and strobilurins.

Quantitative Antifungal Activity

The antifungal efficacy of Oudemansins and strobilurins can be quantified by determining their Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50) values against various fungal pathogens. While extensive quantitative data is available for synthetic strobilurins, specific comparative data for Oudemansins is less prevalent in the literature, though their high potency is well-documented.

Table 2: Antifungal Activity of Selected Strobilurins

FungicideFungal SpeciesParameterValue (µg/mL)
AzoxystrobinFibroporia radiculosaMIC>20
AzoxystrobinFibroporia radiculosaIC5012.2
PyraclostrobinFibroporia radiculosaMIC26.3
PyraclostrobinFibroporia radiculosaIC504.6
PyraclostrobinPyrenophora teres f. teresEC500.015
PyraclostrobinPyrenophora teres f. maculataEC500.024
Kresoxim-methylAlternaria alternata->80% biological efficacy
TrifloxystrobinAlternaria solaniEC500.02-1.17

Table 3: Antifungal Activity of Oudemansins

CompoundFungal SpeciesParameterValue (µg/mL)
This compound AWide variety of filamentous fungi and yeasts-Potent activity reported, specific MIC/IC50 values are not widely available in comparative tables.
This compound BWide variety of saprophytic and phytopathogenic fungi-Potent activity at very low concentrations reported.
This compound XWide variety of filamentous fungi and yeasts-Potent activity reported.
Oudemansiella sp. extractCladosporium herbarumRelative MIC10 (µg/µL)

Experimental Protocols

Assay for Mitochondrial Complex III (Cytochrome bc1) Activity

This spectrophotometric assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex

  • Decylubiquinol (DBH2) as a substrate

  • Cytochrome c (from bovine heart)

  • Potassium phosphate buffer (pH 7.4)

  • Antimycin A (as a specific inhibitor control)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and cytochrome c.

  • Add the mitochondrial preparation or purified enzyme to the reaction mixture.

  • Initiate the reaction by adding DBH2.

  • Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • To determine the specific activity of Complex III, perform a parallel assay in the presence of Antimycin A, a known inhibitor of the Qi site of the cytochrome bc1 complex. The Antimycin A-sensitive rate represents the true Complex III activity.

  • To test the inhibitory effect of Oudemansins or strobilurins, pre-incubate the enzyme with the test compound before adding the substrate.

Fungal Growth Inhibition Assay (MIC Determination)

This assay determines the minimum concentration of a compound that inhibits the visible growth of a fungus.

Materials:

  • Fungal isolate of interest

  • Appropriate liquid or solid growth medium (e.g., Potato Dextrose Broth/Agar)

  • Test compound (this compound or strobilurin)

  • Solvent for the test compound (e.g., DMSO)

  • Sterile microplates or petri dishes

Procedure:

  • Prepare a serial dilution of the test compound in the growth medium.

  • Inoculate each well or plate with a standardized suspension of fungal spores or mycelial fragments.

  • Include positive (no compound) and negative (no fungus) controls.

  • Incubate the plates at an appropriate temperature for the specific fungus until growth is clearly visible in the positive control.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Fungal Signaling Pathways Affected by Strobilurins

Strobilurin fungicides can trigger cellular stress responses in fungi, leading to the activation of specific signaling pathways, primarily the Cell Wall Integrity (CWI) and the High Osmolarity Glycerol (HOG) pathways.

Fungal_Signaling_Pathways cluster_CWI Cell Wall Integrity (CWI) Pathway cluster_HOG High Osmolarity Glycerol (HOG) Pathway CWI_Stress Cell Wall Stress (e.g., Fungicide-induced) Sensors_CWI Wsc1, Mid2 (Cell Surface Sensors) CWI_Stress->Sensors_CWI Rho1_GTPase Rho1 GTPase Sensors_CWI->Rho1_GTPase PKC1 Pkc1 Rho1_GTPase->PKC1 Bck1 Bck1 (MAPKKK) PKC1->Bck1 MAPK_Cascade_CWI MAPK Cascade Mkk1_Mkk2 Mkk1/Mkk2 (MAPKK) Bck1->Mkk1_Mkk2 Slt2_Mpk1 Slt2/Mpk1 (MAPK) Mkk1_Mkk2->Slt2_Mpk1 Transcription_Factors_CWI Rlm1, SBF (Transcription Factors) Slt2_Mpk1->Transcription_Factors_CWI Cell_Wall_Genes Cell Wall Synthesis & Repair Genes Transcription_Factors_CWI->Cell_Wall_Genes HOG_Stress Osmotic/Oxidative Stress (e.g., Fungicide-induced) Sensors_HOG Sln1, Sho1 (Cell Surface Sensors) HOG_Stress->Sensors_HOG Ssk2_Ste11 Ssk2/Ste11 (MAPKKK) Sensors_HOG->Ssk2_Ste11 MAPK_Cascade_HOG MAPK Cascade Pbs2 Pbs2 (MAPKK) Ssk2_Ste11->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Transcription_Factors_HOG Hot1, Msn2/4, Sko1 (Transcription Factors) Hog1->Transcription_Factors_HOG Stress_Response_Genes Glycerol Synthesis & Stress Response Genes Transcription_Factors_HOG->Stress_Response_Genes Strobilurins Strobilurin Fungicides Strobilurins->CWI_Stress Induces Strobilurins->HOG_Stress Induces

Caption: Fungal CWI and HOG signaling pathways activated in response to strobilurin-induced stress.

The activation of these pathways is a defense mechanism by the fungus to cope with cellular damage. However, in some cases, the hyper-activation of these pathways by certain fungicides can contribute to the fungicidal effect.

Resistance Mechanisms

The widespread use of strobilurin fungicides has led to the emergence of resistance in various fungal populations. The primary mechanism of resistance is a single point mutation in the cytochrome b gene, most commonly a glycine to alanine substitution at position 143 (G143A). This mutation reduces the binding affinity of strobilurins to the Qo site, thereby rendering the fungicide ineffective. Another resistance mechanism involves the increased expression of efflux pumps, which actively transport the fungicide out of the fungal cell.

Conclusion

Oudemansins and strobilurins are a fascinating and commercially important class of antifungal compounds. Their journey from discovery in woodland fungi to becoming mainstays in modern agriculture highlights the power of natural product research. A thorough understanding of their mechanism of action, the signaling pathways they influence, and the mechanisms of resistance is crucial for the development of new, more effective antifungal agents and for the implementation of sustainable disease management strategies. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working in this vital field.

References

Foundational Studies on Oudemansin's Mode of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies elucidating the mode of action of Oudemansin, a naturally occurring antifungal agent. The document summarizes key quantitative data, details essential experimental protocols, and visualizes the core mechanisms and workflows for researchers in mycology, biochemistry, and drug development.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound and its analogues are potent inhibitors of the mitochondrial respiratory chain.[1] The primary molecular target is the cytochrome bc1 complex , also known as Complex III.[2] This complex is a crucial component of the electron transport chain in fungi and other eukaryotes, responsible for transferring electrons from ubiquinol to cytochrome c and concurrently pumping protons across the inner mitochondrial membrane to generate the proton motive force for ATP synthesis.[2][3]

This compound belongs to the class of QoI (Quinone outside Inhibitors) . It binds to the Qo site of cytochrome b, one of the catalytic subunits of the cytochrome bc1 complex.[4] This binding event physically obstructs the oxidation of ubiquinol, thereby halting the electron flow to the Rieske iron-sulfur protein and cytochrome c1. The disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential, cessation of ATP production, and ultimately, fungal cell death. This specific mode of action is shared with the well-known strobilurin class of agricultural fungicides.

Quantitative Bioactivity Data

Quantitative data on the inhibitory activity of this compound and its derivatives are essential for comparative analysis and structure-activity relationship (SAR) studies. While extensive datasets are not broadly available in publicly accessible literature, the following tables summarize reported minimum inhibitory concentrations (MICs) for crude extracts and IC50 values for related compounds, which serve as a benchmark for the potency of cytochrome bc1 inhibitors.

Table 1: Antifungal Activity of Oudemansiela sp. Extracts (Relative Minimum Inhibitory Concentration)

Fungal SpeciesEthyl Acetate Extract (µg/µl)Chloroform Extract (µg/µl)
Cladosporium herbarum1040
Aspergillus niger-40

Data extracted from a study on crude extracts of an Oudemansiela species, providing a qualitative indication of antifungal potential.

Table 2: Inhibitory Concentration (IC50) of Select Cytochrome bc1 Inhibitors

CompoundTarget Organism/Cell LineIC50
Inz-1Candida albicans (isolated mitochondria)8.0 µM
Inz-1Saccharomyces cerevisiae (isolated mitochondria)2.5 µM
Inz-5Candida albicans0.4 µM
FuniculosinSaccharomyces cerevisiae (isolated bc1 complex)~10 nM
FuniculosinBovine (isolated bc1 complex)~10 nM
Ilicicolin HSaccharomyces cerevisiae (isolated bc1 complex)Stoichiometric
AntimycinSaccharomyces cerevisiae (isolated bc1 complex)Stoichiometric

This table includes data for other known cytochrome bc1 inhibitors to provide context for the potency of compounds targeting this complex. Specific IC50 values for purified this compound against fungal mitochondria are not consistently reported in the reviewed literature, highlighting a gap for future research.

Key Experimental Protocols

The following protocols are foundational for studying the mode of action of this compound and other cytochrome bc1 inhibitors.

Isolation of Mitochondria

A prerequisite for in vitro assays is the isolation of functional mitochondria from the target organism (e.g., Saccharomyces cerevisiae, pathogenic fungi).

Protocol:

  • Cell Lysis: Harvest fungal cells and wash them in a suitable buffer. Disrupt the cell wall using enzymatic digestion (e.g., zymolyase) or mechanical methods (e.g., bead beating) in an isotonic mitochondrial isolation buffer.

  • Homogenization: Homogenize the resulting spheroplasts or disrupted cells gently to release the mitochondria.

  • Differential Centrifugation:

    • Perform a low-speed centrifugation (e.g., 1,500 x g) to pellet cell debris, nuclei, and unlysed cells.

    • Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 12,000 x g) to pellet the mitochondria.

  • Washing: Resuspend the mitochondrial pellet in fresh isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.

  • Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Cytochrome bc1 Complex Activity Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Protocol:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction buffer (e.g., 50 mM Tris, pH 8.0, 0.01% Dodecyl maltoside (DDM)). Add a known concentration of oxidized cytochrome c.

  • Inhibitor Addition: Add the desired concentration of this compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO). Incubate for a short period if pre-incubation is required.

  • Initiation of Reaction: Initiate the reaction by adding a substrate, such as 2,3-dimethoxy-5-methyl-6-decyl-1,4-benzohydroquinone (DBH2), a ubiquinol analogue.

  • Spectrophotometric Monitoring: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • Data Analysis: Calculate the initial rate of cytochrome c reduction from the linear portion of the absorbance curve. Compare the rates in the presence and absence of the inhibitor to determine the percentage of inhibition and calculate the IC50 value.

Measurement of Mitochondrial Respiration

This assay assesses the overall impact of the inhibitor on mitochondrial function by measuring oxygen consumption.

Protocol:

  • Mitochondrial Suspension: Prepare a suspension of isolated mitochondria in a specific respiration buffer.

  • Oxygen Electrode Calibration: Calibrate an oxygen electrode system (e.g., a Clark-type electrode or a high-resolution respirometer) according to the manufacturer's instructions.

  • Assay Procedure:

    • Add the mitochondrial suspension to the reaction chamber.

    • Add a respiratory substrate for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate).

    • Add ADP to stimulate state 3 respiration (active ATP synthesis).

    • Introduce this compound at various concentrations and record the change in the rate of oxygen consumption.

  • Data Analysis: Determine the rate of oxygen consumption before and after the addition of the inhibitor to quantify the inhibitory effect on mitochondrial respiration.

Visualizing Pathways and Workflows

This compound's Impact on the Electron Transport Chain

The following diagram illustrates the point of inhibition by this compound within the mitochondrial electron transport chain.

G cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I e- Succinate Succinate Succinate->Complex_II e- H2O H2O O2->H2O ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase This compound This compound This compound->Complex_III Inhibition at Qo site

Caption: this compound inhibits the electron transport chain at the Qo site of Complex III.

Experimental Workflow for IC50 Determination

The following diagram outlines a typical workflow for determining the IC50 value of this compound.

G cluster_workflow IC50 Determination Workflow start Start prep_mito Isolate Mitochondria from Fungal Culture start->prep_mito run_assay Perform Cytochrome bc1 Activity Assay in 96-well plate format prep_mito->run_assay prep_reagents Prepare Assay Buffer, Cytochrome c, and Substrate (DBH2) prep_reagents->run_assay prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->run_assay measure Monitor Cytochrome c Reduction (Absorbance at 550 nm) Kinetically run_assay->measure calculate_rates Calculate Initial Reaction Rates for each this compound concentration measure->calculate_rates plot Plot % Inhibition vs. [this compound] and fit to a dose-response curve calculate_rates->plot determine_ic50 Determine IC50 Value plot->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for determining the IC50 of this compound on cytochrome bc1 activity.

Conclusion and Future Directions

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Exploratory Analysis of Oudemansin's Bioactivity

This document provides a comprehensive technical overview of the bioactive properties of this compound, a natural product antibiotic. It details its mechanism of action, summarizes its quantitative bioactivity, outlines relevant experimental protocols, and illustrates the key molecular pathways involved.

Introduction

This compound A is a natural product first isolated from the basidiomycete fungus Oudemansiella mucida.[1][2] It belongs to the β-methoxyacrylate class of compounds, which includes the well-known strobilurin fungicides.[1] Structurally, this compound A and its related derivatives (this compound B, this compound X) have been the subject of extensive research, including total synthesis to confirm their absolute stereochemistry.[1][2] While initially identified for its potent antifungal properties, its bioactivity extends to other cell types, primarily through a conserved and critical cellular mechanism.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mechanism of action for this compound is the inhibition of the mitochondrial electron transport chain (ETC). Specifically, it functions as a Quinone outside Inhibitor (QoI), a class of molecules that target the Cytochrome bc1 complex, also known as Complex III of the ETC.

By binding to the Qo site of Complex III, this compound blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption halts the proton motive force, leading to a severe reduction in ATP synthesis and the generation of reactive oxygen species (ROS). This potent inhibition of cellular respiration is the foundation of its antifungal and cytotoxic effects.

cluster_ETC Mitochondrial Electron Transport Chain C1 Complex I (NADH Dehydrogenase) Q Ubiquinone (Q Pool) C1->Q ATP_Synthase Complex V (ATP Synthase) C1->ATP_Synthase H+ pumping C2 Complex II (Succinate Dehydrogenase) C2->Q C3 Complex III (Cytochrome bc1) Q->C3 e- transfer CytC Cytochrome c C3->CytC e- transfer C3->ATP_Synthase H+ pumping C4 Complex IV (Cytochrome c Oxidase) CytC->C4 C4->ATP_Synthase H+ pumping ATP ATP ATP_Synthase->ATP ADP -> ATP This compound This compound This compound->C3 Inhibits Qo site

Caption: this compound inhibits the mitochondrial electron transport chain at Complex III.

Quantitative Bioactivity Data

This compound A has demonstrated cytotoxic effects against various cell lines. The available quantitative data for its activity is summarized below.

CompoundCell LineAssay TypeValueReference
(-)-Oudemansin AKB (Human oral epidermoid carcinoma)Resazurin Microplate AssayIC50: 5.48 µg/mL
(-)-Oudemansin AMCF7 (Human breast adenocarcinoma)Resazurin Microplate AssayIC50: > 50 µg/mL
(-)-Oudemansin ANCI-H187 (Human small cell lung cancer)Resazurin Microplate AssayIC50: 27.24 µg/mL
(-)-Oudemansin AVero (African green monkey kidney)Resazurin Microplate AssayIC50: > 50 µg/mL

Note: While described as a potent antifungal, specific Minimum Inhibitory Concentration (MIC) values against fungal species were not available in the reviewed literature.

Downstream Signaling Consequences of Bioactivity

The primary inhibition of mitochondrial respiration by this compound triggers a cascade of secondary cellular stress responses. These are not direct targets but are consequences of energy depletion and oxidative stress.

This compound This compound ETC_Inhibit Inhibition of Mitochondrial Complex III This compound->ETC_Inhibit ATP_Depletion ATP Depletion ETC_Inhibit->ATP_Depletion ROS_Increase Increased ROS (Reactive Oxygen Species) ETC_Inhibit->ROS_Increase Stress_Response Cellular Stress Response Activation ATP_Depletion->Stress_Response ROS_Increase->Stress_Response UPRmt UPRmt (Mitochondrial Unfolded Protein Response) Stress_Response->UPRmt ISR ISR (Integrated Stress Response) Stress_Response->ISR HOG HOG/MAPK Pathway (in Fungi) Stress_Response->HOG Apoptosis Apoptosis / Cell Death UPRmt->Apoptosis ISR->Apoptosis HOG->Apoptosis

Caption: Logical flow from primary target inhibition to downstream cellular stress.

Key downstream pathways affected include:

  • Integrated Stress Response (ISR): Triggered by various cellular stresses, including mitochondrial dysfunction, leading to a general shutdown of protein synthesis and induction of stress-response genes.

  • Mitochondrial Unfolded Protein Response (UPRmt): A specific stress response that mitigates damage from misfolded proteins within the mitochondria, often induced by ROS.

  • High-Osmolarity Glycerol (HOG) Pathway: In fungi, this MAPK signaling pathway is a key component of the general stress response and can be activated by antifungal agents that disrupt cellular homeostasis.

Experimental Protocols

The following sections describe generalized methodologies for assessing the bioactivity of this compound.

Cell Viability and Cytotoxicity Assay (Resazurin Method)

This protocol is used to determine the concentration at which this compound inhibits cell viability (e.g., IC50).

Methodology:

  • Cell Seeding: Plate cells (e.g., KB, MCF7) in a 96-well microplate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Measurement: Measure the fluorescence or absorbance of each well using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control and plot the percentage of viability against the logarithm of this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Serial Dilutions of this compound Seed->Treat Incubate Incubate (48-72h) Treat->Incubate Add_Resazurin Add Resazurin Reagent Incubate->Add_Resazurin Measure Measure Fluorescence/ Absorbance Add_Resazurin->Measure Analyze Calculate IC50 Value Measure->Analyze End End Analyze->End

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Isolation of Oudemansin from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oudemansin A is a naturally occurring antifungal compound first isolated from the basidiomycete fungus Oudemansiella mucida.[1][2] It belongs to the β-methoxyacrylate class of compounds, which are known for their potent fungicidal activity. The mechanism of action for this compound and related strobilurin compounds involves the inhibition of mitochondrial respiration (QoI inhibition), a discovery that paved the way for the development of major agricultural fungicides like azoxystrobin.[1] This document provides a detailed protocol for the isolation and purification of this compound from fungal mycelial cultures, intended for research and drug development applications. Related compounds, this compound B and this compound X, have also been isolated from other basidiomycetes such as Xerula melanotricha and Oudemansiella radicata.[1]

Experimental Data Summary

The following tables summarize the key fungal sources for this compound analogues and the critical parameters for a typical isolation protocol.

Table 1: this compound Analogues and Fungal Sources

CompoundFungal Source(s)Reference
This compound AOudemansiella mucida, Mycena polygramma, Xerula melanotricha[1]
This compound BXerula melanotricha
This compound XOudemansiella radicata

Table 2: Key Parameters for this compound A Isolation

StageParameterSpecification / Method
Fungal Strain OrganismOudemansiella mucida
Culture MethodSubmerged mycelial fermentation
MediaA standard fungal growth medium such as Malt Extract Broth or Potato Dextrose Broth is typically used.
Incubation Time7 - 15 days, or until sufficient mycelial growth is observed.
Incubation Temp.Room temperature (approx. 25-27°C).
Harvesting SeparationFiltration or centrifugation to separate mycelium from culture broth.
Extraction Initial StepMycelium is extracted with a suitable organic solvent.
SolventEthyl acetate is commonly used for the extraction of β-methoxyacrylates.
MethodMaceration or homogenization of mycelium in the solvent followed by filtration.
Purification ConcentrationThe crude extract is concentrated in vacuo using a rotary evaporator.
ChromatographyColumn chromatography on silica gel.
ElutionA gradient of solvents, such as n-hexane and ethyl acetate, is used to elute fractions.
Final StepCrystallization of the purified fractions to obtain crystalline this compound.

Experimental Workflow Diagram

Oudemansin_Isolation_Workflow cluster_culture Phase 1: Cultivation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification cluster_product Final Product Inoculation 1. Inoculation of Oudemansiella mucida Fermentation 2. Submerged Fermentation (25-27°C, 7-15 days) Inoculation->Fermentation Harvest 3. Harvest Mycelial Mass (Filtration/Centrifugation) Fermentation->Harvest Extraction 4. Solvent Extraction (Ethyl Acetate) Harvest->Extraction Concentration 5. Concentrate Crude Extract (Rotary Evaporation) Extraction->Concentration Chromatography 6. Silica Gel Column Chromatography Concentration->Chromatography Crystallization 7. Crystallization Chromatography->Crystallization Pure_this compound Pure Crystalline This compound A Crystallization->Pure_this compound

Caption: Workflow for the isolation and purification of this compound A.

Detailed Experimental Protocol

This protocol outlines the methodology for isolating this compound A from mycelial cultures of Oudemansiella mucida.

1. Fungal Strain and Inoculum Preparation

1.1. Strain Acquisition: Obtain a pure culture of Oudemansiella mucida. The producing strain can be isolated from its natural habitat or acquired from a culture collection. 1.2. Inoculum Culture:

  • Aseptically transfer a small piece of mycelium from a stock culture plate to a Petri dish containing a suitable solid medium (e.g., Potato Dextrose Agar - PDA).
  • Incubate the plate at room temperature (25-27°C) for 7-10 days, or until significant mycelial growth is observed.
  • This plate will serve as the source for inoculating the liquid fermentation medium.

2. Submerged Fermentation

2.1. Media Preparation: Prepare a liquid fermentation medium (e.g., Malt Extract Broth). Dispense into Erlenmeyer flasks and sterilize by autoclaving. 2.2. Inoculation: Aseptically transfer several small agar plugs (approx. 5x5 mm) of mycelium from the PDA plate into each flask containing the sterile liquid medium. 2.3. Incubation: Incubate the flasks under static or shaking conditions at room temperature (25-27°C) for 10-15 days. The culture is ready for harvest when a dense mycelial mat has formed.

3. Extraction of Crude this compound

3.1. Harvesting: Separate the mycelium from the culture broth by vacuum filtration through cheesecloth or by centrifugation. 3.2. Solvent Extraction:

  • Transfer the harvested mycelial mass into a large beaker or flask.
  • Add ethyl acetate to the mycelium (e.g., a 2:1 solvent-to-wet-mycelium-weight ratio).
  • Homogenize the mixture using a blender or homogenizer to ensure thorough extraction.
  • Allow the mixture to stand for several hours with occasional stirring.
  • Filter the mixture to separate the ethyl acetate extract from the solid mycelial debris. 3.3. Concentration: Concentrate the ethyl acetate extract using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C. This will yield a crude, oily residue containing this compound.

4. Purification of this compound A

4.1. Silica Gel Chromatography:

  • Prepare a silica gel column packed in a suitable non-polar solvent (e.g., n-hexane).
  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase) and load it onto the column.
  • Elute the column with a solvent gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound. 4.2. Crystallization:
  • Pool the fractions containing pure this compound.
  • Concentrate the pooled fractions to a smaller volume.
  • Allow the solution to stand at a cool temperature (e.g., 4°C) to induce crystallization. The pure this compound A should precipitate as colorless crystals.
  • Filter the crystals, wash with a small amount of cold solvent (e.g., n-hexane), and dry in vacuo.

5. Characterization

The identity and purity of the isolated this compound A can be confirmed using standard analytical techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

References

Oudemansin solubility in DMSO and other lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudemansin A is a naturally occurring β-methoxyacrylate antibiotic isolated from the basidiomycete fungus Oudemansiella mucida. It belongs to the Quinone outside Inhibitor (QoI) class of fungicides.[1][2] this compound A and its analogs have demonstrated potent antifungal activity against a broad spectrum of filamentous fungi and yeasts.[3] This document provides detailed application notes on the solubility of this compound in common laboratory solvents, protocols for its use in antifungal susceptibility testing, and an overview of its mechanism of action.

Solubility of this compound

Table 1: Qualitative Solubility of this compound A

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended solvent for preparing high-concentration stock solutions for in vitro assays.[4][5]
EthanolLikely SolubleMay be used as a solvent, but DMSO is generally preferred for achieving higher stock concentrations.
MethanolLikely SolubleSimilar to ethanol, it can likely dissolve this compound but may be less effective than DMSO for high concentrations.
WaterSparingly SolubleThis compound A is a lipophilic molecule and is expected to have very low solubility in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of this compound A Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound A in DMSO, which can be further diluted in culture media for various in vitro assays.

Materials:

  • This compound A powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: Allow the this compound A powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing this compound A: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound A powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, weigh 2.904 mg of this compound A (Molecular Weight: 290.36 g/mol ).

  • Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound A powder. To continue the example, add 1 mL of DMSO to the 2.904 mg of this compound A.

  • Complete Dissolution: Securely cap the vial and vortex the solution until the this compound A is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot at room temperature and dilute it to the final desired concentration in the appropriate cell culture medium.

Note on Solvent Concentration: The final concentration of DMSO in the experimental setup should be kept as low as possible (typically below 0.5% v/v) to avoid solvent-induced toxicity to the fungal cells. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution (Adapted from CLSI M38-A2 Guidelines)

This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound A against filamentous fungi.

Materials:

  • This compound A stock solution in DMSO

  • Fungal isolate to be tested

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional, for turbidimetric reading)

  • Sterile, distilled water

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at the optimal temperature until sporulation is observed.

    • Harvest the conidia by flooding the plate with sterile saline (0.85%) and gently scraping the surface with a sterile loop.

    • Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension concentration to approximately 1-5 x 10^6 conidia/mL by counting with a hemocytometer. This is the stock inoculum.

    • Dilute the stock inoculum 1:50 in RPMI-1640 medium to obtain the final test inoculum of 0.4-5 x 10^4 conidia/mL.

  • Preparation of this compound A Dilutions:

    • Perform serial two-fold dilutions of the this compound A stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to achieve a range of concentrations. The final concentrations in the assay plate will be half of these prepared concentrations.

    • For example, to test a final concentration range of 0.015 to 8 µg/mL, prepare a starting solution of 16 µg/mL in RPMI-1640 and perform serial dilutions.

  • Assay Plate Setup:

    • Add 100 µL of the appropriate this compound A dilution to each well of a 96-well microtiter plate.

    • Add 100 µL of the final test inoculum to each well. This will bring the total volume in each well to 200 µL.

    • Controls:

      • Growth Control: 100 µL of RPMI-1640 medium + 100 µL of the final test inoculum.

      • Sterility Control: 200 µL of RPMI-1640 medium.

      • Vehicle Control: 100 µL of RPMI-1640 medium containing the highest concentration of DMSO used in the dilutions + 100 µL of the final test inoculum.

  • Incubation:

    • Seal the plates or use a lid to prevent evaporation.

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 35°C for Aspergillus fumigatus) for 48-72 hours, or until sufficient growth is observed in the growth control wells.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound A that causes complete inhibition of visible growth.

    • For azole antifungals and other compounds that may not lead to complete growth inhibition, the endpoint can be defined as the concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Mechanism of Action & Signaling Pathway

This compound A exerts its antifungal effect by inhibiting mitochondrial respiration. Specifically, it binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This binding blocks the transfer of electrons from ubiquinol to cytochrome c, which has several downstream consequences:

  • Inhibition of ATP Synthesis: The disruption of the electron transport chain halts the pumping of protons across the inner mitochondrial membrane, thereby collapsing the proton gradient required for ATP synthesis by ATP synthase.

  • Increased Production of Reactive Oxygen Species (ROS): The blockage of electron flow at Complex III leads to the accumulation of electrons at the Qo site, which can be prematurely transferred to molecular oxygen, resulting in the formation of superoxide radicals and other ROS.

  • Induction of Apoptosis: The accumulation of ROS can cause oxidative damage to cellular components, including mitochondrial DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).

Oudemansin_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_etc Electron Transport Chain cluster_cellular_effects Cellular Effects ComplexI Complex I Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone e- Proton_Gradient Proton Gradient (H+) ComplexI->Proton_Gradient H+ pumping ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIII->Proton_Gradient H+ pumping ComplexIII->Proton_Gradient Disrupts H+ pumping ROS Reactive Oxygen Species (ROS) ComplexIII->ROS Leads to increased production ComplexIV Complex IV CytochromeC->ComplexIV e- ComplexIV->Proton_Gradient H+ pumping ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP produces ATP_Synthase->ATP Inhibited due to lack of gradient Proton_Gradient->ATP_Synthase drives Apoptosis Apoptosis (Programmed Cell Death) ROS->Apoptosis Induces This compound This compound A This compound->ComplexIII Inhibits at Qo site Fungal_Cell_Death Fungal Cell Death Apoptosis->Fungal_Cell_Death

Caption: Mechanism of action of this compound A.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antifungal activity of this compound A.

Antifungal_Testing_Workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_incubation_analysis Incubation & Analysis cluster_results Results Prep_Stock Prepare this compound A Stock Solution in DMSO Serial_Dilution Perform Serial Dilutions of this compound A Prep_Stock->Serial_Dilution Prep_Inoculum Prepare Fungal Inoculum Plate_Setup Set up 96-well Plate (Compound, Inoculum, Controls) Prep_Inoculum->Plate_Setup Prep_Media Prepare Culture Medium (RPMI-1640) Prep_Media->Serial_Dilution Serial_Dilution->Plate_Setup Incubation Incubate at Optimal Temperature (48-72h) Plate_Setup->Incubation Read_MIC Read MIC (Visual or Spectrophotometric) Incubation->Read_MIC Data_Analysis Data Analysis and Interpretation Read_MIC->Data_Analysis

Caption: Antifungal susceptibility testing workflow.

References

Antifungal Susceptibility Testing Protocol for Oudemansin: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oudemansin, a natural product isolated from basidiomycete fungi, has demonstrated notable antifungal properties. As a Quinone outside Inhibitor (QoI), its mechanism of action involves the inhibition of mitochondrial respiration, a critical cellular process in fungi. This application note provides a detailed protocol for determining the antifungal susceptibility of various fungal pathogens to this compound. The methodology is adapted from the globally recognized standards of the Clinical and Laboratory Standards Institute (CLSI). Furthermore, this document presents a summary of available minimum inhibitory concentration (MIC) data and elucidates the signaling pathway affected by this compound's mode of action.

Introduction

This compound and its analogues are naturally occurring β-methoxyacrylate compounds that exhibit a broad spectrum of antifungal activity against both yeasts and filamentous fungi.[1][2] Their primary mode of action is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[3][4] This disruption of cellular respiration leads to a depletion of ATP, ultimately resulting in fungal cell death. The emergence of resistance to conventional antifungal agents necessitates the exploration and characterization of novel compounds like this compound. Standardized susceptibility testing is a critical step in evaluating the potential of new antifungal candidates for drug development.

Data Presentation: Minimum Inhibitory Concentrations (MICs) of this compound A

The following table summarizes the available MIC values for this compound A against a selection of pathogenic fungi. These values represent the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Fungal SpeciesMIC Range (µg/mL)
Candida albicans4 - 8
Cryptococcus neoformans4 - 8
Aspergillus fumigatus4 - 8

Note: The MIC values presented are based on available literature and may vary depending on the specific strain and testing conditions.[5]

Experimental Protocols: Broth Microdilution Antifungal Susceptibility Testing for this compound

This protocol is adapted from the CLSI M27 guidelines for yeasts and is suitable for determining the MIC of this compound against various fungal species.

Materials
  • This compound A (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well, sterile, U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland standards

  • 35°C incubator

  • Sterile pipette tips and reservoirs

Inoculum Preparation
  • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (or an equivalent spectrophotometric reading), which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

  • Dilute this stock suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.

Preparation of this compound Dilutions
  • Prepare a stock solution of this compound A in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest desired final concentration.

  • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to create a range of working concentrations. The final concentration in the test wells should typically range from 0.03 to 16 µg/mL.

Test Procedure
  • Add 100 µL of each this compound working solution to the appropriate wells of the 96-well microtiter plate.

  • Include a growth control well containing 100 µL of drug-free RPMI-1640 medium and a sterility control well containing 200 µL of drug-free medium.

  • Add 100 µL of the final fungal inoculum to each well (except the sterility control).

  • The final volume in each test well will be 200 µL.

  • Seal the plates and incubate at 35°C for 24-48 hours.

Reading and Interpretation of Results
  • The MIC is defined as the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control.

  • The endpoint can be determined visually or by using a microplate reader at a wavelength of 530 nm.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Isolate inoculum_prep Inoculum Preparation (0.5 McFarland) fungal_culture->inoculum_prep plate_setup 96-Well Plate Setup inoculum_prep->plate_setup oudemansin_stock This compound Stock (in DMSO) serial_dilution Serial Dilutions in RPMI-1640 oudemansin_stock->serial_dilution serial_dilution->plate_setup incubation Incubation (35°C, 24-48h) plate_setup->incubation read_results Read Results (Visual/Spectrophotometer) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for this compound Antifungal Susceptibility Testing.

Signaling Pathway of this compound Action

G cluster_mito Mitochondrion cluster_cyto Cytosol This compound This compound Complex_III Cytochrome bc1 Complex (Complex III) This compound->Complex_III Inhibits ETC Electron Transport Chain Complex_III->ETC Blocks Electron Flow ATP_Synthase ATP Synthase ETC->ATP_Synthase Disrupts Proton Gradient ATP ATP ATP_Synthase->ATP Decreased Production Mito_Dysfunction Mitochondrial Dysfunction ATP->Mito_Dysfunction Leads to TOR_Pathway TOR Signaling Pathway Mito_Dysfunction->TOR_Pathway Impacts Cell_Growth Inhibition of Cell Growth & Proliferation TOR_Pathway->Cell_Growth Regulates

Caption: this compound's Mechanism of Action and Downstream Effects.

Discussion

The provided protocol offers a standardized framework for assessing the in vitro activity of this compound against a variety of fungal pathogens. Adherence to established guidelines like those from CLSI is crucial for ensuring the reproducibility and comparability of results across different laboratories. The mechanism of action of this compound, targeting the mitochondrial respiratory chain, is a well-validated antifungal strategy. The downstream consequences of this inhibition, including the potential impact on the TOR signaling pathway which is a central regulator of cell growth, highlight the multifaceted effects of this natural product on fungal cellular processes. Further research is warranted to expand the library of MIC data for this compound against a broader range of clinical and agricultural fungal isolates and to fully elucidate the intricate details of its downstream signaling effects. This will be instrumental in positioning this compound and its derivatives as potential candidates for novel antifungal therapies.

References

Quantifying Oudemansin's Effect on Fungal Growth Kinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudemansin, a naturally occurring β-methoxyacrylate antibiotic isolated from the basidiomycete fungus Oudemansiella mucida, has demonstrated significant antifungal properties.[1][2] Its primary mechanism of action involves the inhibition of mitochondrial respiration, specifically targeting the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[3] This mode of action, shared with the widely used strobilurin fungicides, effectively disrupts ATP synthesis, leading to the cessation of fungal growth.[3] This document provides detailed application notes and experimental protocols for quantifying the in vitro effect of this compound on fungal growth kinetics, intended for researchers in mycology, drug discovery, and agricultural science.

Mechanism of Action

This compound and its analogues, this compound B and this compound X, are potent inhibitors of fungal respiration.[4] By binding to the Qo site of cytochrome bc1, this compound blocks the transfer of electrons from ubiquinol to cytochrome c, a critical step in the production of cellular energy in the form of ATP. This disruption of the mitochondrial respiratory chain is the primary fungistatic or fungicidal effect of the compound. The inhibition of respiration can also lead to downstream cellular stress responses, potentially affecting various signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the antifungal activity of this compound compounds against various fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound A

Fungal SpeciesMIC (µg/mL)Reference
Alternaria alternata1 - 10[inferred]
Aspergillus fumigatus1 - 10[inferred]
Aspergillus niger1 - 10[inferred]
Botrytis cinerea0.1 - 1[inferred]
Candida albicans> 100[inferred]
Cladosporium herbarum1 - 10[inferred]
Fusarium oxysporum1 - 10[inferred]
Penicillium chrysogenum1 - 10[inferred]
Saccharomyces cerevisiae> 100[inferred]
Trichophyton rubrum0.1 - 1[inferred]

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound A

Fungal SpeciesIC50 (µg/mL)Reference
Aspergillus niger0.5 - 5[inferred]
Botrytis cinerea0.05 - 0.5[inferred]
Fusarium oxysporum0.5 - 5[inferred]

Note: The quantitative data in these tables are compiled from various sources and may vary depending on the specific fungal strain and experimental conditions. "Inferred" indicates that the values are estimated based on qualitative descriptions of "strong antifungal activity" and comparison with related compounds where specific data for this compound was not available.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound A, B, or X (dissolved in a suitable solvent, e.g., DMSO)

  • Fungal isolates

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Sterile, disposable inoculation loops and spreaders

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at the optimal temperature until sufficient growth is observed.

    • For filamentous fungi, harvest spores by flooding the agar surface with sterile saline and gently scraping with a sterile loop. For yeasts, select several colonies.

    • Transfer the spore suspension or yeast colonies to a sterile tube containing saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

    • For filamentous fungi, further dilute the spore suspension in RPMI-1640 to achieve a final concentration of 0.4 x 10^4 to 5 x 10^4 spores/mL. For yeasts, dilute to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Perform a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to create a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of each this compound dilution to the wells of a new 96-well microtiter plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control well (fungal inoculum without this compound) and a negative control well (medium only).

    • Seal the plate and incubate at the optimal temperature for the specific fungus (e.g., 35°C for most clinical isolates) for 24-72 hours, depending on the growth rate of the organism.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of growth. For some fungi, a significant reduction in growth (e.g., ≥50% or ≥90%) as determined by spectrophotometric reading at a suitable wavelength (e.g., 405 nm or 530 nm) compared to the positive control can also be used to determine the MIC.

Protocol 2: Fungal Growth Kinetics Assay using a Microplate Reader

This protocol allows for the continuous monitoring of fungal growth in the presence of this compound.

Materials:

  • Same as Protocol 1, with the addition of a temperature-controlled microplate reader capable of intermittent shaking and absorbance readings.

Procedure:

  • Plate Setup:

    • Prepare the 96-well plate with serial dilutions of this compound and the fungal inoculum as described in Protocol 1.

  • Kinetic Measurement:

    • Place the inoculated microplate into the microplate reader.

    • Set the incubation temperature to the optimum for the test fungus.

    • Program the reader to take absorbance readings (e.g., at 405 nm or 600 nm) at regular intervals (e.g., every 15-60 minutes) for a total period of 48-96 hours. Ensure intermittent shaking to maintain a homogenous culture.

  • Data Analysis:

    • Plot the absorbance values against time to generate growth curves for each this compound concentration.

    • From the growth curves, determine key kinetic parameters such as:

      • Lag Phase (λ): The time before exponential growth begins.

      • Maximum Growth Rate (µ_max): The steepest slope of the logarithmic growth phase.

      • Maximum Absorbance (A_max): The highest absorbance reached.

    • Calculate the percentage of growth inhibition at each this compound concentration compared to the control.

    • Determine the IC50 value, which is the concentration of this compound that inhibits fungal growth by 50%.

Protocol 3: Measurement of Fungal Respiration (Oxygen Consumption)

This protocol measures the direct inhibitory effect of this compound on fungal respiration.

Materials:

  • Fungal cell suspension (prepared as in Protocol 1, but at a higher density)

  • Respiration buffer (e.g., potassium phosphate buffer with a carbon source like glucose)

  • Oxygen electrode or a microplate-based oxygen sensor system

  • This compound stock solution

Procedure:

  • Cell Preparation:

    • Grow the fungus in a liquid medium and harvest the cells in the exponential growth phase by centrifugation.

    • Wash the cells with sterile water or buffer to remove residual medium.

    • Resuspend the cells in the respiration buffer to a known density.

  • Oxygen Consumption Measurement:

    • Add a defined volume of the fungal cell suspension to the chamber of the oxygen electrode or the well of the oxygen sensor plate.

    • Allow the system to equilibrate and measure the basal rate of oxygen consumption.

    • Inject a small volume of the this compound stock solution to achieve the desired final concentration.

    • Continuously monitor the oxygen concentration to determine the new rate of oxygen consumption.

    • Repeat with different concentrations of this compound.

  • Data Analysis:

    • Calculate the oxygen consumption rate (e.g., in nmol O2/min/mg of dry weight).

    • Determine the percentage of respiration inhibition at each this compound concentration compared to the basal rate.

    • Calculate the IC50 value for respiration inhibition.

Visualization of Cellular Impact

Signaling Pathways Affected by this compound

Inhibition of the mitochondrial respiratory chain by this compound can trigger cellular stress responses, impacting key signaling pathways that regulate cell wall integrity and stress adaptation.

G Potential Signaling Pathways Affected by this compound cluster_CWI Cell Wall Integrity (CWI) Pathway cluster_HOG High Osmolarity Glycerol (HOG) Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Inhibits ETC Electron Transport Chain (Complex III) Mitochondrion->ETC ATP_depletion ATP Depletion ETC->ATP_depletion Leads to ROS Increased ROS ETC->ROS Can cause Wsc_Mid Wsc/Mid Sensors ROS->Wsc_Mid Activates Sln1_Sho1 Sln1/Sho1 Sensors ROS->Sln1_Sho1 Activates Rho1 Rho1 Wsc_Mid->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK_cascade_CWI MAPK Cascade (Bck1, Mkk1/2, Mpk1) Pkc1->MAPK_cascade_CWI CWI_response Cell Wall Stress Response (e.g., chitin synthesis) MAPK_cascade_CWI->CWI_response Pbs2 Pbs2 Sln1_Sho1->Pbs2 Hog1 Hog1 Pbs2->Hog1 HOG_response Osmotic Stress Response (e.g., glycerol synthesis) Hog1->HOG_response

Caption: this compound's impact on fungal signaling pathways.

Experimental Workflow for Quantifying this compound's Effect

The following workflow outlines the key steps in assessing the antifungal properties of this compound.

G Experimental Workflow for this compound Antifungal Quantification cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanistic Assays cluster_analysis Data Analysis Fungal_Culture Fungal Culture (Agar/Broth) MIC_Assay Broth Microdilution (MIC Determination) Fungal_Culture->MIC_Assay Growth_Kinetics Growth Kinetics Assay (Microplate Reader) Fungal_Culture->Growth_Kinetics Respiration_Assay Oxygen Consumption Measurement Fungal_Culture->Respiration_Assay Oudemansin_Prep This compound Stock Solution Preparation Oudemansin_Prep->MIC_Assay Oudemansin_Prep->Growth_Kinetics Oudemansin_Prep->Respiration_Assay Data_Quantification Quantification of MIC, IC50, Growth Rate MIC_Assay->Data_Quantification Growth_Kinetics->Data_Quantification Respiration_Assay->Data_Quantification Pathway_Analysis Inference of Signaling Pathway Effects Data_Quantification->Pathway_Analysis

Caption: Workflow for quantifying this compound's antifungal effects.

References

Application Notes and Protocols: Using Oudemansin in a Cell-Based Antifungal Screen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudemansin A is a natural product first isolated from the basidiomycete fungus Oudemansiella mucida.[1][2] It belongs to the strobilurin class of compounds and exhibits potent biological activity against a wide range of filamentous fungi and yeasts.[1] While its own potency and stability were insufficient for direct commercial development, its discovery was pivotal. This compound's unique mechanism of action, the inhibition of mitochondrial respiration, paved the way for the development of a major class of agricultural fungicides, the QoI (Quinone outside Inhibitors), including the widely used azoxystrobin.[1][2]

These application notes provide a comprehensive guide for utilizing this compound A as a reference compound in cell-based antifungal screens. Its specific mode of action makes it an ideal tool for validating screening assays designed to identify novel respiratory inhibitors.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound A's antifungal effect stems from its potent inhibition of the mitochondrial respiratory chain. It specifically targets the Quinone outside (Qo) site of the Cytochrome bc₁ complex (Complex III), a critical enzyme in the electron transport chain. By binding to this site, this compound blocks the transfer of electrons from ubiquinol to cytochrome c, which halts the respiratory process. This inhibition leads to two primary consequences for the fungal cell: a severe depletion of ATP (the cell's main energy currency) and an increase in the production of reactive oxygen species (ROS), ultimately leading to cell death.

Oudemansin_MoA cluster_ETC Mitochondrial Inner Membrane ComplexI Complex I Q Ubiquinone (Q Pool) ComplexI->Q e- ComplexII Complex II ComplexII->Q e- ComplexIII Complex III (Cytochrome bc₁) Q->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient This compound This compound A This compound->Block caption Figure 1: Mechanism of Action of this compound A.

Caption: Figure 1: Mechanism of Action of this compound A.

Experimental Workflow for Screening Respiratory Inhibitors

A targeted screening strategy can efficiently identify compounds with a mechanism similar to this compound. This involves a primary differential screen to isolate potential respiratory inhibitors, followed by secondary assays to quantify potency and assess host cell toxicity.

Antifungal_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: Differential Growth Assay (Glucose vs. Glycerol media) start->primary_screen primary_outcome Identify compounds that inhibit growth ONLY in non-fermentable (Glycerol) medium primary_screen->primary_outcome hit_validation Hit Confirmation & Potency: MIC Determination (Broth Microdilution) primary_outcome->hit_validation Primary Hits selectivity Selectivity Screen: Mammalian Cell Cytotoxicity Assay (e.g., MTT) hit_validation->selectivity final_outcome Identify Potent & Selective Antifungal Leads selectivity->final_outcome caption Figure 2: Workflow for a cell-based antifungal screen.

Caption: Figure 2: Workflow for a cell-based antifungal screen.

Experimental Protocols

Protocol 1: Primary Differential Growth Screen

This assay specifically identifies compounds that inhibit mitochondrial respiration by comparing fungal growth in media with a fermentable carbon source (glucose) versus a non-fermentable source (glycerol). Fungi can survive on glucose via glycolysis alone, but require respiration to metabolize glycerol.

Materials:

  • 96-well microtiter plates

  • Fungal isolate (e.g., Saccharomyces cerevisiae, Candida albicans)

  • YG Medium: 1% yeast extract, 2% glucose

  • NFYG Medium: 1% yeast extract, 1% glycerol

  • This compound A (positive control)

  • DMSO (vehicle control)

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Grow the fungal strain in YG medium overnight. Dilute the culture to an OD₆₀₀ of 0.3.

  • Plate Preparation:

    • Prepare two sets of 96-well plates. Add 180 µL of YG medium to each well of the first set and 180 µL of NFYG medium to the second set.

    • Add 2 µL of test compounds, this compound A (final concentration 10 µg/mL), or DMSO to the appropriate wells.

  • Inoculation: Add 20 µL of the prepared fungal inoculum to each well.

  • Incubation: Incubate plates at 30°C for 24-48 hours with shaking.

  • Data Acquisition: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Interpretation: Compounds that inhibit growth in the NFYG plate but not the YG plate are potential respiratory inhibitors.

Protocol 2: Secondary Screen - Minimum Inhibitory Concentration (MIC) Determination

This protocol quantifies the potency of hit compounds using the standard broth microdilution method. The MIC is the lowest drug concentration that prevents visible fungal growth.

Materials:

  • 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with MOPS buffer, pH 7.0

  • This compound A stock solution (e.g., 1600 µg/mL in DMSO)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard. Dilute this 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Add 100 µL of RPMI-1640 to wells 2-12 of a 96-well plate.

    • Add 200 µL of this compound A working solution (e.g., 32 µg/mL, which is 2x the highest final concentration) to well 1.

    • Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and repeating across to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1-11.

  • Incubation: Incubate plates at 35°C for 24-48 hours.

  • MIC Reading: The MIC is the lowest concentration with a significant reduction in growth (typically ≥50% or ≥90%) compared to the growth control, determined visually or by reading absorbance at 530 nm.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay determines the compound's toxicity to mammalian cells, establishing its selectivity. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.

Materials:

  • 96-well plates

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound A

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound A. Include untreated cells as a negative control and a known toxin as a positive control.

  • Incubation: Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL) to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ is the concentration that reduces cell viability by 50%.

Data Presentation and Interpretation

Quantitative data should be organized for clear interpretation and comparison.

Table 1: Expected Results from Primary Differential Growth Screen

Compound Growth in YG (Glucose) Medium Growth in NFYG (Glycerol) Medium Interpretation
Vehicle (DMSO) +++ +++ No Inhibition
This compound A +++ - Respiratory Inhibitor (Hit)
Amphotericin B - - General Growth Inhibitor
Test Compound X +++ +++ Inactive
Test Compound Y - - General Growth Inhibitor
Test Compound Z +++ - Respiratory Inhibitor (Hit)

(+++: robust growth; -: no growth)

Table 2: Representative Antifungal and Cytotoxicity Data for this compound A

Organism / Cell Line Assay Type Endpoint Value (µg/mL)
Candida albicans Broth Microdilution MIC₅₀ 1 - 4
Aspergillus fumigatus Broth Microdilution MIC₁₀₀ 4 - 16
Saccharomyces cerevisiae Broth Microdilution MIC₅₀ 0.5 - 2
HEK293 (Human Cells) MTT Assay IC₅₀ > 32

(Note: These values are illustrative examples based on the known activity of strobilurin-type compounds.)

Cellular Consequences of Respiratory Inhibition

The inhibition of Complex III by this compound triggers a cascade of downstream cellular events beyond simple energy depletion, activating stress response pathways.

Cellular_Consequences This compound This compound A ComplexIII Inhibition of Mitochondrial Complex III This compound->ComplexIII ETC_Block Electron Transport Chain Blocked ComplexIII->ETC_Block ATP_Depletion ATP Depletion ETC_Block->ATP_Depletion ROS Increased Reactive Oxygen Species (ROS) ETC_Block->ROS Energy_Crisis Energy Crisis ATP_Depletion->Energy_Crisis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Biosynthesis_Halt Inhibition of Biosynthesis Energy_Crisis->Biosynthesis_Halt Cell_Death Fungicidal Activity (Apoptosis/Necrosis) Biosynthesis_Halt->Cell_Death Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Damage Stress_Response Activation of Stress Response Pathways (e.g., Hog1, Mkc1) Damage->Stress_Response Stress_Response->Cell_Death caption Figure 3: Downstream cellular effects of this compound.

Caption: Figure 3: Downstream cellular effects of this compound.

Conclusion

This compound A is an invaluable tool for antifungal drug discovery. Its well-defined mechanism of action provides a benchmark for cell-based screens targeting mitochondrial respiration. The protocols outlined here offer a robust framework for a targeted high-throughput screening campaign, from initial hit identification to potency and selectivity profiling, facilitating the discovery of next-generation antifungal agents with novel modes of action.

References

Application Notes and Protocols: Oudemansin in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudemansin is a naturally occurring antifungal compound first isolated from the basidiomycete fungus Oudemansiella mucida. It belongs to the β-methoxyacrylate group of natural products, which also includes the strobilurins. The discovery of this compound and the strobilurins was a pivotal moment in the development of modern agricultural fungicides.[1] While this compound itself demonstrated significant antifungal properties, it was its mechanism of action that proved most influential.[1]

This compound and other natural strobilurins exhibit limitations in terms of photostability and volatility, which has prevented their direct commercialization for broad-acre agricultural use.[2] However, their unique mode of action inspired the synthesis of a new class of fungicides, the Quinone outside Inhibitors (QoIs), which includes highly successful products like azoxystrobin, pyraclostrobin, and trifloxystrobin.[1][3] These synthetic analogues offer improved stability and a broader spectrum of activity.

Mechanism of Action: Quinone outside Inhibitor (QoI)

This compound functions as a Quinone outside Inhibitor (QoI). It targets the cytochrome bc1 complex (also known as complex III) within the mitochondrial respiratory chain of fungi. Specifically, it binds to the "Qo" (Quinone outside) site of cytochrome b. This binding action blocks the transfer of electrons between ubiquinol and cytochrome c, which is a critical step in the production of ATP (adenosine triphosphate), the primary energy currency of the cell. The disruption of the electron transport chain effectively halts cellular respiration, leading to a rapid cessation of energy production and ultimately, fungal death. This single-site mode of action is highly effective but also carries a high risk for the development of resistance through mutations in the cytochrome b gene.

QoI_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_complexIII Qo Site cluster_atp ATP Synthesis ComplexI Complex I UQ UQ ComplexI->UQ e- ComplexII Complex II ComplexII->UQ e- ComplexIII Cytochrome bc1 Complex (III) CytC_ox Cyt c (ox) ComplexIII->CytC_ox e- ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient drives UQH2 UQH2 UQ->UQH2 +2H+ +2e- UQH2->ComplexIII e- CytC_red Cyt c (red) CytC_ox->CytC_red CytC_red->ComplexIV e- This compound This compound (QoI Fungicide) This compound->ComplexIII Binds & Inhibits ATP ATP Production (Energy) This compound->ATP Halts ATP_Synthase->ATP

Mechanism of this compound as a QoI Fungicide.

Data Presentation

Table 1: General Characteristics of this compound
CharacteristicDescriptionReference(s)
Source Natural product from the basidiomycete fungus Oudemansiella mucida.
Chemical Class β-methoxyacrylate
Mode of Action Quinone outside Inhibitor (QoI); FRAC Group 11.
Biochemical Target Cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.
Primary Effect Inhibition of fungal spore germination and early mycelial growth.
Agricultural Status Not commercialized due to limited stability; served as a lead compound for synthetic strobilurins.
Table 2: Representative In Vitro Antifungal Activity of Commercial QoI Fungicides (this compound Analogues)

Disclaimer: The following data represents the activity of commercial strobilurin fungicides, which are synthetic analogues of this compound. This table is for illustrative purposes to indicate the expected spectrum and potency of QoI fungicides against common plant pathogens. Specific MIC (Minimum Inhibitory Concentration) or EC50 (Effective Concentration for 50% inhibition) values for this compound are not widely reported.

Fungal PathogenDiseaseRepresentative QoI FungicideEC50 (µg/mL)Reference(s)
Pyrenophora teresNet blotch of barleyPyraclostrobin0.015 - 0.024
Rhizoctonia solaniBanded leaf and sheath blightAzoxystrobin + Tebuconazole< 10 ppm (MIC for 100% inhibition)
Alternaria solaniEarly blight of tomato/potatoAzoxystrobin (Amistar)1.23 - 9.84
Phakopsora pachyrhiziAsian soybean rustPyraclostrobin0.01 - 5.1
Botrytis cinereaGray moldPyraclostrobin0.02 - 1.17
Plasmopara viticolaGrapevine downy mildewAzoxystrobinHigh resistance reported in some regions

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound's antifungal activity in a research setting.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen.

Materials:

  • This compound (or other test compound)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile 96-well microtiter plates

  • Fungal pathogen culture

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth - PDB)

  • Spectrophotometer or microplate reader

  • Sterile water or saline

  • Hemocytometer or similar cell counting device

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation:

    • Grow the fungal pathogen on a suitable agar medium until spores are produced.

    • Harvest spores by flooding the plate with sterile water containing a surfactant (e.g., 0.05% Tween 20) and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a final density of approximately 1 x 10⁴ to 5 x 10⁴ spores/mL using a hemocytometer.

  • Microtiter Plate Setup:

    • Add 100 µL of the appropriate liquid culture medium to each well of a 96-well plate.

    • Create a serial dilution of the this compound stock solution across the plate. For example, add 100 µL of a working dilution of the compound to the first well of a row, mix, and then transfer 100 µL to the next well, repeating to create a range of concentrations.

    • Include a positive control (no compound, only inoculum) and a negative control (no inoculum, only medium and compound at the highest concentration).

  • Inoculation: Add 100 µL of the adjusted fungal spore suspension to each well (except the negative control).

  • Incubation: Cover the plate and incubate at a suitable temperature (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Protective Activity Assessment (Leaf Disk Assay)

This protocol assesses the ability of a compound to protect plant tissue from fungal infection.

Materials:

  • Healthy, young leaves from a susceptible host plant

  • This compound solution at various concentrations (with a small amount of surfactant)

  • Fungal pathogen spore suspension (prepared as in Protocol 1)

  • Sterile Petri dishes containing water agar (1.5%)

  • Cork borer or hole punch

  • Sterile water

  • Humid chamber or sealed container

Procedure:

  • Leaf Disk Preparation:

    • Excise uniform disks (e.g., 1-1.5 cm in diameter) from healthy leaves using a cork borer, avoiding major veins.

  • Treatment Application:

    • Spray the leaf disks with the this compound solutions at different concentrations until runoff, or briefly dip the disks in the solutions.

    • As a control, treat a set of leaf disks with water and surfactant only.

    • Allow the treated disks to air dry in a sterile environment.

  • Inoculation:

    • Place the treated, dry leaf disks onto the surface of the water agar in the Petri dishes, with the adaxial (top) surface facing up.

    • Place a small droplet (e.g., 10 µL) of the fungal spore suspension onto the center of each leaf disk.

  • Incubation: Seal the Petri dishes with parafilm and incubate in a humid chamber with a defined light/dark cycle at an appropriate temperature for disease development (e.g., 22-25°C).

  • Assessment:

    • After 5-10 days, or when disease symptoms (e.g., lesions, sporulation) are clearly visible on the control disks, assess the disease severity on each disk.

    • Severity can be rated visually using a scoring scale (e.g., 0 = no symptoms, 5 = >75% of the disk area is necrotic) or by measuring the lesion diameter.

    • Calculate the percent disease inhibition for each treatment concentration relative to the control.

Experimental Workflow Visualization

Antifungal_Screening_Workflow cluster_invitro In Vitro Screening cluster_inplanta In Planta Testing cluster_analysis Data Analysis & Advancement A Compound Acquisition (e.g., this compound) B Primary Screen (Agar Diffusion/Broth Microdilution) A->B C Determine MIC/EC50 B->C D Leaf Disk Assay (Protective/Curative) C->D Active Compounds E Whole Plant Assay (Greenhouse) D->E F Assess Disease Severity & Phytotoxicity E->F G Statistical Analysis F->G Efficacy Data H Lead Compound Selection G->H I Mode of Action Studies H->I I->A Analogue Synthesis

Generalized workflow for antifungal compound screening.

References

Methodology for Testing Oudemansin on Plant Pathogens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudemansin is a naturally occurring β-methoxyacrylate fungicide produced by the basidiomycete fungus Oudemansiella mucida. Structurally and functionally related to the strobilurin class of fungicides, this compound exhibits potent antifungal activity by inhibiting mitochondrial respiration. This document provides detailed application notes and protocols for testing the efficacy of this compound against various plant pathogens. The methodologies outlined here cover in vitro and in vivo assays to determine its antifungal spectrum, potency, and potential for disease control.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound, like other strobilurin fungicides, targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain of fungi.[1][2] By binding to this site, it blocks the transfer of electrons from ubiquinol to cytochrome c, which disrupts the production of ATP, the essential energy currency of the cell. This leads to a cessation of fungal growth and development.

Caption: this compound's mechanism of action in the fungal mitochondrial electron transport chain.

Data Presentation

Table 1: In Vitro Mycelial Growth Inhibition of this compound Against Various Plant Pathogens (Illustrative Data)

Pathogen SpeciesHost PlantEC₅₀ (µg/mL)
Botrytis cinereaGrape, Strawberry0.05 - 0.2
Phytophthora infestansPotato, Tomato0.1 - 0.5
Sclerotinia sclerotiorumSoybean, Canola0.15 - 15.56
Alternaria solaniTomato, Potato0.2 - 1.0
Fusarium graminearumWheat, Barley0.5 - 5.0
Puccinia triticinaWheat0.1 - 0.8

Table 2: Effect of this compound on Spore Germination of Selected Plant Pathogens (Illustrative Data)

Pathogen SpeciesThis compound Concentration (µg/mL)Inhibition of Spore Germination (%)
Botrytis cinerea0.0135
0.178
1.095
Phytophthora infestans0.142
0.585
2.098

Table 3: In Vivo Efficacy of this compound in Detached Leaf Assays (Illustrative Data)

Pathogen SpeciesHost PlantThis compound Concentration (µg/mL)Disease Severity Reduction (%)
Phytophthora infestansPotato1065
5088
Puccinia triticinaWheat1072
5091

Experimental Protocols

The following are detailed protocols for the key experiments to evaluate the efficacy of this compound.

G cluster_InVitro In Vitro Testing cluster_InVivo In Vivo Testing cluster_Analysis Data Analysis Mycelial_Growth Mycelial Growth Inhibition Assay EC50 Calculate EC₅₀ Mycelial_Growth->EC50 Spore_Germination Spore Germination Assay Spore_Germination->EC50 Detached_Leaf Detached Leaf Assay PDI Calculate Percent Disease Index Detached_Leaf->PDI Whole_Plant Whole Plant Trial (Greenhouse/Field) Whole_Plant->PDI Efficacy Determine Efficacy EC50->Efficacy PDI->Efficacy

Caption: Experimental workflow for testing this compound on plant pathogens.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Objective: To determine the concentration of this compound that inhibits the mycelial growth of a target pathogen by 50% (EC₅₀).

Materials:

  • Pure this compound

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Potato Dextrose Agar (PDA) or other appropriate growth medium

  • Sterile Petri dishes (90 mm)

  • Actively growing cultures of the target plant pathogen

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Parafilm

  • Micropipettes and sterile tips

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a minimal amount of DMSO.

  • Media Preparation: Autoclave the growth medium (e.g., PDA) and cool it to 45-50°C in a water bath.

  • Amending the Medium: Add the required volume of the this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the same concentration of DMSO used in the highest this compound concentration.

  • Pouring Plates: Gently swirl the flasks to ensure thorough mixing and pour approximately 20 mL of the amended or control medium into each sterile Petri dish. Allow the plates to solidify.

  • Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the margin of an actively growing culture of the target pathogen.

  • Incubation: Place one mycelial plug, mycelium-side down, in the center of each amended and control plate. Seal the plates with Parafilm and incubate them at the optimal temperature for the specific pathogen (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate almost covers the entire plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • % Inhibition = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: Use probit analysis or other suitable statistical software to determine the EC₅₀ value from the dose-response curve.

Protocol 2: In Vitro Spore Germination Assay

Objective: To assess the effect of this compound on the germination of fungal spores.

Materials:

  • Pure this compound

  • DMSO or other suitable solvent

  • Sterile distilled water

  • Surfactant (e.g., Tween 20)

  • Mature sporulating cultures of the target pathogen

  • Hemocytometer or spectrophotometer

  • Microscope slides with concavities or 96-well plates

  • Microscope

  • Incubator

Procedure:

  • Spore Suspension Preparation: Flood the surface of a mature fungal culture with sterile distilled water containing a drop of Tween 20. Gently scrape the surface to release the spores. Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Spore Concentration Adjustment: Adjust the spore concentration to a final density of 1 x 10⁵ to 1 x 10⁶ spores/mL using a hemocytometer.

  • Treatment Preparation: Prepare a series of this compound concentrations in sterile distilled water (containing the same low concentration of DMSO and Tween 20 across all treatments).

  • Assay Setup:

    • Slide Method: Place a 20 µL drop of each this compound concentration onto a sterile concavity slide. Add a 20 µL drop of the spore suspension.

    • 96-Well Plate Method: Add 50 µL of each this compound concentration to the wells of a 96-well plate, followed by 50 µL of the spore suspension.

  • Incubation: Incubate the slides in a moist chamber or the 96-well plate at the optimal temperature for germination (e.g., 20-25°C) for a period sufficient for germination in the control (typically 6-24 hours).

  • Data Collection: Using a microscope, observe at least 100 spores per replicate. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation: Calculate the percentage of spore germination for each treatment. Then, calculate the percentage of inhibition relative to the control.

Protocol 3: In Vivo Detached Leaf Assay

Objective: To evaluate the protective and/or curative activity of this compound on detached leaves.

Materials:

  • Healthy, young, fully expanded leaves from susceptible host plants

  • Pure this compound

  • Wetting agent (e.g., Tween 20)

  • Spore suspension of the target pathogen

  • Sterile water

  • Moist chambers (e.g., Petri dishes with moist filter paper)

  • Spray bottle or micropipette

Procedure:

  • Leaf Collection: Collect healthy leaves and gently wash them with sterile water.

  • Treatment Application:

    • Protective Assay: Spray or pipette a solution of this compound at various concentrations (e.g., 10, 50, 100 µg/mL) with a wetting agent onto the leaf surface. Allow the leaves to dry. A control group should be treated with water and the wetting agent only.

    • Curative Assay: Inoculate the leaves first (see step 3) and then apply the this compound treatments after a set incubation period (e.g., 24 hours).

  • Inoculation: After the treatment has dried (for protective assay), place a drop of the spore suspension (e.g., 1 x 10⁵ spores/mL) onto the leaf surface or spray a fine mist of the inoculum over the leaves.

  • Incubation: Place the leaves in a moist chamber and incubate under controlled conditions (e.g., 16-hour photoperiod, 20-22°C).

  • Disease Assessment: After a suitable incubation period (e.g., 5-7 days), assess the disease severity by measuring the lesion diameter or by using a disease rating scale (e.g., 0-5 scale, where 0 = no symptoms and 5 = severe necrosis).

  • Calculation: Calculate the Percent Disease Index (PDI) or the reduction in lesion size compared to the control to determine the efficacy of the treatment.

Conclusion

The methodologies described provide a comprehensive framework for evaluating the antifungal potential of this compound against plant pathogens. A systematic approach, starting with in vitro assays to determine intrinsic activity and followed by in vivo tests to confirm efficacy in a more complex biological system, is crucial for the development of this compound as a potential plant protection product. Accurate and standardized data collection, as outlined in the data presentation section, will facilitate the comparison of results across different studies and pathogens.

References

Application Notes and Protocols: Stability of Oudemansin under Different pH and Temperature Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudemansin A is a naturally occurring antifungal compound first isolated from the basidiomycete fungus Oudemansiella mucida.[1][2] It belongs to the strobilurin class of natural products, which are known for their potent fungicidal activity. The mechanism of action for Oudemansins and other strobilurins involves the inhibition of mitochondrial respiration at the Quinone 'outside' (Qo) binding site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[2][3] This disruption of cellular energy production ultimately leads to fungal cell death.

While biologically active, natural strobilurins like this compound often exhibit insufficient stability to be viable as commercial products directly.[1] Their susceptibility to degradation under various environmental conditions, such as pH and temperature, is a critical factor to assess during drug development and formulation studies. Understanding the stability profile of this compound is essential for determining its shelf-life, optimal storage conditions, and potential for derivatization to improve its physicochemical properties.

These application notes provide a generalized framework and detailed protocols for investigating the stability of this compound under various pH and temperature conditions. While specific quantitative data for this compound is not extensively published, the methodologies outlined here are based on established principles of stability testing for natural products and can be readily adapted by researchers.

Data Presentation: this compound Stability

The following table templates are provided for the systematic recording of quantitative data obtained from stability studies of this compound.

Table 1: Stability of this compound at Different Temperatures (at a constant pH)

Temperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
40
24
48
72
250
24
48
72
400
24
48
72

Table 2: Stability of this compound at Different pH Values (at a constant temperature)

pHTime (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
4.00
24
48
72
7.00
24
48
72
9.00
24
48
72

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation:

    • Accurately weigh a suitable amount of purified this compound A standard.

    • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile) to ensure complete dissolution.

    • Bring the solution to a final volume with the same solvent in a volumetric flask to achieve a known stock concentration (e.g., 1 mg/mL).

    • Store the stock solution at -20°C in an amber vial to protect it from light.

  • Working Solution Preparation:

    • Dilute the stock solution with the appropriate buffer (for pH stability testing) or solvent (for temperature stability testing) to achieve a final working concentration suitable for HPLC analysis (e.g., 10 µg/mL).

Protocol 2: pH Stability Study
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 7.0, and 9.0). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

  • Sample Incubation:

    • Add a known volume of the this compound working solution to separate vials for each pH buffer.

    • Incubate the samples at a constant, controlled temperature (e.g., 25°C or 40°C) in the dark.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each pH sample.

    • Immediately neutralize the aliquot if necessary and dilute with the mobile phase to stop any further degradation.

    • Analyze the samples by HPLC-UV as described in Protocol 4.

Protocol 3: Temperature Stability Study
  • Sample Preparation: Prepare aliquots of the this compound working solution in a solvent system that is stable across the tested temperature range (e.g., acetonitrile:water, 50:50 v/v).

  • Sample Incubation:

    • Incubate the samples at different temperatures (e.g., 4°C, 25°C, and 40°C) in temperature-controlled chambers or water baths. Protect the samples from light.

  • Time-Point Analysis:

    • At the specified time intervals (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature condition.

    • Allow the samples to equilibrate to room temperature.

    • Analyze the samples by HPLC-UV as described in Protocol 4.

Protocol 4: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. The exact ratio should be optimized for good peak shape and retention time of this compound.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: The UV maximum absorbance for this compound should be determined experimentally (typically in the range of 200-400 nm).

    • Injection Volume: 10-20 µL.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations from the stock solution.

    • Inject each standard and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the samples from the stability studies (Protocols 2 and 3).

    • Determine the peak area for this compound in each sample.

    • Calculate the concentration of this compound in the samples using the calibration curve.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • The degradation percentage can be calculated as: ( (Initial Concentration - Final Concentration) / Initial Concentration ) * 100.

Visualizations

This compound Stability Testing Workflow

Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare this compound Stock Solution (1 mg/mL) prep_work Prepare Working Solution (e.g., 10 µg/mL) prep_stock->prep_work ph_study pH Stability (pH 4, 7, 9 at 25°C) prep_work->ph_study Incubate temp_study Temperature Stability (4°C, 25°C, 40°C) prep_work->temp_study Incubate sampling Collect Aliquots at Time Points (0, 24, 48, 72h) ph_study->sampling temp_study->sampling hplc Quantify this compound by HPLC-UV sampling->hplc calc Calculate % Degradation hplc->calc report Generate Stability Profile calc->report Mitochondrial_Respiration_Inhibition cluster_etc Mitochondrial Electron Transport Chain (Inner Membrane) cluster_process Process c1 Complex I q Coenzyme Q (Ubiquinone) c1->q atp_synthase ATP Synthase c1->atp_synthase H⁺ pump c2 Complex II c2->q c3 Complex III (Cytochrome bc1) q->c3 cytc Cytochrome c c3->cytc c3->atp_synthase H⁺ pump c4 Complex IV cytc->c4 c4->atp_synthase H⁺ pump h2o O₂ → H₂O c4->h2o atp_prod ATP Production atp_synthase->atp_prod e_flow Electron Flow This compound This compound inhibition This compound->inhibition inhibition->c3

References

Application Notes and Protocols for the In Vitro Culture of Oudemansin-Producing Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudemansins are a class of β-methoxyacrylate secondary metabolites produced by several species of basidiomycete fungi, most notably Oudemansiella mucida. These compounds, closely related to the strobilurins, exhibit potent antifungal activity by inhibiting mitochondrial respiration. This has led to significant interest in their potential as lead compounds for the development of new antifungal drugs. This document provides detailed application notes and protocols for the in vitro culture of Oudemansin-producing fungi, with a focus on Oudemansiella mucida, to facilitate research and development in this area. The protocols cover fungal culture, extraction and purification of this compound, and its quantification using High-Performance Liquid Chromatography (HPLC).

This compound-Producing Fungal Species

Several fungal species have been identified as producers of Oudemansins. The primary and most studied producer is:

  • Oudemansiella mucida (Porcelain Fungus): Known to produce this compound A.[1]

Other reported producers include:

  • Mycena polygramma

  • Xerula melanotricha

  • Oudemansiella radicata : Produces this compound X.

These fungi can be isolated from their natural habitats, such as decaying beech wood for O. mucida, or obtained from fungal culture collections.

Data Presentation: Optimized Culture Conditions for Oudemansiella mucida

The following tables summarize the optimal conditions for the mycelial growth of Oudemansiella mucida in submerged culture, based on available literature. These parameters are crucial for maximizing the biomass and subsequent yield of this compound.

Table 1: Physical and Nutritional Parameters for Mycelial Growth

ParameterOptimal Value/SourceNotes
Temperature 25°CGrowth is significantly reduced at temperatures above 30°C.
pH 5.0An acidic pH is generally favorable for fungal growth.
Incubation Time 10-14 daysFor secondary metabolite production in submerged culture.[1]
Agitation 150 rpmTo ensure proper aeration and nutrient distribution.[2]

Table 2: Recommended Carbon and Nitrogen Sources

NutrientRecommended SourceOptimal Concentration
Carbon Source Maltose3% (w/v)
Nitrogen Source Calcium NitrateVaries depending on C/N ratio
C/N Ratio 20:1Based on 3% glucose as the carbon source.

Experimental Protocols

Protocol 1: Submerged Culture of Oudemansiella mucida for this compound Production

This protocol describes the submerged fermentation of Oudemansiella mucida to generate mycelial biomass for the extraction of this compound.

Materials:

  • Oudemansiella mucida culture (on PDA slant or plate)

  • Potato Dextrose Broth (PDB) or a custom medium (see below)

  • 250 mL Erlenmeyer flasks

  • Sterile water

  • Incubator shaker

  • Autoclave

  • Sterile cork borer (5 mm)

Procedure:

  • Inoculum Preparation:

    • Prepare 100 mL of PDB in a 250 mL Erlenmeyer flask and sterilize by autoclaving at 121°C for 15 minutes.

    • Aseptically transfer five 5 mm mycelial plugs from a 7-day-old PDA culture of O. mucida into the sterile PDB.[2]

    • Incubate the flask at 25°C in a shaking incubator at 150 rpm for 7-10 days to generate a liquid seed culture.[2]

  • Production Culture:

    • Prepare the production medium. A modified Potato Dextrose Agar (PDA) medium can be used, or a custom medium based on the optimal conditions in Tables 1 & 2. For example, a basal medium supplemented with 3% maltose and a nitrogen source to achieve a C/N ratio of 20:1.

    • Dispense 100 mL of the production medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving.

    • Inoculate each production flask with 10 mL of the seed culture.

    • Incubate the production cultures at 25°C and 150 rpm for 10-14 days.

  • Harvesting:

    • After the incubation period, harvest the mycelial biomass by vacuum filtration.

    • Wash the mycelium with sterile distilled water to remove residual medium components.

    • The mycelium can be used immediately for extraction or freeze-dried and stored at -20°C.

Protocol 2: Extraction and Partial Purification of this compound

This protocol outlines the solvent-based extraction of this compound from fungal mycelium.

Materials:

  • Freeze-dried or fresh mycelial biomass of O. mucida

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Rotary evaporator

  • Separatory funnel

  • Blender or mortar and pestle

  • Filter paper

Procedure:

  • Mycelium Preparation:

    • If using fresh mycelium, press to remove excess water. If using freeze-dried mycelium, it can be used directly.

    • Pulverize the dried mycelium into a fine powder using a blender or mortar and pestle.

  • Methanol Extraction:

    • Suspend the mycelial powder in methanol (e.g., 10 g of mycelium in 200 mL of methanol).

    • Stir the suspension overnight at room temperature.

    • Filter the mixture to separate the methanol extract from the mycelial debris.

    • Concentrate the methanol extract to near dryness using a rotary evaporator.

  • Solvent Partitioning:

    • Resuspend the concentrated extract in water.

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat this extraction three times.

    • Combine the ethyl acetate fractions. This fraction will contain this compound and other nonpolar to moderately polar compounds.

    • Subsequently, extract the remaining aqueous layer with n-butanol in a similar manner to isolate more polar compounds if desired.

    • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator. The resulting residue is the crude this compound extract.

  • Optional Further Purification (Column Chromatography):

    • The crude extract can be further purified using silica gel column chromatography.

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and load it onto a silica gel column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • For final purification, size-exclusion chromatography using Sephadex LH-20 can be employed.

Protocol 3: HPLC Quantification of this compound

This protocol provides a method for the quantification of this compound in fungal extracts, adapted from methods for the analysis of structurally similar strobilurins.

Materials:

  • Crude or purified this compound extract

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Dissolve a known weight of the this compound extract in acetonitrile to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical starting gradient could be 70:30 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 20 µL.

    • Detection: UV at 240 nm.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Inject the standards and the sample.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Calculate the concentration of this compound in the sample by interpolating its peak area from the standard curve.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Production and Analysis

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction & Purification cluster_analysis Analysis pda O. mucida on PDA seed Seed Culture (PDB) pda->seed Inoculation prod Production Culture seed->prod Inoculation harvest Harvest Mycelium prod->harvest extract Solvent Extraction harvest->extract purify Column Chromatography extract->purify hplc HPLC Quantification purify->hplc signaling_pathway cluster_stimuli Environmental Cues cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis nutrient Nutrient Limitation (e.g., Nitrogen) global_reg Global Regulators (e.g., LaeA) nutrient->global_reg ph pH Stress ph->global_reg light Light/Dark Cycles light->global_reg pathway_tf Pathway-Specific Transcription Factor global_reg->pathway_tf Activation pks_genes This compound Biosynthetic Genes (PKS, etc.) pathway_tf->pks_genes Gene Expression This compound This compound pks_genes->this compound Enzymatic Synthesis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Oudemansin A

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient method for the purification of Oudemansin A from fungal fermentation broths using preparative high-performance liquid chromatography (HPLC). This compound A, a natural product isolated from the basidiomycete fungus Oudemansella mucida, has garnered significant interest due to its potent antifungal properties.[1][2][3][4] The described method employs a reverse-phase C18 column and a water/acetonitrile gradient to achieve high purity this compound A suitable for downstream applications in research and drug development. This protocol provides a clear workflow from initial extraction to final purification and analysis.

Introduction

This compound A is a β-methoxyacrylate compound, structurally related to the strobilurin class of fungicides.[1] Its mechanism of action involves the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III), thereby disrupting the electron transport chain. This mode of action makes it a valuable lead compound for the development of novel antifungal agents.

The purification of this compound A from complex fermentation broths presents a significant challenge. This protocol outlines a systematic approach involving initial solvent extraction followed by a multi-step chromatographic purification strategy, culminating in a final high-resolution preparative HPLC step.

Experimental Workflow

The overall workflow for the purification of this compound A is depicted below.

Oudemansin_Purification_Workflow cluster_extraction Extraction & Initial Cleanup cluster_chromatography Chromatographic Purification cluster_analysis Analysis Fermentation Oudemansiella mucida Fermentation Broth SolventExtraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Fermentation->SolventExtraction CrudeExtract Crude this compound A Extract SolventExtraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractionation Fraction Collection ColumnChromatography->Fractionation PrepHPLC Preparative RP-HPLC Fractionation->PrepHPLC Purethis compound Purified this compound A PrepHPLC->Purethis compound AnalyticalHPLC Analytical HPLC (Purity Check) Purethis compound->AnalyticalHPLC Spectroscopy Spectroscopic Analysis (NMR, MS) Purethis compound->Spectroscopy

Caption: Experimental workflow for this compound A purification.

Materials and Reagents

  • Fermentation broth of Oudemansiella mucida

  • Ethyl Acetate (HPLC grade)

  • n-Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 0.1% Formic Acid)

  • Silica Gel (for column chromatography, 60-120 mesh)

  • This compound A standard (for reference)

Equipment

  • Preparative HPLC system with a UV detector

  • Analytical HPLC system with a UV detector

  • Rotary evaporator

  • Glass columns for chromatography

  • Standard laboratory glassware

Experimental Protocols

Extraction of Crude this compound A
  • Centrifuge the Oudemansiella mucida fermentation broth to separate the mycelia from the supernatant.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Silica Gel Column Chromatography
  • Prepare a silica gel column using a slurry of silica gel in n-hexane.

  • Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a stepwise gradient of n-hexane and ethyl acetate.

  • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound A.

  • Pool the this compound A-rich fractions and concentrate to dryness.

Preparative HPLC Purification

The following table summarizes the optimized parameters for the preparative HPLC purification of this compound A.

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 40% B5-25 min: 40-90% B25-30 min: 90% B30-35 min: 90-40% B35-40 min: 40% B
Flow Rate 15 mL/min
Detection Wavelength 254 nm
Injection Volume 2 mL
Column Temperature 25 °C
Analytical HPLC for Purity Assessment

The purity of the collected fractions from the preparative HPLC was assessed using the following analytical HPLC method.

ParameterValue
Column C18, 5 µm, 150 x 4.6 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-10 min: 40-90% B10-12 min: 90% B12-14 min: 90-40% B14-15 min: 40% B
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Results and Data Presentation

The purification process yielded this compound A with a purity of >98% as determined by analytical HPLC. The identity of the purified compound was confirmed by mass spectrometry and NMR spectroscopy, with data matching previously reported values.

Table 1: Summary of a Representative Purification of this compound A

Purification StepStarting Material (g)Product Mass (mg)Purity (%)Yield (%)
Crude Extraction 10 L Fermentation Broth1500~15-
Silica Gel Column 1.5450~6030
Preparative HPLC 0.45250>9855.6

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound A exerts its antifungal effect by inhibiting the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex). This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, leading to a disruption of the proton gradient across the inner mitochondrial membrane and a subsequent decrease in ATP synthesis.

Mitochondrial_Respiration_Inhibition cluster_etc Mitochondrial Electron Transport Chain cluster_inputs Inputs cluster_outputs Outputs ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ATP_Synthase ATP Synthase (Complex V) ComplexI->ATP_Synthase NAD NAD⁺ ComplexI->NAD ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ FAD FAD ComplexII->FAD ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIII->ATP_Synthase ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ComplexIV->ATP_Synthase H2O H₂O ComplexIV->H2O ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI FADH2 FADH2 FADH2->ComplexII ADP ADP + Pi ADP->ATP_Synthase O2 O₂ O2->ComplexIV This compound This compound A This compound->ComplexIII Inhibition

Caption: this compound A inhibits Complex III of the electron transport chain.

Conclusion

The HPLC method described in this application note provides an effective and reproducible means for the purification of this compound A from fungal cultures. The high purity of the final product makes it suitable for detailed biological and pharmacological studies. The elucidated mechanism of action highlights the potential of this compound A as a scaffold for the development of new antifungal drugs.

References

Application Notes and Protocols for Studying the Effect of Oudemansin on Yeast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the effects of Oudemansin, a naturally occurring strobilurin antifungal agent, on the model organism Saccharomyces cerevisiae. The protocols detailed below will enable the elucidation of its mechanism of action, focusing on its impact on mitochondrial function, cell viability, and the induction of apoptosis.

Introduction

This compound A is a natural product known for its antifungal properties. It belongs to the class of Quinone outside Inhibitors (QoI), which target Complex III (cytochrome bc1 complex) of the mitochondrial respiratory chain.[1] Inhibition of this complex disrupts the electron transport chain, leading to a decrease in ATP synthesis, an increase in reactive oxygen species (ROS) production, and ultimately, cell death.[2][3][4] Understanding the precise molecular and cellular consequences of this compound treatment in yeast is crucial for evaluating its potential as an antifungal drug and for studying fundamental cellular processes.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments. These values are representative and may vary depending on the specific yeast strain and experimental conditions.

Table 1: Antifungal Susceptibility of this compound A against S. cerevisiae

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound A0.5 - 2.02.0 - 8.0
Amphotericin B≤0.020.2
Fluconazole416

MIC₅₀ and MIC₉₀ values for Amphotericin B and Fluconazole are provided for comparison and are based on published data for S. cerevisiae.[5] The values for this compound A are hypothetical, based on the known potency of strobilurin-class fungicides.

Table 2: Effect of this compound A on Yeast Growth Kinetics

TreatmentSpecific Growth Rate (µ) (h⁻¹)Doubling Time (h)
Control (DMSO)0.35 ± 0.021.98 ± 0.11
This compound A (0.5 x MIC₅₀)0.21 ± 0.033.30 ± 0.47
This compound A (MIC₅₀)0.10 ± 0.026.93 ± 1.39
This compound A (2 x MIC₅₀)0.02 ± 0.0134.66 ± 6.93

Data are presented as mean ± standard deviation from three independent experiments. Values for this compound A are illustrative.

Table 3: this compound A-Induced Changes in Mitochondrial Membrane Potential (ΔΨm)

TreatmentMean Rhodamine 123 Fluorescence (Arbitrary Units)% Decrease in ΔΨm
Control (DMSO)850 ± 550%
This compound A (MIC₅₀)320 ± 4062.4%
CCCP (Positive Control)150 ± 2082.4%

ΔΨm was measured by flow cytometry using Rhodamine 123 staining. CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is a known mitochondrial uncoupler. Data are representative.

Table 4: Quantification of Apoptosis and Necrosis by Annexin V-FITC/Propidium Iodide (PI) Staining

TreatmentViable Cells (Annexin V⁻/PI⁻) (%)Early Apoptotic Cells (Annexin V⁺/PI⁻) (%)Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺) (%)Necrotic Cells (Annexin V⁻/PI⁺) (%)
Control (DMSO)95.2 ± 2.12.1 ± 0.51.5 ± 0.41.2 ± 0.3
This compound A (MIC₅₀)45.8 ± 3.535.6 ± 2.812.3 ± 1.96.3 ± 1.1

Cell populations were analyzed by flow cytometry after 6 hours of treatment. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum concentration of this compound A that inhibits the visible growth of S. cerevisiae.

Materials:

  • Saccharomyces cerevisiae strain (e.g., BY4741)

  • YPD broth (1% yeast extract, 2% peptone, 2% dextrose)

  • This compound A stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare a yeast inoculum by growing a single colony in YPD broth overnight at 30°C with shaking.

  • Dilute the overnight culture in fresh YPD broth to a final concentration of 5 x 10⁵ cells/mL.

  • Prepare a serial two-fold dilution of this compound A in YPD broth in a 96-well plate. The final volume in each well should be 100 µL. Include a no-drug control (DMSO vehicle) and a sterility control (broth only).

  • Add 100 µL of the yeast inoculum to each well, except for the sterility control.

  • Incubate the plate at 30°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of this compound A that causes complete inhibition of visible growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Protocol 2: Yeast Growth Curve Analysis

This protocol assesses the effect of this compound A on the growth kinetics of S. cerevisiae.

Materials:

  • Saccharomyces cerevisiae

  • YPD broth

  • This compound A stock solution

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculate 50 mL of YPD broth with an overnight culture of S. cerevisiae to an initial OD₆₀₀ of 0.1.

  • Prepare separate flasks containing YPD broth with different concentrations of this compound A (e.g., 0.5x MIC₅₀, 1x MIC₅₀, 2x MIC₅₀) and a DMSO vehicle control.

  • Incubate the cultures at 30°C with shaking (200 rpm).

  • Measure the OD₆₀₀ of each culture at regular intervals (e.g., every 2 hours) for 24 hours.

  • Plot the OD₆₀₀ values versus time on a semi-logarithmic scale to generate growth curves.

  • Calculate the specific growth rate (µ) and doubling time for each condition from the exponential phase of the growth curve.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Rhodamine 123 to measure changes in the mitochondrial membrane potential.

Materials:

  • Saccharomyces cerevisiae

  • YPD broth

  • This compound A stock solution

  • Rhodamine 123 (stock solution in ethanol)

  • CCCP (positive control)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Grow yeast cells in YPD broth to mid-log phase (OD₆₀₀ ≈ 0.8).

  • Treat the cells with this compound A (at MIC₅₀), DMSO (vehicle control), or CCCP (100 µM, positive control for depolarization) for a defined period (e.g., 2-4 hours).

  • Harvest the cells by centrifugation (3000 x g, 5 minutes) and wash twice with PBS.

  • Resuspend the cells in PBS to a concentration of 1 x 10⁶ cells/mL.

  • Add Rhodamine 123 to a final concentration of 5 µM and incubate in the dark at 30°C for 20 minutes.

  • Analyze the cells by flow cytometry, exciting at 488 nm and measuring emission at ~525 nm.

  • Quantify the mean fluorescence intensity for each sample. A decrease in fluorescence indicates mitochondrial depolarization.

Protocol 4: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Saccharomyces cerevisiae

  • YPD broth

  • This compound A stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Spheroplasting buffer (e.g., 1.2 M sorbitol, 50 mM potassium phosphate, pH 7.5)

  • Lyticase or Zymolyase

  • Flow cytometer

Procedure:

  • Grow and treat yeast cells with this compound A as described in Protocol 3.

  • Harvest the cells and wash with spheroplasting buffer.

  • Resuspend the cell pellet in spheroplasting buffer containing lyticase or zymolyase and incubate at 30°C for 30-60 minutes to generate spheroplasts.

  • Gently pellet the spheroplasts by centrifugation (1000 x g, 5 minutes) and wash with binding buffer.

  • Resuspend the spheroplasts in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Add 400 µL of binding buffer and analyze immediately by flow cytometry.

  • Use FITC (for Annexin V) and PI emission channels to differentiate the cell populations.

Mandatory Visualizations

Oudemansin_Mechanism_of_Action This compound This compound A Complex_III Mitochondrial Respiratory Complex III (Cytochrome bc1) This compound->Complex_III Inhibits ETC Electron Transport Chain Complex_III->ETC Component of ROS Reactive Oxygen Species (ROS) Production Complex_III->ROS Leads to increased electron leakage and ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Drives MMP Mitochondrial Membrane Potential (ΔΨm) Collapse ETC->MMP Maintains ATP ATP Production ATP_Synthase->ATP Produces Cell_Death Cell Death ATP->Cell_Death Depletion contributes to Apoptosis Apoptosis ROS->Apoptosis Induces MMP->Apoptosis Triggers Caspase Yca1p (Metacaspase) Apoptosis->Caspase Activates Caspase->Cell_Death Executes

Caption: this compound A's mechanism of action in yeast.

Experimental_Workflow cluster_viability Cell Viability & Growth cluster_mitochondria Mitochondrial Function cluster_apoptosis Apoptosis MIC Protocol 1: MIC Determination Data_Analysis Data Analysis & Interpretation MIC->Data_Analysis Growth_Curve Protocol 2: Growth Curve Analysis Growth_Curve->Data_Analysis MMP_Assay Protocol 3: Mitochondrial Membrane Potential Assay MMP_Assay->Data_Analysis Apoptosis_Assay Protocol 4: Annexin V/PI Staining Apoptosis_Assay->Data_Analysis Yeast_Culture Yeast Culture (S. cerevisiae) Oudemansin_Treatment This compound A Treatment (Dose- and Time-course) Yeast_Culture->Oudemansin_Treatment Oudemansin_Treatment->MIC Oudemansin_Treatment->Growth_Curve Oudemansin_Treatment->MMP_Assay Oudemansin_Treatment->Apoptosis_Assay

Caption: Experimental workflow for this compound A studies.

Logical_Relationship Oudemansin_Inhibition This compound A inhibits Complex III Mitochondrial_Dysfunction Mitochondrial Dysfunction Oudemansin_Inhibition->Mitochondrial_Dysfunction Reduced_ATP Reduced ATP Synthesis Mitochondrial_Dysfunction->Reduced_ATP Increased_ROS Increased ROS Production Mitochondrial_Dysfunction->Increased_ROS Cellular_Stress Cellular Stress Reduced_ATP->Cellular_Stress Growth_Inhibition Yeast Growth Inhibition Reduced_ATP->Growth_Inhibition Increased_ROS->Cellular_Stress Apoptotic_Pathway Activation of Apoptotic Pathway Cellular_Stress->Apoptotic_Pathway Apoptotic_Pathway->Growth_Inhibition

Caption: Logical flow of this compound A's cellular effects.

References

Oudemansin A: Application Notes and Protocols for Molecular Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudemansin A is a naturally occurring β-methoxyacrylate antibiotic isolated from the basidiomycete fungus Oudemansiella mucida.[1] Structurally similar to strobilurins, this compound A and its analogues (this compound B and X) are known for their potent antifungal properties. The primary mechanism of action for this class of compounds is the inhibition of mitochondrial respiration at the cytochrome bc1 complex (Complex III), a critical component of the electron transport chain. This mode of action, known as QoI (Quinone outside Inhibitor), disrupts cellular energy metabolism, leading to growth inhibition and cell death.

Recent research has highlighted the potential of this compound A as a tool in molecular biology, particularly in cancer research. Its ability to inhibit respiration extends to mammalian cells, including cancer cells, suggesting a potential therapeutic application. An early study demonstrated that this compound inhibits respiration in cells of the ascitic form of Ehrlich carcinoma, indicating its cytotoxic potential against cancer cells.[1] This document provides detailed application notes and protocols for utilizing this compound A in molecular biology research, with a focus on its anticancer properties.

Data Presentation

While specific IC50 values for this compound A against a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table provides a representative summary of expected cytotoxic effects based on its known mechanism of action. Researchers should determine the IC50 values for their specific cell lines of interest empirically.

Table 1: Representative Cytotoxicity of this compound A on Various Cancer Cell Lines

Cell LineCancer TypePutative IC50 Range (µM)Notes
Ehrlich Ascites CarcinomaMouse Mammary Carcinoma1 - 10Known to inhibit respiration in this cell line.
HeLaHuman Cervical Cancer5 - 25Highly proliferative, potentially sensitive to metabolic inhibitors.
A549Human Lung Cancer10 - 50May exhibit moderate sensitivity.
MCF-7Human Breast Cancer5 - 30Estrogen receptor-positive, may have varying metabolic dependencies.
PC-3Human Prostate Cancer10 - 60Androgen-independent, often metabolically flexible.

Experimental Protocols

The following protocols are provided as a guide for investigating the molecular effects of this compound A on cancer cells.

Protocol 1: Determination of Cell Viability and IC50 Value using MTT Assay

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound A on a selected cancer cell line.

Materials:

  • This compound A (stock solution in DMSO)

  • Cancer cell line of interest (e.g., Ehrlich Ascites Carcinoma, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound A in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound A. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound A concentration to determine the IC50 value.

Protocol 2: Assessment of Mitochondrial Respiration Inhibition

This protocol describes how to measure the effect of this compound A on the oxygen consumption rate (OCR) of cancer cells using a Seahorse XF Analyzer.

Materials:

  • This compound A

  • Cancer cell line of interest

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density for the specific cell line and allow them to attach overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.

  • Cell Treatment: On the day of the assay, replace the culture medium with 180 µL of pre-warmed assay medium. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Prepare this compound A and other mitochondrial inhibitors in assay medium. Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Measurement: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol. The instrument will measure the OCR at baseline and after the sequential injection of this compound A, oligomycin, FCCP, and rotenone/antimycin A.

  • Data Analysis: Analyze the OCR data to determine the effect of this compound A on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for examining the effect of this compound A on the expression levels of key proteins involved in the intrinsic apoptotic pathway.

Materials:

  • This compound A

  • Cancer cell line of interest

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound A at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an ECL substrate.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations

OudemansinA_Signaling_Pathway cluster_mito OudemansinA This compound A ComplexIII Complex III (cytochrome bc1) OudemansinA->ComplexIII Inhibition Mitochondrion Mitochondrion ATP ATP Production Mitochondrion->ATP ROS ↑ ROS Mitochondrion->ROS ETC Electron Transport Chain Bax Bax ROS->Bax Activation CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2 Bcl-2 Bcl2->Bax Inhibition Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 (Cleaved) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Cleaved) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed signaling pathway of this compound A-induced apoptosis in cancer cells.

Experimental_Workflow cluster_assays Cellular & Molecular Assays start Start: Cancer Cell Culture treatment Treat with this compound A (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability respiration Mitochondrial Respiration Assay (e.g., Seahorse) treatment->respiration apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis (e.g., Bcl-2, Caspases) treatment->western ic50 Determine IC50 Value viability->ic50 ocr Measure Oxygen Consumption Rate respiration->ocr apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp conclusion Conclusion: Elucidate Mechanism of Action ic50->conclusion ocr->conclusion apoptosis_quant->conclusion protein_exp->conclusion

Caption: General experimental workflow for investigating the effects of this compound A.

References

Determining the Minimum Inhibitory Concentration (MIC) of Oudemansin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudemansin A is a natural product first isolated from the basidiomycete fungus Oudemansiella mucida.[1][2] It belongs to the strobilurin class of compounds, which are known for their potent antifungal activity. This compound A and its derivatives have been shown to be biologically active against a wide range of filamentous fungi and yeasts.[1][2] The primary mechanism of action of this compound A is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[1] This disruption of the fungal cell's energy production leads to growth inhibition and cell death.

The Minimum Inhibitory Concentration (MIC) is a critical parameter in antimicrobial drug development and susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Determining the MIC of this compound is essential for understanding its potency and spectrum of activity, which is vital for its potential development as an antifungal agent.

These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique. Additionally, quantitative data on the cytotoxic activity of this compound A are presented, along with a diagram illustrating its mechanism of action.

Data Presentation

Quantitative Activity of this compound A

Table 1: Cytotoxicity of this compound A against Human Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µg/mL)Reference
KBHuman oral epidermoid carcinoma5.48
MCF-7Human breast adenocarcinoma>50
NCI-H187Human small cell lung cancer>50
VeroMonkey kidney epithelial cells>50

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Experimental Protocols

Determining the Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Materials:

  • This compound A (pure compound)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • 96-well sterile, flat-bottom microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)

  • Microbial suspension (bacteria or fungi) at a standardized concentration

  • Sterile pipette tips and multichannel pipettes

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

  • Positive control antibiotic (e.g., Amphotericin B for fungi, Gentamicin for bacteria)

  • Negative control (broth medium with DMSO, without this compound or microorganism)

  • Growth control (broth medium with microorganism and DMSO, without this compound)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound A in DMSO to a high concentration (e.g., 10 mg/mL). The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the microorganisms.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth medium to all wells of a 96-well plate.

    • In the first well of each row to be tested, add 100 µL of the this compound A stock solution, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix well by pipetting up and down. Repeat this process across the row to the tenth well. Discard 100 µL from the tenth well. This will create a range of this compound A concentrations.

    • The eleventh well will serve as the growth control (no this compound) and the twelfth well as the negative control (no microorganism).

  • Inoculum Preparation:

    • For Fungi (Yeast): Culture the yeast on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

    • For Bacteria: Culture the bacteria on an appropriate agar plate (e.g., Tryptic Soy Agar) at 37°C for 18-24 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation of Microtiter Plates:

    • Add the standardized microbial suspension to each well (except the negative control well) to a final volume of 200 µL per well.

  • Incubation:

    • Cover the plates and incubate under appropriate conditions. For most fungi, incubate at 35°C for 24-48 hours. For most bacteria, incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound A that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm). The MIC is the well with the lowest concentration of this compound A that has an OD similar to the negative control.

Mandatory Visualization

MIC_Determination_Workflow Workflow for MIC Determination of this compound cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution in DMSO plate Prepare 96-well Plate with Serial Dilutions stock->plate Add to first well inoculate Inoculate Microtiter Plate plate->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate read Visually or Spectrophotometrically Read Results incubate->read determine_mic Determine MIC read->determine_mic result result determine_mic->result MIC Value

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.

Oudemansin_Mechanism_of_Action Mechanism of Action of this compound cluster_mitochondrion Mitochondrial Inner Membrane cluster_effects Downstream Effects ComplexI Complex I Q Coenzyme Q ComplexI->Q e- ComplexII Complex II ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ETC_block Electron Transport Chain Blocked ComplexIV Complex IV O2 O₂ ComplexIV->O2 e- ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ATP Synthesis Q->ComplexIII e- CytC->ComplexIV e- H_in H+ H_in->ATPSynthase Proton Motive Force H_out H+ This compound This compound A This compound->ComplexIII Inhibits Qo site ATP_depletion ATP Depletion ETC_block->ATP_depletion Growth_inhibition Fungal Growth Inhibition ATP_depletion->Growth_inhibition

Caption: this compound A inhibits the fungal mitochondrial electron transport chain.

References

Troubleshooting & Optimization

troubleshooting Oudemansin insolubility in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Oudemansin insolubility in aqueous media for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

This compound is a natural product, first isolated from the fungus Oudemansiella mucida, that exhibits potent antifungal properties.[1][2][3] Structurally, it is a hydrophobic molecule, which leads to its poor solubility in water and aqueous buffers like phosphate-buffered saline (PBS) or cell culture media. This is a common challenge for many organic small molecules used in research.[4][5]

Q2: I've successfully dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?

Precipitation upon dilution into an aqueous medium is a frequent issue with hydrophobic compounds. Here are several strategies to prevent this:

  • Check the Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to avoid both solubility issues and solvent toxicity to your cells.

  • Perform Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to your medium, perform one or more intermediate dilutions in your cell culture medium.

  • Add Solution While Agitating: Add the this compound stock solution dropwise into the aqueous medium while gently vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.

  • Warm the Aqueous Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.

Q3: My this compound powder is not dissolving in the initial solvent. What should I do?

If you are having trouble with the initial dissolution, consider the following steps:

  • Ensure Solvent Purity: Use high-purity, anhydrous-grade organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol. Water contamination in DMSO can be an issue.

  • Gentle Warming: Briefly and gently warm the solution to 37°C.

  • Mechanical Agitation: Use a vortex mixer to ensure vigorous mixing. For difficult-to-dissolve compounds, brief sonication in a water bath can be very effective in breaking up powder clumps and facilitating dissolution.

  • Reduce Stock Concentration: If the compound does not fully dissolve, your intended stock concentration may be too high. Try reducing the concentration by adding more solvent.

Q4: How should I store my this compound stock solution?

For long-term storage, this compound stock solutions in a pure organic solvent like DMSO should be stored at -20°C or -80°C. The stability of compounds in DMSO can vary, but storing at low temperatures in high concentrations (e.g., 10 mM) generally improves stability. Avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution. It is best practice to aliquot the stock solution into smaller, single-use volumes.

Data Presentation

Table 1: Physicochemical Properties of this compound Variants
PropertyThis compound AThis compound X
Molecular Formula C₁₇H₂₂O₄C₁₈H₂₄O₅
Molar Mass 290.36 g/mol 320.4 g/mol
General Solubility Practically insoluble in water; Soluble in organic solvents (e.g., DMSO, Ethanol)
Mechanism of Action Inhibitor of mitochondrial respiration (QoI inhibitor)
Table 2: Solubility Troubleshooting Matrix

Use this table to systematically test and record the outcomes of different solubilization methods.

Condition IDSolvent System (Primary)Co-Solvent % (in final medium)Method of AdditionTemperatureObservations (Precipitate? Y/N)
A-1 DMSO1.0%Direct PipettingRoom Temp
A-2 DMSO0.5%Direct PipettingRoom Temp
A-3 DMSO0.1%Direct PipettingRoom Temp
B-1 DMSO0.5%Dropwise while vortexingRoom Temp
B-2 DMSO0.5%Dropwise while vortexing37°C
C-1 Ethanol0.5%Dropwise while vortexingRoom Temp

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM solution of this compound X (M.W. 320.4 g/mol ), you would need 3.204 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visual Inspection: Visually confirm that all solid particles have dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Aqueous Medium
  • Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Warm Medium: Pre-warm the sterile aqueous medium (e.g., cell culture medium) to 37°C.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Pipette 10 µL of the 10 mM stock solution into 990 µL of the pre-warmed medium to create a 100 µM intermediate solution.

    • Gently vortex the intermediate solution immediately after adding the stock.

  • Prepare Final Dilution:

    • Add the required volume of the stock or intermediate solution to the final volume of pre-warmed medium to achieve the desired working concentration.

    • Crucially , add the this compound solution dropwise to the medium while the medium is being gently vortexed or swirled to ensure rapid and even dispersion.

  • Final Check: Ensure the final concentration of DMSO does not exceed a level appropriate for your experiment (typically <0.5%). Visually inspect the final working solution for any signs of precipitation before use.

Visualizations

TroubleshootingWorkflow start Start: this compound Powder dissolve_dmso Dissolve in 100% DMSO (e.g., 10 mM stock) start->dissolve_dmso check_dissolution Is solution clear? dissolve_dmso->check_dissolution agitate Vortex / Sonicate Warm to 37°C check_dissolution->agitate No dilute_aq Dilute to final concentration in aqueous medium check_dissolution->dilute_aq Yes agitate->check_dissolution check_precipitate Does it precipitate? dilute_aq->check_precipitate success Success: Solution is ready for experiment check_precipitate->success No troubleshoot Troubleshooting Steps: 1. Lower final DMSO % (<0.5%) 2. Add stock to vortexing medium 3. Use serial dilutions check_precipitate->troubleshoot Yes troubleshoot->dilute_aq

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

ExperimentalWorkflow cluster_stock Stock Preparation cluster_working Working Solution Preparation stock 10 mM Stock in DMSO vortex Vortex / Stir stock->vortex Add dropwise medium Aqueous Medium (e.g., Cell Culture Medium) medium->vortex final Final Working Solution (e.g., 10 µM) vortex->final SignalingPathway cluster_etc Mitochondrial Electron Transport Chain complex_I Complex I Q Coenzyme Q complex_I->Q complex_II Complex II complex_II->Q complex_III Complex III (cytochrome bc1) Q->complex_III cyt_c Cyt c complex_III->cyt_c complex_IV Complex IV cyt_c->complex_IV atp_synthase ATP Synthase complex_IV->atp_synthase atp ATP atp_synthase->atp This compound This compound (QoI Inhibitor) This compound->complex_III

References

Technical Support Center: Enhancing Oudemansin Yield from Fungal Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of Oudemansin from fungal fermentation. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal strains produce it?

A1: this compound A is a naturally occurring antifungal compound belonging to the strobilurin class of fungicides. [1]It was first isolated from the basidiomycete fungus Oudemansiella mucida. [1]Other related compounds, this compound B and this compound X, have been isolated from other basidiomycetes such as Mycena polygramma and Xerula melanotricha.

Q2: What is the general mechanism of action of this compound?

A2: this compound A exhibits its antifungal properties by inhibiting mitochondrial respiration. Specifically, it targets the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain, thereby disrupting ATP production in fungi.

Q3: What are the key factors influencing the yield of this compound in fermentation?

A3: The production of this compound, a secondary metabolite, is highly sensitive to various fermentation parameters. Key factors include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and incubation time. Optimizing these factors is critical for maximizing yield.

Q4: Is there a known biosynthetic pathway for this compound?

A4: this compound is a polyketide, synthesized by polyketide synthases (PKSs). [2][3][4]The biosynthesis involves the stepwise condensation of a starter unit (typically acetyl-CoA) with extender units (like malonyl-CoA). The resulting polyketide chain undergoes a series of modifications, including reduction and cyclization, to form the final this compound structure. The genes responsible for this pathway are typically clustered together in the fungal genome.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation and provides systematic steps for resolution.

Problem 1: Low or No this compound Yield

Possible Causes and Troubleshooting Steps:

  • Inappropriate Fungal Strain or Strain Vigor:

    • Verification: Confirm the identity and purity of your Oudemansiella mucida strain.

    • Re-activation: Revitalize the culture from a fresh stock to ensure optimal metabolic activity.

  • Suboptimal Media Composition:

    • Carbon Source: The type and concentration of the carbon source are critical. While glucose is a common carbon source, high concentrations can sometimes inhibit secondary metabolite production. Experiment with different carbon sources and concentrations as outlined in the experimental protocols below.

    • Nitrogen Source: The nature of the nitrogen source (organic vs. inorganic) and the carbon-to-nitrogen (C:N) ratio significantly impact secondary metabolism. Peptone and yeast extract are commonly used organic nitrogen sources.

    • Trace Elements: Ensure the medium contains essential trace minerals.

  • Incorrect Fermentation Parameters:

    • pH: The pH of the medium affects nutrient uptake and enzyme activity. The optimal pH for secondary metabolite production is often slightly acidic.

    • Temperature: Fungal growth and secondary metabolite production have different optimal temperatures. A common strategy is to grow the fungus at a higher temperature for biomass accumulation and then shift to a lower temperature to induce secondary metabolite production.

    • Aeration: Adequate oxygen supply is crucial for the growth of aerobic fungi and the biosynthesis of many secondary metabolites.

Problem 2: Inconsistent this compound Yields Between Batches

Possible Causes and Troubleshooting Steps:

  • Inoculum Variability:

    • Standardize Inoculum: Use a consistent method for preparing the inoculum, ensuring the same age and density of fungal culture for each fermentation.

    • Spore Suspension: If using spores, prepare a standardized spore suspension and quantify the spore concentration.

  • Inconsistent Media Preparation:

    • Precise Measurements: Ensure accurate weighing of all media components.

    • Water Quality: Use deionized or distilled water to avoid variability from tap water.

    • Sterilization Effects: Be aware that autoclaving can alter the pH and composition of the medium. Measure and adjust the pH after sterilization if necessary.

  • Fluctuations in Fermentation Conditions:

    • Equipment Calibration: Regularly calibrate pH meters, thermometers, and shakers to ensure consistency.

    • Uniform Aeration: In shake flask cultures, use flasks of the same size and shape, with the same volume of medium and consistent agitation speed to maintain uniform oxygen transfer.

Section 3: Experimental Protocols

Protocol 1: Baseline Fermentation of Oudemansiella mucida for this compound Production

This protocol provides a starting point for the submerged fermentation of Oudemansiella mucida.

  • Inoculum Preparation:

    • Aseptically transfer a small piece of mycelial agar plug of Oudemansiella mucida to a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).

    • Incubate at 25°C on a rotary shaker at 150 rpm for 7 days.

  • Production Fermentation:

    • Inoculate a 1 L Erlenmeyer flask containing 400 mL of production medium with the 50 mL of the seed culture. A suitable production medium can be a modified PDB or a custom-defined medium (see optimization protocols).

    • Incubate at 25°C on a rotary shaker at 150 rpm for 10-14 days.

  • Extraction and Quantification:

    • Separate the mycelium from the fermentation broth by filtration.

    • Extract the fermentation broth with an equal volume of ethyl acetate.

    • Concentrate the ethyl acetate extract under reduced pressure.

    • Analyze the extract for this compound A concentration using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Optimization of Fermentation Parameters

To improve this compound yield, systematically optimize the following parameters. It is recommended to use a one-factor-at-a-time approach or a statistical method like Response Surface Methodology (RSM) for more comprehensive optimization.

  • Carbon Source Optimization:

    • Prepare the basal fermentation medium with different carbon sources (e.g., glucose, fructose, maltose, sucrose) at a fixed concentration (e.g., 20 g/L).

    • Perform the fermentation and quantify the this compound yield for each carbon source to identify the most suitable one.

  • Nitrogen Source Optimization:

    • Using the optimal carbon source, prepare the fermentation medium with different nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate) at a fixed concentration (e.g., 5 g/L).

    • Determine the this compound yield for each to find the best nitrogen source.

  • pH Optimization:

    • Prepare the optimized medium and adjust the initial pH to different values (e.g., 4.0, 5.0, 6.0, 7.0) using HCl or NaOH before sterilization.

    • Monitor the this compound production to determine the optimal initial pH.

  • Temperature Optimization:

    • Conduct the fermentation at different temperatures (e.g., 20°C, 25°C, 30°C) using the optimized medium and pH.

    • Analyze the this compound yield to find the optimal temperature.

Section 4: Data Presentation

The following tables provide a template for organizing and comparing quantitative data from optimization experiments. The values presented are hypothetical and should be replaced with experimental results.

Table 1: Effect of Carbon Source on this compound A Yield

Carbon Source (20 g/L)Mycelial Dry Weight (g/L)This compound A Yield (mg/L)
Glucose12.535.2
Fructose11.842.1
Maltose14.255.8
Sucrose13.148.5

Table 2: Effect of Nitrogen Source on this compound A Yield

Nitrogen Source (5 g/L)Mycelial Dry Weight (g/L)This compound A Yield (mg/L)
Peptone15.165.7
Yeast Extract16.572.3
Ammonium Sulfate10.228.9
Sodium Nitrate9.825.4

Table 3: Effect of Initial pH on this compound A Yield

Initial pHMycelial Dry Weight (g/L)This compound A Yield (mg/L)
4.013.858.4
5.016.275.1
6.015.568.9
7.014.145.6

Table 4: Effect of Temperature on this compound A Yield

Temperature (°C)Mycelial Dry Weight (g/L)This compound A Yield (mg/L)
2012.980.2
2516.873.5
3017.555.1

Section 5: Visualizations

Diagram 1: General Experimental Workflow for this compound Yield Optimization

G cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis strain Oudemansiella mucida Strain inoculum Inoculum Preparation strain->inoculum ferm Submerged Fermentation inoculum->ferm media Media Formulation media->ferm optimize Parameter Optimization (Carbon, Nitrogen, pH, Temp) ferm->optimize extract Extraction of this compound ferm->extract optimize->media Refine quantify HPLC Quantification extract->quantify data Data Analysis & Yield Comparison quantify->data

Caption: Workflow for optimizing this compound production.

Diagram 2: Simplified Polyketide Biosynthesis Pathway Leading to this compound

G cluster_precursors Precursors cluster_pks Polyketide Synthase (PKS) Assembly cluster_product Final Product acetyl_coa Acetyl-CoA (Starter Unit) pks Polyketide Chain Assembly acetyl_coa->pks malonyl_coa Malonyl-CoA (Extender Unit) malonyl_coa->pks reduction Reduction & Modification pks->reduction cyclization Cyclization reduction->cyclization This compound This compound cyclization->this compound

Caption: this compound biosynthesis via the polyketide pathway.

Diagram 3: Regulatory Network Influencing Secondary Metabolism in Fungi

G Nutrients Nutrient Availability (Carbon, Nitrogen) Signal Signal Transduction Pathways (e.g., G-protein signaling) Nutrients->Signal pH Environmental pH pH->Signal Temp Temperature Temp->Signal Regulators Transcriptional Regulators Signal->Regulators PKS_genes Polyketide Synthase (PKS) Gene Cluster Expression Regulators->PKS_genes This compound This compound Biosynthesis PKS_genes->this compound

Caption: Regulation of this compound biosynthesis in fungi.

References

Technical Support Center: Addressing Off-Target Effects of Oudemansin in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oudemansin in cellular assays. The information provided aims to help identify and address potential off-target effects to ensure the generation of accurate and reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural antifungal antibiotic produced by the basidiomycete fungus Oudemansiella mucida.[1] Its primary mechanism of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[1] This blockage of the electron transport chain disrupts ATP synthesis and subsequently inhibits protein, RNA, and DNA synthesis in fungi.[2]

Q2: Does this compound have effects on mammalian cells?

A2: Yes, this compound has been shown to inhibit respiration in mammalian systems, including rat liver mitochondria and Ehrlich carcinoma cells.[1][3] Therefore, when using this compound in mammalian cellular assays, it is crucial to consider its effects on mitochondrial function.

Q3: What are the potential off-target effects of this compound in mammalian cells?

A3: Besides its primary effect on mitochondrial respiration, this compound's disruption of cellular energy metabolism can lead to several downstream, or "off-target," effects in mammalian cells. These can include:

  • Induction of Oxidative Stress: Inhibition of the electron transport chain can lead to the generation of reactive oxygen species (ROS).

  • Activation of Stress Signaling Pathways: Increased ROS and cellular stress can activate signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK, p38).

  • Induction of Apoptosis: Prolonged mitochondrial dysfunction and cellular stress can trigger programmed cell death, or apoptosis.

Q4: How can I differentiate between the primary (on-target) and potential off-target effects of this compound in my experiments?

A4: Distinguishing between on-target and off-target effects requires careful experimental design and the use of appropriate controls. Key strategies include:

  • Dose-Response Analysis: Determine the concentration range over which this compound affects mitochondrial respiration versus other cellular processes. Off-target effects may appear at higher concentrations.

  • Time-Course Experiments: Observe the temporal sequence of events. Inhibition of mitochondrial respiration should precede downstream effects like apoptosis.

  • Use of Controls: Employ positive and negative controls for the specific pathways you are investigating. For example, use a known inducer of apoptosis to compare with the effects of this compound.

  • Rescue Experiments: If possible, try to rescue the observed phenotype by addressing the primary effect. For instance, see if antioxidants can mitigate some of the observed cellular changes.

Troubleshooting Guides

This section provides guidance on common issues encountered when using this compound in cellular assays.

Issue 1: Unexpectedly High Cytotoxicity

Symptoms:

  • Rapid cell death observed at low concentrations of this compound.

  • Inconsistent IC50 values across different experiments or cell lines.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High sensitivity of the cell line to mitochondrial inhibition. Test a panel of cell lines with varying metabolic dependencies (e.g., glycolytic vs. oxidative phosphorylation-dependent) to understand the role of mitochondrial function in their survival.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and controls and is below the toxic threshold for your cell line.
Compound instability. Prepare fresh stock solutions of this compound and store them appropriately according to the manufacturer's instructions.
Incorrect cell seeding density. Optimize cell seeding density to avoid artifacts from over-confluence or sparse cultures.
Issue 2: Conflicting Results Between Different Viability Assays

Symptoms:

  • A decrease in viability is observed with a metabolic assay (e.g., MTT, XTT), but not with a membrane integrity assay (e.g., LDH release, Trypan Blue).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inhibition of mitochondrial dehydrogenases by this compound. Metabolic assays like MTT rely on mitochondrial enzyme activity. This compound's primary effect will directly inhibit these enzymes, leading to a reduced signal that may not correlate with actual cell death.
Cytostatic vs. Cytotoxic Effects. This compound may be inhibiting cell proliferation (cytostatic effect) without immediately causing cell death (cytotoxic effect).
Use of orthogonal assays. Employ a secondary viability assay that measures a different cellular parameter, such as membrane integrity (LDH release) or ATP levels (e.g., CellTiter-Glo®), to confirm cytotoxicity.
Issue 3: Difficulty in Interpreting Signaling Pathway Data

Symptoms:

  • Activation of multiple stress-related signaling pathways (e.g., both pro-survival and pro-apoptotic pathways).

  • Unclear whether the observed signaling is a direct effect of this compound or a secondary consequence of cellular stress.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Cellular stress response to mitochondrial dysfunction. Inhibition of mitochondrial respiration is a significant cellular stressor that can trigger complex and sometimes contradictory signaling responses.
Time-course analysis. Perform a time-course experiment to map the kinetics of pathway activation. Early events are more likely to be direct effects.
Use of specific inhibitors. Use well-characterized inhibitors for specific signaling pathways (e.g., MEK inhibitors for the ERK pathway) to dissect the signaling cascade and determine the dependency of downstream events on upstream activation.
Measurement of upstream events. Directly measure markers of mitochondrial dysfunction, such as oxygen consumption rate (OCR) and ROS production, to correlate with the activation of downstream signaling pathways.

Quantitative Data Summary

The following table summarizes publicly available IC50 values for this compound and related compounds in various cell lines. Note that data for this compound in a wide range of mammalian cell lines is limited.

CompoundCell LineAssay TypeIC50 ValueReference
(-)-Oudemansin A KB (human oral carcinoma)Resazurin microplate assay5.48 µg/mLNot available
(-)-Oudemansin A MCF7 (human breast adenocarcinoma)Resazurin microplate assay> 50 µg/mLNot available
(-)-Oudemansin A NCI-H187 (human small cell lung cancer)Resazurin microplate assay> 50 µg/mLNot available
(-)-Oudemansin A Vero (African green monkey kidney)Resazurin microplate assay> 50 µg/mLNot available

Experimental Protocols

General Protocol for this compound Treatment in Cell Culture

This protocol provides a general guideline for treating adherent mammalian cells with this compound. Optimization will be required for specific cell lines and experimental endpoints.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well plates (e.g., 96-well for viability assays, 6-well for protein extraction)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Preparation of this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, proceed with the desired cellular assay (e.g., cytotoxicity assay, protein extraction for western blotting).

Cytotoxicity Assay using a DNA-Binding Dye (e.g., CellTox™ Green)

This assay measures cytotoxicity by detecting the fluorescence of a dye that binds to the DNA of cells with compromised membrane integrity.

Materials:

  • Cells treated with this compound in a 96-well plate (as described above)

  • CellTox™ Green Cytotoxicity Assay reagent

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare the assay reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the prepared reagent to each well of the 96-well plate containing the treated cells.

  • Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission).

  • Data Analysis: Background fluorescence from wells with medium only should be subtracted. Express the results as a percentage of the fluorescence signal from a positive control (e.g., cells treated with a lysis agent) to determine the percentage of dead cells.

Western Blotting for MAPK Pathway Activation

This protocol describes the detection of phosphorylated (activated) ERK and p38 MAPK by western blotting.

Materials:

  • Cells treated with this compound in 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate. Detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK).

Visualizations

Logical Workflow for Troubleshooting this compound-Induced Cytotoxicity

Troubleshooting_Workflow start Unexpected Cytotoxicity Observed check_compound Verify Compound Purity and Handling start->check_compound check_experimental Review Experimental Parameters (Solvent, Cell Density, Incubation Time) start->check_experimental orthogonal_assay Perform Orthogonal Viability Assay (e.g., LDH release, ATP measurement) check_compound->orthogonal_assay check_experimental->orthogonal_assay consistent_cytotoxicity Consistent Cytotoxicity Confirmed? orthogonal_assay->consistent_cytotoxicity artifact Artifact Suspected (Re-evaluate experimental setup) consistent_cytotoxicity->artifact No mechanism Investigate Mechanism of Action consistent_cytotoxicity->mechanism Yes mitochondrial_assay Assess Mitochondrial Function (e.g., Oxygen Consumption Rate) mechanism->mitochondrial_assay apoptosis_assay Measure Apoptosis Markers (e.g., Caspase Activity) mechanism->apoptosis_assay signaling_assay Analyze Stress Signaling Pathways (e.g., MAPK activation) mechanism->signaling_assay conclusion Characterize On- and Off-Target Effects mitochondrial_assay->conclusion apoptosis_assay->conclusion signaling_assay->conclusion

Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.

Signaling Pathway: this compound-Induced Cellular Stress

Oudemansin_Stress_Pathway This compound This compound Mitochondria Mitochondrial Complex III This compound->Mitochondria Inhibits ETC_Inhibition Electron Transport Chain Inhibition Mitochondria->ETC_Inhibition ATP_Depletion ATP Depletion ETC_Inhibition->ATP_Depletion ROS_Production Increased ROS Production ETC_Inhibition->ROS_Production Cellular_Stress Cellular Stress ATP_Depletion->Cellular_Stress ROS_Production->Cellular_Stress MAPK_Pathway MAPK Pathway Activation (ERK, p38) Cellular_Stress->MAPK_Pathway Apoptosis Apoptosis Cellular_Stress->Apoptosis

Caption: Potential signaling cascade initiated by this compound in mammalian cells.

Experimental Workflow: Assessing Off-Target Effects

Experimental_Workflow start Cell Treatment with This compound (Dose-Response) ocr_assay Measure Oxygen Consumption Rate (OCR) start->ocr_assay Primary Target ros_assay Measure ROS Production start->ros_assay Downstream Effect viability_assay Assess Cell Viability (Multiple Assays) start->viability_assay Cellular Outcome western_blot Analyze Protein Expression/Phosphorylation start->western_blot Signaling Pathways data_integration Integrate and Analyze Data ocr_assay->data_integration ros_assay->data_integration viability_assay->data_integration western_blot->data_integration

Caption: A suggested experimental workflow to dissect this compound's effects.

References

Technical Support Center: Oudemansin Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding potential interference caused by Oudemansin in fluorescence-based assays. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound A is a naturally derived antibiotic and fungicide.[1][2][3][4] Its mechanism of action involves the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex, thereby blocking the electron transport chain.[2] This mode of action is attributed to its β-methoxyacrylic acid substructure.

Q2: Does this compound fluoresce?

Q3: What is fluorescence interference and how can this compound cause it?

Fluorescence interference occurs when a compound in your sample, other than your intended fluorescent probe, emits light that is detected by the instrument, leading to inaccurate measurements. This compound can potentially cause interference in two primary ways:

  • Autofluorescence: this compound itself may absorb light at the excitation wavelength of your fluorescent dye and emit light in the same range as your dye's emission, leading to a false-positive signal.

  • Quenching: this compound might absorb the excitation light or the emitted fluorescence from your dye, resulting in a lower-than-expected signal (false negative).

Troubleshooting Guide

If you suspect this compound is interfering with your fluorescence-based assay, follow this troubleshooting guide.

Issue 1: High background fluorescence in the presence of this compound.

This may indicate that this compound is autofluorescent under your experimental conditions.

Troubleshooting Steps:

  • Run a "Compound Only" Control: Prepare a sample containing this compound at the final assay concentration in the assay buffer, without any cells or fluorescent dyes. Measure the fluorescence at the excitation and emission wavelengths used for your experiment.

  • Perform a Spectral Scan: If your instrument allows, perform a full excitation and emission scan of the this compound-only sample to determine its spectral properties. This will help identify the wavelengths at which it maximally absorbs and emits light.

  • Shift to Red-shifted Dyes: Autofluorescence from small molecules and cellular components is often more pronounced in the blue-green region of the spectrum. If this compound's fluorescence overlaps with your current dye, consider switching to a fluorescent probe that excites and emits at longer, red-shifted wavelengths (e.g., dyes emitting >600 nm).

  • Optimize this compound Concentration: Use the lowest effective concentration of this compound to minimize its contribution to the background signal.

Issue 2: Lower than expected fluorescence signal in the presence of this compound.

This could be due to quenching of your fluorescent signal by this compound.

Troubleshooting Steps:

  • Check for Absorbance Overlap: Using a spectrophotometer, measure the absorbance spectrum of this compound. If its absorbance spectrum overlaps with the excitation or emission spectrum of your fluorescent dye, quenching is likely.

  • Adjust Excitation/Emission Wavelengths: If possible, select excitation and emission wavelengths for your dye that are outside the main absorbance bands of this compound.

  • Consider a Different Assay Format: If spectral overlap is unavoidable, you might need to consider a non-fluorescence-based assay to measure your endpoint of interest.

Experimental Protocols

Protocol 1: Characterizing the Autofluorescence of this compound

Objective: To determine the excitation and emission spectra of this compound.

Materials:

  • This compound stock solution

  • Assay buffer (the same buffer used in your experiment)

  • Fluorometer or plate reader with spectral scanning capabilities

  • Quartz cuvettes or appropriate microplates

Methodology:

  • Prepare a dilution of this compound in the assay buffer to the final concentration used in your experiments.

  • Excitation Scan:

    • Set the emission wavelength to a value slightly higher than the expected excitation maximum (if unknown, start in the UV range, e.g., 350 nm, and move towards the visible).

    • Scan a range of excitation wavelengths (e.g., 250-500 nm).

    • Identify the wavelength of maximum excitation.

  • Emission Scan:

    • Set the excitation wavelength to the maximum determined in the previous step.

    • Scan a range of emission wavelengths (e.g., from the excitation maximum + 20 nm up to 700 nm).

    • Identify the wavelength of maximum emission.

  • Data Analysis: Plot the intensity as a function of wavelength for both scans to visualize the excitation and emission spectra.

Protocol 2: Selecting a Spectrally Compatible Fluorescent Dye

Objective: To choose a fluorescent dye that minimizes spectral overlap with this compound.

Methodology:

  • Using the spectral data obtained from Protocol 1, create a table comparing the excitation and emission maxima of this compound with a list of common fluorescent dyes.

  • Select a dye whose excitation and emission spectra have minimal overlap with the fluorescence spectrum of this compound. Ideally, choose a dye that can be excited at a wavelength where this compound has low absorbance and that emits in a region where this compound does not fluoresce.

Data Presentation

Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores

Compound/DyeExcitation Max (nm)Emission Max (nm)Potential for Overlap with this compound (Hypothetical)
This compound (Hypothetical)~340~450-
DAPI358461High
FITC / GFP488520Moderate
Rhodamine550573Low
Cy5649670Very Low

Note: The spectral properties of this compound are hypothetical and should be determined experimentally.

Visualizations

Interference_Pathway Potential Fluorescence Interference by this compound cluster_source Light Source cluster_sample Sample cluster_detector Detector Excitation Light Excitation Light This compound This compound Excitation Light->this compound Absorption Fluorophore Fluorophore Excitation Light->Fluorophore Absorption This compound->Fluorophore Quenching Measured Signal Measured Signal This compound->Measured Signal Autofluorescence Fluorophore->Measured Signal Desired Emission

Caption: A diagram illustrating the potential mechanisms of this compound interference in fluorescence assays.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Interference Start Suspected Interference Control Run 'Compound Only' Control Start->Control HighBg High Background? Control->HighBg SpectralScan Perform Spectral Scan of this compound HighBg->SpectralScan Yes LowSignal Low Signal? HighBg->LowSignal No RedDye Switch to Red-Shifted Dye SpectralScan->RedDye OptimizeC Optimize this compound Concentration RedDye->OptimizeC End Interference Mitigated OptimizeC->End Absorbance Check this compound Absorbance Spectrum LowSignal->Absorbance Yes NoInterference No Interference Detected LowSignal->NoInterference No Overlap Spectral Overlap? Absorbance->Overlap AdjustWL Adjust Excitation/Emission Wavelengths Overlap->AdjustWL Yes Overlap->End No AltAssay Consider Alternative Assay AdjustWL->AltAssay AltAssay->End

Caption: A decision-making workflow for troubleshooting this compound interference in fluorescence-based assays.

References

Technical Support Center: Refining Mitochondrial Isolation for Oudemansin Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the isolation of mitochondria for studies involving Oudemansin.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for isolating mitochondria from cultured cells?

A1: The most widely used method is differential centrifugation.[1][2] This technique separates cellular organelles based on their size and density. The process involves cell lysis followed by a series of centrifugation steps at increasing speeds. Low-speed spins pellet larger debris like nuclei, while subsequent high-speed spins pellet the smaller mitochondria.[3] For higher purity, this is often combined with density gradient centrifugation using materials like Percoll or sucrose.[3]

Q2: What is a good indicator of mitochondrial quality and purity after isolation?

A2: A key indicator of mitochondrial quality is the Respiratory Control Ratio (RCR), which measures the coupling between oxygen consumption and ATP synthesis. A high RCR value (typically >3 with substrates for Complex I) indicates healthy, well-coupled mitochondria. Purity is assessed by Western blotting for specific protein markers. High enrichment of mitochondrial markers (e.g., TOMM20, COX IV, HSP60) and low levels of contaminants from other cellular compartments (e.g., GAPDH for cytosol, Calnexin for the ER, or Histone H3 for the nucleus) indicate a pure mitochondrial fraction.

Q3: How much mitochondrial protein can I expect to yield from cultured cells?

A3: The yield of mitochondria varies significantly depending on the cell line, as different cells have different mitochondrial densities. For example, HeLa cells contain more mitochondria than smaller mouse L cells. As a general reference, starting with approximately 10⁹ cells (a pellet of 1-2 mL) is a common recommendation for obtaining a sufficient yield for downstream applications.

Q4: Why is it critical to keep samples cold during the entire isolation procedure?

A4: Maintaining a low temperature (0-4°C) throughout the isolation process is crucial for preserving mitochondrial integrity and function. Warmer temperatures can lead to the activation of proteases and phospholipases, which can damage mitochondrial membranes and proteins, resulting in reduced respiratory function and lower RCR values. All buffers, tubes, and centrifuges should be pre-chilled.

Troubleshooting Guides

Problem 1: Low Mitochondrial Yield
Question Possible Causes Solutions & Recommendations
Why is my final mitochondrial pellet very small or non-existent? 1. Inefficient Cell Lysis: The cell membranes were not sufficiently ruptured to release the mitochondria. This is common with fibroblast-like cells.Optimize Homogenization: Use a Dounce or Potter-Elvehjem homogenizer. Adjust the number of strokes (typically 8-10 passes are sufficient) and ensure the pestle fits tightly. Monitor cell lysis under a microscope to achieve ~80% disruption. A single freeze-thaw cycle before homogenization can also improve lysis for tough cells.
2. Over-homogenization: Excessive mechanical stress can rupture the mitochondria themselves, causing them to be lost during centrifugation steps.Reduce Homogenization Intensity: Decrease the number of strokes or the speed of the electronic homogenizer. Studies have shown that excessive homogenization cycles significantly reduce mitochondrial quality.
3. Incorrect Centrifugation Speeds/Times: Using speeds that are too low may fail to pellet the mitochondria, while speeds that are too high might cause irreversible damage or co-pellet smaller contaminants.Verify Centrifugation Parameters: For a crude mitochondrial pellet from cultured cells, a common protocol is a low-speed spin (e.g., 700-1,000 x g for 10 min) to remove nuclei, followed by a high-speed spin of the supernatant (e.g., 10,000-12,000 x g for 15 min) to pellet mitochondria.
Problem 2: Poor Mitochondrial Function (Low RCR)
Question Possible Causes Solutions & Recommendations
My isolated mitochondria have a low Respiratory Control Ratio (RCR). What went wrong? 1. Mechanical Damage: Over-homogenization can damage the inner and outer mitochondrial membranes, uncoupling respiration from ATP synthesis.Gentle Homogenization: Use the minimum number of strokes required for adequate cell lysis. Consider using a looser-fitting pestle. Keep the sample on ice at all times to minimize enzymatic damage.
2. Osmotic Stress: Exposure of mitochondria to hypotonic or hypertonic solutions during isolation can cause swelling or shrinking, compromising membrane integrity.Use Isotonic Buffers: Ensure all isolation and resuspension buffers are isotonic. Mannitol-Sucrose (MS) based buffers are standard for maintaining mitochondrial osmotic stability.
3. Contamination: Contaminating enzymes or organelles can interfere with respiration assays. For example, contaminating ATPases can hydrolyze ATP, affecting ADP/O ratios.Improve Purity: Add extra wash steps after pelleting the mitochondria. For highly pure preparations, consider using a Percoll or sucrose density gradient centrifugation step after the initial differential centrifugation.
4. Calcium Overload: Excessive calcium uptake during isolation can trigger the mitochondrial permeability transition pore (mPTP), leading to membrane depolarization and uncoupling.Incorporate Chelators: Include an EDTA or EGTA chelator in your homogenization buffer to sequester free calcium and prevent mitochondrial damage.
Problem 3: Contamination with Other Organelles

| Question | Possible Causes | Solutions & Recommendations | | :--- | My mitochondrial fraction shows strong bands for cytosolic or ER markers on a Western blot. How can I improve purity? | 1. Incomplete Removal of Supernatant: Carelessly aspirating the supernatant can leave behind cytosolic contaminants that get mixed with the mitochondrial pellet. | Careful Aspiration: After centrifugation, carefully aspirate the supernatant without disturbing the pellet. You can leave a very small amount of buffer behind and remove it in a subsequent wash step. | | | 2. Insufficient Washing: A single pelleting step is often not enough to remove all contaminants that are loosely associated with the mitochondria. | Perform Additional Wash Steps: After obtaining the crude mitochondrial pellet, gently resuspend it in fresh, ice-cold isolation buffer and re-centrifuge at a high speed (e.g., 10,000 x g). Repeating this step 1-2 times can significantly reduce cytosolic contamination. | | | 3. Co-sedimentation of Organelles: Organelles with similar sedimentation properties, like peroxisomes and mitochondria-associated ER membranes (MAMs), can co-pellet with mitochondria. | Use Density Gradient Centrifugation: For the highest purity, layer the crude mitochondrial fraction onto a Percoll or sucrose density gradient and ultracentrifuge. Mitochondria will settle into a distinct band, separating them from lighter or heavier contaminants. | | | 4. Cytoskeletal Association: Mitochondria are often physically linked to the cytoskeleton, and proteins like actin and tubulin can be difficult to remove completely. | Accept Minor Contamination or Use Advanced Methods: For most functional assays, minor cytoskeletal protein presence is acceptable. For applications requiring extreme purity, methods like affinity purification using anti-TOM22 magnetic beads can be employed. |

Data Presentation

Table 1: Comparison of Mitochondrial Isolation Methods
MethodTypical Purity (vs. Cytosol)Functional Integrity (RCR)YieldThroughput
Differential Centrifugation GoodGood to ExcellentHighHigh
Density Gradient Centrifugation ExcellentExcellentMediumLow
Reagent-Based Kits GoodGoodMediumHigh
Affinity Purification (e.g., anti-TOM22 beads) SuperiorExcellentLowLow
Table 2: Purity Assessment by Western Blot

This table shows the expected relative abundance of marker proteins in different cellular fractions.

Marker ProteinCellular LocationWhole Cell LysateCytosolic FractionMitochondrial Fraction
TOMM20 Outer Mitochondrial Membrane++-++++
COX IV Inner Mitochondrial Membrane++-++++
HSP60 Mitochondrial Matrix++-++++
GAPDH Cytosol++++++++/-
Calnexin Endoplasmic Reticulum++++
Histone H3 Nucleus++--
Scale: - (Not detected), +/- (Trace), + (Low), ++ (Medium), +++ (High), ++++ (Highly Enriched)

Experimental Protocols

Protocol 1: Mitochondrial Isolation by Differential Centrifugation

This protocol is adapted for cultured mammalian cells.

  • Cell Harvesting: Harvest approximately 1-5 x 10⁸ cells. Pellet cells by centrifugation at 600 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet once with 10 mL of ice-cold Phosphate-Buffered Saline (PBS). Centrifuge again at 600 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 2 mL of ice-cold Mitochondria Isolation Buffer (e.g., 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.5). Incubate on ice for 10 minutes to allow cells to swell.

  • Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 10-15 gentle strokes with a tight-fitting pestle to disrupt the cells. Avoid vigorous strokes to prevent mitochondrial damage.

  • Nuclear Pelletization: Transfer the homogenate to a centrifuge tube and spin at 700 x g for 10 minutes at 4°C. This will pellet nuclei and unbroken cells.

  • Mitochondrial Pelletization: Carefully transfer the supernatant to a new, pre-chilled tube. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Washing: Discard the supernatant (this is the cytosolic fraction). Gently resuspend the mitochondrial pellet in 1 mL of fresh, ice-cold Mitochondria Isolation Buffer. Centrifuge again at 12,000 x g for 5 minutes at 4°C.

  • Final Pellet: Discard the supernatant. The remaining pellet contains the isolated mitochondria. Resuspend in a minimal volume (50-100 µL) of an appropriate assay buffer (e.g., MAS buffer for respirometry).

Protocol 2: Assessing Mitochondrial Respiration (RCR)

This protocol uses an oxygen-sensing system like an Oroboros Oxygraph or Seahorse XF Analyzer.

  • Chamber Setup: Add respiration buffer (e.g., MiR05 or MAS) to the instrument chamber and allow the oxygen signal to stabilize.

  • Add Mitochondria: Add a known amount of isolated mitochondrial protein (typically 50-150 µg) to the chamber.

  • State 2 Respiration: Add substrates for Complex I (e.g., 5 mM pyruvate and 2 mM malate). The resulting oxygen consumption rate is the LEAK or State 2 respiration, driven primarily by proton leak across the inner membrane.

  • State 3 Respiration: Add a saturating amount of ADP (e.g., 1-2 mM). This stimulates ATP synthase, causing a rapid increase in oxygen consumption. This is the phosphorylating or State 3 respiration.

  • State 4 Respiration: Once all the ADP has been converted to ATP, the respiration rate will slow down to a rate similar to State 2. This is State 4 respiration. Alternatively, State 4 can be induced by adding Oligomycin, an ATP synthase inhibitor.

  • Calculate RCR: The Respiratory Control Ratio is calculated as the ratio of State 3 respiration to State 4 respiration (RCR = State 3 / State 4).

Visualizations

Mitochondrial_Isolation_Workflow cluster_prep Cell Preparation cluster_lysis Lysis & Homogenization cluster_centrifugation Differential Centrifugation cluster_fractions Fraction Collection Harvest Harvest Cells (1-5 x 10^8) Wash Wash with ice-cold PBS Harvest->Wash Swell Swell cells in Hypotonic Buffer Wash->Swell Homogenize Dounce Homogenize (10-15 strokes) Swell->Homogenize Spin1 Centrifuge 700 x g, 10 min Homogenize->Spin1 Spin2 Centrifuge (Supernatant) 12,000 x g, 15 min Spin1->Spin2 Pellet1 Discard Pellet (Nuclei, Debris) Spin1->Pellet1 Keep Supernatant Spin3 Wash & Centrifuge 12,000 x g, 5 min Spin2->Spin3 Supernatant2 Collect Supernatant (Cytosolic Fraction) Spin2->Supernatant2 Keep Pellet FinalPellet Final Mitochondrial Pellet Spin3->FinalPellet

Caption: Workflow for mitochondrial isolation via differential centrifugation.

Oudemansin_Pathway This compound This compound A ComplexI Mitochondrial Complex I (NADH Dehydrogenase) This compound->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC ProtonGradient Proton Gradient (ΔΨm) ComplexI->ProtonGradient Decreased ROS Reactive Oxygen Species (ROS) Production ComplexI->ROS Increased ETC->ProtonGradient Generates ATP_Synthase ATP Synthase (Complex V) ProtonGradient->ATP_Synthase Drives ATP ATP Production ProtonGradient->ATP Decreased ATP_Synthase->ATP Produces MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ROS->MOMP Induces CytochromeC Cytochrome c Release MOMP->CytochromeC Leads to Apoptosis Apoptosis CytochromeC->Apoptosis Activates

Caption: this compound's mechanism of action on mitochondrial pathways.

References

troubleshooting variability in Oudemansin bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers encountering variability in Oudemansin bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound A is a natural product first isolated from the basidiomycete fungus Oudemansiella mucida.[1] Its fungicidal and cytotoxic effects stem from its activity as a potent inhibitor of the mitochondrial respiratory chain.[2][3] Specifically, this compound A targets the Qo site of Complex III (cytochrome c reductase), thereby blocking the electron transport chain, inhibiting cellular respiration, and ultimately leading to ATP depletion and cell death.[1][4] This mechanism is shared with the strobilurin class of agricultural fungicides.

Q2: My IC50 values for this compound are inconsistent between experiments. What are the common causes?

Inconsistent IC50 values are a frequent issue in cell-based assays and can arise from multiple biological, technical, and environmental factors. Given this compound's mitochondrial target, its potency is highly sensitive to the metabolic state of the cells.

Potential Causes & Troubleshooting Steps:

  • Cellular Factors:

    • Cell Passage Number: Cells can phenotypically "drift" with high passage numbers, altering their metabolic activity. Always use cells within a consistent and low passage number range for all related experiments.

    • Cell Density: The density of cells at the time of treatment can significantly impact results. Overly confluent or sparse cultures will have different metabolic rates. It is crucial to optimize and maintain a consistent cell seeding density.

    • Metabolic State: Cells in different growth phases (lag vs. log vs. stationary) exhibit different levels of mitochondrial respiration. Always harvest cells during the exponential (log) growth phase for assays.

  • Assay Conditions:

    • Solvent Concentration (DMSO): High concentrations of DMSO can be toxic to cells and interfere with mitochondrial function. Keep the final DMSO concentration below 0.5% for cellular assays and ensure it is consistent across all wells, including controls.

    • Incubation Time: The duration of this compound exposure is critical. Short incubation times may not be sufficient to observe the full effect, while excessively long times can lead to secondary effects unrelated to the primary mechanism. Optimize and standardize the treatment duration.

    • Media Components: Variations in media components like glucose and glutamine can alter cellular reliance on oxidative phosphorylation. Use the same lot of media and serum for a set of experiments to minimize variability.

  • Technical Execution:

    • Pipetting Errors: Inaccurate or inconsistent pipetting leads to variability in both cell numbers and compound concentrations. Ensure pipettes are calibrated and use proper technique, such as pre-wetting tips.

    • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to increased concentrations of media components and the test compound. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile PBS or media to create a humidity barrier.

Below is a troubleshooting flowchart to diagnose sources of IC50 variability.

G start Inconsistent IC50 Results check_bio Biological Factors start->check_bio check_tech Technical Factors start->check_tech passage Consistent Cell Passage Number? check_bio->passage pipetting Pipettes Calibrated? Consistent Technique? check_tech->pipetting density Consistent Seeding Density? passage->density Yes sol_passage Solution: Use low, consistent passage number. Create cell bank. passage->sol_passage No growth_phase Cells in Log Growth Phase? density->growth_phase Yes sol_density Solution: Optimize and standardize seeding density via titration. density->sol_density No growth_phase->check_tech Yes sol_growth Solution: Standardize culture time to ensure cells are ~80% confluent. growth_phase->sol_growth No edge_effect Edge Effects Mitigated? pipetting->edge_effect Yes sol_pipette Solution: Calibrate pipettes. Use reverse pipetting for viscous liquids. pipetting->sol_pipette No dmso Final DMSO <0.5%? Consistent Across Plate? edge_effect->dmso Yes sol_edge Solution: Fill perimeter wells with sterile PBS/media. edge_effect->sol_edge No sol_dmso Solution: Prepare serial dilutions to minimize final DMSO concentration. dmso->sol_dmso No

Caption: Troubleshooting flowchart for inconsistent IC50 values.

Q3: How does the choice of cell viability assay impact results with a mitochondrial inhibitor like this compound?

The choice of assay is critical. Assays that rely on mitochondrial activity, such as those using tetrazolium salts (e.g., MTT, XTT), can be directly confounded by this compound's mechanism of action. This compound inhibits mitochondrial reductase enzymes, which are responsible for converting these salts into a colored formazan product. This can lead to an artificially potent IC50 value that reflects enzyme inhibition rather than true cell death.

Recommended Assays:

  • ATP-based assays (e.g., CellTiter-Glo®): These measure cellular ATP levels, which directly reflect the primary consequence of mitochondrial inhibition. This is often the most sensitive and relevant endpoint.

  • Real-time cytotoxicity assays (e.g., CellTox™ Green): These use membrane-impermeant dyes to measure the loss of membrane integrity, a hallmark of late-stage apoptosis or necrosis.

  • Caspase activity assays: To measure the induction of apoptosis specifically.

Data Comparison: Effect of Assay Type on this compound IC50

Cell LineAssay TypeEndpoint MeasuredApparent IC50 (nM)
A549MTTMitochondrial Reductase Activity50
A549CellTiter-Glo®Cellular ATP Levels150
A549CellTox™ GreenMembrane Integrity450

Note: Data are representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Cell Viability Assessment using an ATP-Based Assay (e.g., CellTiter-Glo®)

This protocol outlines the measurement of cell viability by quantifying ATP, which indicates the presence of metabolically active cells.

  • Cell Plating:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., via trypan blue exclusion).

    • Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate suitable for luminescence measurements.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium.

    • Remove the plating medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (background) control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell wells) from all experimental wells.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Below is a diagram of the experimental workflow.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells (96-well plate) incubate1 2. Incubate (24h) seed->incubate1 treat 3. Treat with This compound incubate1->treat incubate2 4. Incubate (e.g., 48h) treat->incubate2 add_reagent 5. Add ATP Lysis Reagent incubate2->add_reagent read 6. Read Luminescence add_reagent->read analyze 7. Normalize Data & Calculate IC50 read->analyze

Caption: Standard workflow for an this compound cell viability assay.

Signaling Pathway Visualization

This compound's Impact on the Mitochondrial Electron Transport Chain

This compound acts by binding to the Qo site of Complex III, obstructing the transfer of electrons from ubiquinol (CoQH₂) to cytochrome c. This blockage halts the electron transport chain, preventing the pumping of protons (H⁺) across the inner mitochondrial membrane by Complex III and IV. The resulting disruption of the proton gradient inhibits ATP synthase (Complex V) from producing ATP, leading to a cellular energy crisis.

G cluster_etc Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space c1 Complex I q CoQ Pool c1->q e- c1->h_pump1 c2 Complex II c2->q e- c3 Complex III cytc Cyt c c3->cytc e- c3->h_pump3 c4 Complex IV c4->h_pump4 O2 O2 c4->O2 e- c5 Complex V (ATP Synthase) atp ATP c5->atp q->c3 e- cytc->c4 e- This compound This compound This compound->block block->c3 nadh NADH nadh->c1 e- fadh2 FADH2 fadh2->c2 e- adp ADP + Pi adp->c5 h_return->c5 H2O H2O O2->H2O

Caption: this compound inhibits Complex III of the electron transport chain.

References

Technical Support Center: Media Optimization for Enhanced Oudemansin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing media for the enhanced production of Oudemansin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant? A1: this compound is a naturally occurring antifungal antibiotic first isolated from the Basidiomycete fungus Oudemansiella mucida.[1] It belongs to the strobilurin group of compounds, which are known for their potent fungicidal activity. The mechanism of action involves the inhibition of mitochondrial respiration, making it a valuable subject for research in agriculture and medicine.[1]

Q2: Which fungal species are known to produce this compound? A2: The primary producer of this compound is Oudemansiella mucida. Other related species may also produce similar compounds.

Q3: What are the key factors influencing this compound production? A3: The production of this compound, a secondary metabolite, is highly sensitive to the culture conditions. Key factors include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation. The "One Strain Many Compounds" (OSMAC) approach highlights that varying these parameters can significantly alter the metabolic profile of the fungus.

Q4: What is the general relationship between mycelial growth and this compound production? A4: While good mycelial growth is a prerequisite for this compound production, it does not always directly correlate with high yields of the secondary metabolite. Optimal conditions for biomass accumulation may differ from the optimal conditions for this compound biosynthesis. Secondary metabolite production is often triggered during the stationary phase of growth, which can be induced by nutrient limitation.

Q5: Are there statistical methods to optimize media composition for this compound production? A5: Yes, statistical methods like Response Surface Methodology (RSM) are effective for optimizing media components.[2][3] These methods allow for the systematic variation of multiple factors simultaneously to identify the optimal conditions for maximizing this compound yield.

Troubleshooting Guide

Q1: I am observing good mycelial growth, but the this compound yield is very low or undetectable. What could be the problem? A1: This is a common issue in fungal fermentations for secondary metabolites. Here are several potential causes and solutions:

  • Suboptimal Culture Conditions for Production: The optimal conditions for mycelial growth and secondary metabolite production are often different. This compound production is a secondary metabolic process, which is typically induced under specific stress conditions or nutrient limitations.

    • Solution: Try varying the culture conditions after a period of initial growth. For example, you can alter the temperature, pH, or aeration rate. You can also try using a two-stage culture process where the first stage is optimized for growth and the second for production.

  • Inappropriate Carbon/Nitrogen Ratio: A high concentration of readily metabolizable sugars can sometimes repress the biosynthesis of secondary metabolites.

    • Solution: Experiment with different carbon-to-nitrogen (C/N) ratios. A higher C/N ratio can sometimes trigger secondary metabolism. Also, try replacing glucose with more complex carbohydrates like starch or lactose.[4]

  • Lack of Precursors: The biosynthesis of this compound requires specific precursor molecules. A deficiency in these precursors in the medium can limit production.

    • Solution: While the exact precursors for this compound are not fully elucidated, ensuring the medium contains a rich source of amino acids and other potential building blocks from sources like yeast extract or peptone can be beneficial.

Q2: My Oudemansiella mucida culture is not growing well. What should I check? A2: Poor growth can be attributed to several factors:

  • Incorrect pH: Fungi are sensitive to the pH of the medium.

    • Solution: Ensure the initial pH of your medium is adjusted to the optimal range for Oudemansiella species, which is typically between 5.0 and 6.0.

  • Suboptimal Temperature: Temperature plays a crucial role in fungal growth.

    • Solution: Incubate your cultures at the optimal temperature for Oudemansiella mucida, which is generally around 25-28°C.

  • Inadequate Aeration: Submerged fungal cultures require sufficient oxygen for growth.

    • Solution: Ensure adequate agitation (e.g., 150-200 rpm) in shake flask cultures to facilitate oxygen transfer. For bioreactors, maintain a sufficient dissolved oxygen level.

  • Contamination: Bacterial or other fungal contamination can inhibit the growth of your target organism.

    • Solution: Practice strict aseptic techniques during all stages of culture preparation and inoculation. Visually inspect your cultures for any signs of contamination.

Q3: I am having trouble extracting this compound from the fermentation broth. What can I do? A3: Extraction efficiency can be influenced by the solvent and method used.

  • Inappropriate Solvent: this compound is a moderately polar molecule.

    • Solution: Ethyl acetate is a commonly used and effective solvent for extracting this compound and other strobilurins from fungal cultures.

  • Insufficient Extraction: The compound may not be efficiently partitioned from the aqueous phase to the organic solvent.

    • Solution: Perform multiple extractions (e.g., 2-3 times) with the organic solvent and pool the extracts. Ensure vigorous mixing during extraction to maximize the surface area for mass transfer.

  • Compound Degradation: this compound may be sensitive to high temperatures or extreme pH.

    • Solution: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature (e.g., 40°C). Ensure the pH of the broth is not highly acidic or alkaline before extraction.

Experimental Protocols

Protocol 1: Media Preparation and Submerged Fermentation
  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature Oudemansiella mucida culture from a potato dextrose agar (PDA) plate to a 250 mL Erlenmeyer flask containing 100 mL of potato dextrose broth (PDB).

    • Incubate the flask at 25°C on a rotary shaker at 150 rpm for 7-10 days to generate a sufficient amount of mycelial biomass for inoculation.

  • Production Medium Preparation:

    • Prepare the production medium with the desired composition. A basal medium could consist of (per liter): 20 g glucose, 5 g peptone, 2 g yeast extract, 1 g KH₂PO₄, and 0.5 g MgSO₄·7H₂O.

    • Adjust the pH of the medium to 5.5 before autoclaving.

    • Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks.

    • Autoclave the flasks at 121°C for 20 minutes.

  • Fermentation:

    • Aseptically inoculate each flask with 10 mL of the seed culture.

    • Incubate the production flasks at 25°C on a rotary shaker at 180 rpm for 14-21 days.

Protocol 2: this compound Extraction
  • Separation of Mycelium and Broth:

    • After the fermentation period, separate the mycelial biomass from the culture broth by filtration through cheesecloth or by centrifugation at 5000 x g for 15 minutes.

  • Solvent Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

    • Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

    • Pool the organic extracts.

  • Concentration:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the extract to dryness under reduced pressure using a rotary evaporator at 40°C.

    • The resulting crude extract can be used for further analysis and purification.

Protocol 3: this compound Quantification by HPLC (General Method)
  • Sample Preparation:

    • Dissolve a known weight of the crude extract in a known volume of methanol or acetonitrile to prepare a stock solution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (General for Strobilurins):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). A typical starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at approximately 230 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using a pure this compound standard of known concentrations.

    • Inject the prepared sample and the standards into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

Data Presentation

The following table summarizes hypothetical this compound yields based on different media compositions, derived from general principles of fungal secondary metabolite production optimization. These values are for illustrative purposes to guide experimental design.

Media IDCarbon Source (20 g/L)Nitrogen Source (5 g/L)C:N Ratio (approx.)Expected this compound Yield (mg/L)Notes
M1GlucosePeptone10:150-100Good for initial growth, moderate production.
M2SucroseYeast Extract10:170-120Yeast extract provides additional growth factors.
M3StarchAmmonium Sulfate20:1100-180Higher C:N ratio may induce secondary metabolism.
M4LactosePeptone + Yeast Extract15:1120-200Complex nitrogen source can be beneficial.
M5Glucose (10 g/L) + Starch (10 g/L)Peptone10:180-150Combination of fast and slow-release carbon sources.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Production cluster_prep Preparation cluster_ferm Fermentation cluster_proc Processing & Analysis Inoculum Inoculum Preparation (O. mucida in PDB) Fermentation Submerged Fermentation (14-21 days, 25°C, 180 rpm) Inoculum->Fermentation Inoculation Media Production Media Preparation Media->Fermentation Extraction Extraction with Ethyl Acetate Fermentation->Extraction Harvest Quantification Quantification by HPLC Extraction->Quantification Crude Extract

Caption: Workflow for this compound production and analysis.

Oudemansin_Biosynthesis Generalized Strobilurin Biosynthesis Pathway cluster_pathway Biosynthesis Precursors Primary Metabolites (e.g., Acetyl-CoA, Phenylalanine) PKS Polyketide Synthase (PKS) & other core enzymes Precursors->PKS Intermediates Polyketide Intermediates PKS->Intermediates Tailoring Tailoring Enzymes (e.g., Methyltransferases, Oxidases) Intermediates->Tailoring This compound This compound Tailoring->this compound

Caption: Generalized strobilurin biosynthesis pathway.

Troubleshooting_Workflow Troubleshooting Low this compound Yield node_rect node_rect Start Low/No this compound Yield Growth Is Mycelial Growth Normal? Start->Growth Contamination Check for Contamination Growth->Contamination No Production_Conditions Vary Production Conditions (C:N ratio, aeration) Growth->Production_Conditions Yes Growth_Conditions Optimize Growth Conditions (pH, Temp) Contamination->Growth_Conditions Extraction_Protocol Review Extraction Protocol Production_Conditions->Extraction_Protocol

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Oudemansin Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Oudemansin, a potent antifungal agent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a natural product that functions as a Quinone outside Inhibitor (QoI) of the fungal mitochondrial respiratory chain.[1][2] Specifically, it binds to the Qo site of the cytochrome bc1 complex (Complex III), obstructing the transfer of electrons.[2][3] This disruption halts the production of ATP, leading to energy depletion and ultimately, fungal cell death.[4]

Q2: What is the primary mechanism of fungal resistance to this compound?

A2: The most prevalent mechanism of resistance to this compound and other QoI fungicides is the development of point mutations in the mitochondrially encoded cytochrome b gene (CYTB). This gene codes for a key protein in the cytochrome bc1 complex. The most frequently observed mutations are the substitution of glycine with alanine at position 143 (G143A) and phenylalanine with leucine at position 129 (F129L). These mutations alter the binding site of this compound, reducing its efficacy.

Q3: Are there other, less common, resistance mechanisms I should be aware of?

A3: Yes, another mechanism that can contribute to reduced susceptibility is the activation of an alternative oxidase (AOX) pathway. This pathway allows the electron transport chain to bypass the this compound-inhibited Complex III, thereby maintaining a level of ATP production. The presence and induction of AOX can vary between fungal species.

Q4: How can I test my fungal isolates for resistance to this compound?

A4: Antifungal susceptibility testing (AST) is the standard method. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of this compound against your fungal isolates. A significant increase in the MIC compared to a susceptible reference strain indicates resistance. For a detailed protocol, please refer to the "Experimental Protocols" section.

Q5: My experimental results show a gradual decrease in this compound's effectiveness, not a complete loss of activity. What could be the cause?

A5: This phenomenon, known as quantitative or partial resistance, can be due to several factors. It may be associated with the F129L mutation in the CYTB gene, which generally confers a lower level of resistance compared to the G143A mutation. Another possibility is the engagement of the alternative oxidase (AOX) pathway, which allows for partial mitochondrial respiration in the presence of the drug.

Q6: Can I combine this compound with other antifungal agents to combat resistance?

A6: Combination therapy is a promising strategy. Combining this compound with an antifungal that has a different mechanism of action can create a synergistic or additive effect, potentially preventing the emergence of resistance or proving effective against already resistant strains. A checkerboard assay can be used to assess the in vitro interaction between this compound and other antifungals. See the "Experimental Protocols" section for more details.

Troubleshooting Guides

Problem 1: Inconsistent MIC values in broth microdilution assays.
Possible Cause Troubleshooting Step
Inoculum preparation Ensure the fungal inoculum is prepared from a fresh culture and standardized to the correct cell density using a spectrophotometer or hemocytometer.
Drug dilution errors Prepare fresh serial dilutions of this compound for each experiment. Verify the accuracy of your pipetting technique.
Incubation conditions Maintain consistent incubation temperature and duration as specified in the protocol. Variations can significantly impact fungal growth.
Contamination Visually inspect your cultures and media for any signs of bacterial or cross-contamination.
Problem 2: No PCR product when attempting to amplify the CYTB gene.
Possible Cause Troubleshooting Step
Poor DNA quality Use a standardized DNA extraction protocol suitable for fungi. Assess DNA quality and quantity using spectrophotometry or gel electrophoresis.
Primer issues Verify the primer sequences and their annealing temperature. Consider designing alternative primers based on conserved regions of the CYTB gene if the initial set fails.
PCR inhibitors Ensure the final DNA sample is free of PCR inhibitors from the extraction process, such as polysaccharides or phenolic compounds.
Incorrect PCR settings Optimize the PCR cycling conditions, particularly the annealing temperature and extension time.
Problem 3: Difficulty interpreting checkerboard assay results.
Possible Cause Troubleshooting Step
Trailing growth Some fungi may exhibit trailing growth, making the determination of the MIC difficult. Read the MIC at a 50% or 80% reduction in growth compared to the control.
Complex interactions Drug interactions are not always straightforward. Ensure you are correctly calculating the Fractional Inhibitory Concentration Index (FICI) to determine synergy, additivity, or antagonism.
Experimental variability Perform the checkerboard assay in triplicate to ensure the reproducibility of your results.

Data Presentation

Due to the limited publicly available quantitative data specifically for this compound A, the following tables are presented with illustrative data for a hypothetical QoI fungicide to demonstrate proper data presentation. Researchers should generate their own data for this compound A.

Table 1: Example MICs of a QoI Fungicide Against Wild-Type and Resistant Fungal Strains

Fungal SpeciesStrain IDCYTB GenotypeMIC (µg/mL)
Candida albicansATCC 90028Wild-Type0.125
Candida albicansR-01G143A16
Aspergillus fumigatusWT-01Wild-Type0.25
Aspergillus fumigatusR-02F129L4

Table 2: Example FICI Values from a Checkerboard Assay with a QoI Fungicide and an Azole

Fungal StrainQoI Fungicide MIC Alone (µg/mL)Azole MIC Alone (µg/mL)QoI Fungicide MIC in Combination (µg/mL)Azole MIC in Combination (µg/mL)FICIInterpretation
C. albicans R-01168210.25Synergy
A. fumigatus WT-010.250.50.1250.1250.75Additive

FICI is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy: FICI ≤ 0.5; Additive: 0.5 < FICI ≤ 4.0; Antagonism: FICI > 4.0.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

  • Media Preparation: Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI medium in a 96-well microtiter plate to achieve final concentrations ranging from, for example, 0.015 to 16 µg/mL.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

  • Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control.

Protocol 2: Checkerboard Synergy Assay
  • Plate Setup: In a 96-well plate, prepare serial twofold dilutions of this compound along the x-axis and a second antifungal agent along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Inoculate the plate with the fungal suspension prepared as described in the broth microdilution protocol.

  • Incubation: Incubate the plate under the same conditions as for the standard MIC testing.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FICI as described in the note under Table 2.

Protocol 3: PCR-RFLP for Detection of the G143A Mutation in CYTB
  • DNA Extraction: Extract genomic DNA from the fungal isolate using a suitable commercial kit or standard protocol.

  • PCR Amplification: Amplify a fragment of the CYTB gene containing codon 143 using specific primers. A typical PCR reaction might be: 95°C for 5 min, followed by 35 cycles of 94°C for 30s, 55°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 10 min.

  • Restriction Digest: The G143A mutation creates a recognition site for the restriction enzyme Fnu4HI. Digest the PCR product with Fnu4HI according to the manufacturer's instructions.

  • Gel Electrophoresis: Analyze the digested products on an agarose gel. The wild-type (G143) PCR product will remain uncut, while the resistant (A143) product will be cleaved into two smaller fragments.

Visualizations

Oudemansin_MoA ComplexI Complex I Q Ubiquinone Pool ComplexI->Q ComplexII Complex II ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII AOX Alternative Oxidase (AOX) Q->AOX CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase This compound This compound This compound->ComplexIII Inhibition

Caption: Mechanism of action of this compound and the role of Alternative Oxidase.

Experimental_Workflow cluster_ast Antifungal Susceptibility Testing cluster_resistance Resistance Investigation cluster_synergy Combination Therapy Assessment start_ast Isolate Fungus prep_inoculum Prepare & Standardize Inoculum start_ast->prep_inoculum mic_assay Perform Broth Microdilution Assay prep_inoculum->mic_assay read_mic Read MIC mic_assay->read_mic dna_extraction Extract Fungal DNA read_mic->dna_extraction If Resistant checkerboard Perform Checkerboard Assay read_mic->checkerboard Consider Combination pcr Amplify CYTB Gene dna_extraction->pcr rflp Perform PCR-RFLP pcr->rflp analyze_rflp Analyze Gel for Mutations rflp->analyze_rflp calc_fici Calculate FICI checkerboard->calc_fici interpret_synergy Interpret Interaction calc_fici->interpret_synergy

Caption: Workflow for investigating this compound resistance and potential solutions.

References

improving the stability of Oudemansin stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and utilizing Oudemansin in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the stability of this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a natural antifungal agent first isolated from the fungus Oudemansiella mucida.[1][2][3] It belongs to the class of Quinone outside Inhibitors (QoI), which also includes the more widely known strobilurin fungicides.[1] The primary mechanism of action of this compound is the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III).[4] This binding blocks the transfer of electrons between cytochrome b and cytochrome c1, ultimately disrupting the production of ATP and leading to fungal cell death.

Q2: What are the common solvents for preparing this compound stock solutions?

Q3: What are the optimal storage conditions for this compound stock solutions?

To ensure the stability of this compound stock solutions, they should be stored at low temperatures, protected from light, and in airtight containers. For short-term storage, 2-8°C is recommended. For long-term storage, aliquoting the stock solution into smaller volumes and storing at -20°C or -80°C is advisable to minimize freeze-thaw cycles. As this compound and related compounds can be susceptible to photolysis, using amber vials or wrapping containers in aluminum foil is crucial to prevent degradation.

Q4: I'm observing inconsistent results in my experiments using an this compound stock solution. What could be the cause?

Inconsistent experimental results are often a sign of stock solution degradation. Several factors can contribute to the instability of this compound solutions, including:

  • pH: The stability of related strobilurin fungicides is known to be pH-dependent. For instance, azoxystrobin degrades faster in alkaline conditions, while kresoxim-methyl can form acidic metabolites. It is advisable to maintain a neutral pH unless the experimental protocol requires otherwise.

  • Temperature: Elevated temperatures can accelerate the degradation of chemical compounds. Storing stock solutions at room temperature for extended periods should be avoided.

  • Light Exposure: As with many complex organic molecules, exposure to light, especially UV light, can lead to photodegradation.

  • Repeated Freeze-Thaw Cycles: Aliquoting stock solutions helps to avoid the degradation that can occur with repeated changes in temperature.

Troubleshooting Guide: this compound Stock Solution Stability

This guide provides a systematic approach to troubleshooting common issues encountered with this compound stock solutions.

Symptom Possible Cause Troubleshooting Steps
Precipitate forms in the stock solution upon storage. 1. Poor solubility of this compound in the chosen solvent at the prepared concentration. 2. The solution was not prepared at room temperature, and the compound precipitated upon cooling. 3. Solvent evaporation leading to increased concentration.1. Try preparing a more dilute stock solution. 2. Gently warm the solution to redissolve the precipitate and then store it properly. 3. Ensure vials are tightly sealed. Consider using parafilm for extra security.
Loss of antifungal activity in assays. 1. Degradation of this compound due to improper storage (temperature, light). 2. Hydrolysis due to acidic or alkaline conditions in the working solution. 3. Interaction with other components in the assay medium.1. Prepare a fresh stock solution from the solid compound and compare its activity. 2. Review the pH of your experimental buffer and consider using a buffer known to be inert. 3. Perform a stability check of this compound in the assay medium over the time course of the experiment.
Appearance of unknown peaks in HPLC/LC-MS analysis of the stock solution. 1. Chemical degradation of this compound into byproducts. 2. Contamination of the solvent or the original this compound powder.1. Review storage conditions and preparation protocol. 2. Analyze the solvent alone to check for impurities. 3. If possible, obtain a new batch of this compound and prepare a fresh stock solution.

Summary of Factors Affecting this compound Stability

While specific quantitative data for this compound is limited, the stability of structurally related strobilurin fungicides provides valuable insights. The following table summarizes the key factors that can influence the stability of this compound stock solutions.

FactorInfluence on StabilityRecommendations for Maximizing Stability
pH High and low pH can lead to hydrolysis. Related compounds show varied stability, with some degrading faster in alkaline conditions and others forming acidic metabolites.Maintain a neutral pH for stock solutions unless otherwise required. Use buffered solutions for dilutions in aqueous media.
Temperature Higher temperatures accelerate degradation rates.Store stock solutions at low temperatures (-20°C or -80°C for long-term). Avoid leaving solutions at room temperature for extended periods.
Light Exposure to UV and even ambient light can cause photodegradation.Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Solvent The choice of solvent can impact both solubility and stability.Use high-purity, anhydrous organic solvents like DMSO or methanol. Ensure the solvent is compatible with downstream applications.
Freeze-Thaw Cycles Repeated cycles can lead to degradation of the compound.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound A (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, high purity

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound A for the desired volume and concentration. The molecular weight of this compound A is 290.35 g/mol . For 1 mL of a 10 mM stock solution, you will need 2.90 mg of this compound A.

  • Accurately weigh the calculated amount of this compound A and place it in a sterile vial.

  • Add the desired volume of anhydrous DMSO to the vial.

  • Vortex the solution until the this compound A is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Assessing the Stability of this compound Stock Solutions by HPLC

Objective: To determine the stability of an this compound stock solution under specific storage conditions over time.

Materials:

  • This compound stock solution

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Initial Analysis (Time 0):

    • Prepare a fresh dilution of the this compound stock solution in the mobile phase to a concentration suitable for HPLC analysis.

    • Inject the sample into the HPLC system and record the chromatogram.

    • Note the peak area and retention time of the main this compound peak. This will serve as the baseline.

  • Storage:

    • Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot of the stored stock solution.

    • Prepare a dilution identical to the one prepared at Time 0.

    • Inject the sample into the HPLC system using the same method.

    • Record the chromatogram.

  • Data Analysis:

    • Compare the peak area of the this compound peak at each time point to the peak area at Time 0. A decrease in the peak area indicates degradation.

    • Monitor for the appearance of new peaks, which would signify the formation of degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to Time 0.

Visualizations

Oudemansin_Action_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Cytochrome bc1 Complex (Complex III) Qo_site Qo Site Cytochrome_b Cytochrome b Qo_site->Cytochrome_b e- ISP Iron-Sulfur Protein Qo_site->ISP e- Qi_site Qi Site Ubiquinone Ubiquinone (Q) Qi_site->Ubiquinone Cytochrome_b->Qi_site e- Cytochrome_c1 Cytochrome c1 ISP->Cytochrome_c1 e- Cytochrome_c_ox Cytochrome c (oxidized) Cytochrome_c1->Cytochrome_c_ox e- This compound This compound This compound->Qo_site Binds and Inhibits Ubiquinol Ubiquinol (QH2) Ubiquinol->Qo_site Electron Donor Cytochrome_c_red Cytochrome c (reduced) Cytochrome_c_ox->Cytochrome_c_red ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesis Blocked Proton_Gradient Proton Gradient Disrupted Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solution Visually Inspect Stock Solution Start->Check_Solution Precipitate Precipitate Observed? Check_Solution->Precipitate Yes_Precipitate Troubleshoot Solubility (See FAQ) Precipitate->Yes_Precipitate Yes No_Precipitate Proceed to Stability Check Precipitate->No_Precipitate No Prepare_Fresh Prepare Fresh Stock Solution Yes_Precipitate->Prepare_Fresh Stability_Test Perform HPLC Stability Test (See Protocol) No_Precipitate->Stability_Test Degradation Degradation Confirmed? Stability_Test->Degradation Yes_Degradation Review Storage & Handling (See Table) Degradation->Yes_Degradation Yes No_Degradation Investigate Other Experimental Factors Degradation->No_Degradation No Yes_Degradation->Prepare_Fresh No_Degradation->Prepare_Fresh

References

Technical Support Center: Oudemansin Cytotoxicity in Host Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Oudemansin. This resource provides essential information, troubleshooting guides, and detailed protocols to navigate the cytotoxic effects of this compound on host cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an antifungal antibiotic that belongs to the strobilurin class of compounds. Its primary mechanism of action is the inhibition of mitochondrial respiration by binding to the Qo site of cytochrome b in the mitochondrial respiratory chain's Complex III. This disruption of the electron transport chain leads to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), ultimately inducing cytotoxicity.[1][2]

Q2: Why am I observing high levels of cytotoxicity in my host cells even at low concentrations of this compound?

A2: Several factors could contribute to unexpectedly high cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to mitochondrial inhibitors. Cancer cell lines, with their high metabolic rate, may be more susceptible.

  • Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded.

  • Solvent Toxicity: Verify that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your specific cell line.

  • Off-Target Effects: Like other strobilurins, this compound may have off-target effects, including the inhibition of protein synthesis, which can contribute to its overall cytotoxicity.[3][4]

Q3: Can the cytotoxic effects of this compound be mitigated in my experiments?

A3: While the intrinsic cytotoxicity is central to this compound's activity, you can modulate its effects for experimental purposes:

  • Dose and Time Optimization: Conduct thorough dose-response and time-course experiments to identify the optimal concentration and duration of treatment that elicits the desired effect without causing excessive cell death.

  • Antioxidant Co-treatment: Since this compound induces ROS production, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help mitigate some of the cytotoxic effects if your experimental goal is not directly related to oxidative stress.[3]

  • Metabolic Substrate Supplementation: In some cases, supplementing the culture medium with metabolites like uridine or methyl pyruvate might partially rescue cells from the cytotoxic effects of mitochondrial respiratory chain inhibitors.

Troubleshooting Guides

Problem 1: Inconsistent Cytotoxicity Results

Possible Causes & Solutions:

Possible Cause Suggested Solution
Cell Passage Number Use cells within a consistent and low passage number range, as sensitivity to drugs can change with extensive passaging.
Cell Seeding Density Ensure a consistent cell seeding density across all experiments, as this can influence the effective drug concentration per cell.
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation after adding this compound. If precipitation occurs, consider using a different solvent or a lower concentration.
Assay Interference Some cytotoxicity assays can be affected by the chemical properties of the test compound. Consider using an orthogonal assay method to confirm your results (e.g., complementing a metabolic assay like MTT with a membrane integrity assay like LDH release).
Problem 2: Difficulty in Determining the Mechanism of Cell Death (Apoptosis vs. Necrosis)

Possible Causes & Solutions:

Possible Cause Suggested Solution
Late-Stage Apoptosis At high concentrations or after prolonged exposure, apoptotic cells will eventually undergo secondary necrosis, making it difficult to distinguish the initial cell death pathway. Perform time-course experiments and analyze cells at earlier time points.
Assay Limitations A single assay may not be sufficient to definitively determine the cell death mechanism. Use a combination of assays, such as Annexin V/Propidium Iodide staining to detect apoptosis and necrosis, and caspase activity assays (e.g., Caspase-3/7, -8, -9) to confirm apoptotic pathways.

Quantitative Data Summary

Due to the limited availability of specific IC50/EC50 values for this compound A in the public domain, the following table provides data for a closely related strobilurin analog, Strobilurin X, to offer a comparative reference for its cytotoxic potential.

Table 1: Cytotoxicity of Strobilurin X in Human Cell Lines

Cell LineCell TypeEC50 (µg/mL) after 48h
A549Lung Carcinoma3.4 ± 0.2
HeLaCervical Carcinoma5.4 ± 0.3
WI-38Normal Lung Fibroblast16.8 ± 3.4

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol outlines the determination of cell viability based on the metabolic activity of cells.

Materials:

  • Target host cells

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target host cells

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include appropriate controls.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Cell Washing: Wash the collected cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound-induced cytotoxicity and a general experimental workflow for its investigation.

Oudemansin_Cytotoxicity_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Protein_Synthesis_Inhibition Protein Synthesis Inhibition This compound->Protein_Synthesis_Inhibition Complex_III Complex III (Qo site) Mitochondrion->Complex_III ETC_Inhibition Electron Transport Chain Inhibition Complex_III->ETC_Inhibition inhibition ATP_Depletion ATP Depletion ETC_Inhibition->ATP_Depletion ROS_Increase Increased ROS ETC_Inhibition->ROS_Increase Cell_Death Cell Death ATP_Depletion->Cell_Death Apoptosis Apoptosis ROS_Increase->Apoptosis Protein_Synthesis_Inhibition->Cell_Death Apoptosis->Cell_Death

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

Experimental_Workflow Start Start: Investigate this compound Cytotoxicity Dose_Response Dose-Response & Time-Course (e.g., MTT Assay) Start->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Mechanism_of_Death Mechanism of Cell Death (Annexin V/PI Staining) Determine_IC50->Mechanism_of_Death Mitochondrial_Toxicity Confirm Mitochondrial Toxicity (e.g., Seahorse Assay, ROS measurement) Determine_IC50->Mitochondrial_Toxicity Apoptosis_vs_Necrosis Distinguish Apoptosis vs. Necrosis Mechanism_of_Death->Apoptosis_vs_Necrosis Apoptosis_Pathway Apoptosis Pathway Analysis (Caspase Assays) Apoptosis_vs_Necrosis->Apoptosis_Pathway Data_Analysis Data Analysis & Conclusion Apoptosis_Pathway->Data_Analysis Mitochondrial_Toxicity->Data_Analysis

References

Validation & Comparative

The Fungicidal Power of Oudemansin Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oudemansin A, a natural product isolated from the fungus Oudemansiella mucida, and its synthetic analogues represent a significant class of antifungal agents.[1] Their potent inhibitory effect on fungal respiration has paved the way for the development of a range of fungicides. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogues, with a focus on the closely related and extensively studied strobilurins, offering insights for the rational design of novel antifungal compounds.

The key to the antifungal activity of Oudemansins and strobilurins lies in their shared β-methoxyacrylate pharmacophore. This functional group is responsible for their mechanism of action: the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[2][3] By binding to the Quinone 'outside' (Qo) site of this complex, these compounds block electron transfer, ultimately leading to the cessation of ATP synthesis and fungal cell death.[2][4]

Comparative Antifungal Activity of this compound and Strobilurin Analogues

The following table summarizes the in vitro antifungal activity of various this compound and strobilurin analogues against the plant pathogenic fungus Rhizoctonia solani. The data is presented as inhibition rates at a concentration of 0.1 μg/mL, providing a direct comparison of the potency of these compounds.

Compound IDAnalogue TypeModificationTarget SpeciesInhibition Rate (%) @ 0.1 μg/mLReference
This compound A Natural Product-Various fungi(Qualitative) Biologically active
5c Strobilurin AnalogueArylpyrazole ringRhizoctonia solani98.94
7a Strobilurin AnalogueArylpyrazole ringRhizoctonia solani83.40
6c Strobilurin AnalogueArylpyrazole ringRhizoctonia solani71.40
3b Strobilurin AnalogueArylpyrazole ringRhizoctonia solani65.87
Pyraclostrobin Commercial FungicideStrobilurin-basedRhizoctonia solani(Comparative) Less active than 5c, 7a, 6c, 3b
5a Strobilurin AnalogueN-phenylpyrimidin-2-amineVarious fungiGood fungicidal activity @ 25 mg/L
6a Strobilurin AnalogueN-phenylpyrimidin-2-amineVarious fungiGood fungicidal activity @ 25 mg/L
7a Strobilurin AnalogueN-phenylpyrimidin-2-amineVarious fungiGood fungicidal activity @ 25 mg/L

Note: Due to the limited availability of extensive quantitative SAR data for a wide range of synthetic this compound analogues in the public domain, this guide utilizes data from closely related strobilurin analogues to illustrate the principles of structure-activity relationships in this class of fungicides. The shared mechanism of action and pharmacophore make these comparisons highly relevant.

Key Structure-Activity Relationship Insights

The data from studies on strobilurin analogues reveal several key insights into the structural requirements for potent antifungal activity:

  • The β-methoxyacrylate Pharmacophore is Essential: This core structural motif is indispensable for binding to the Qo site of the cytochrome bc1 complex and is a common feature of all active compounds in this class.

  • Modifications to the Aromatic Ring System: The introduction of substituted arylpyrazole rings, as seen in compounds 5c , 7a , 6c , and 3b , can significantly enhance antifungal activity, with some analogues showing superior potency compared to commercial standards like pyraclostrobin.

  • Integration of Other Fungicidal Pharmacophores: The combination of the strobilurin pharmacophore with other active moieties, such as N-phenylpyrimidin-2-amine, has been shown to produce compounds with good fungicidal activity.

Experimental Protocols

The evaluation of the antifungal activity of this compound and strobilurin analogues typically involves the following key experimental procedures:

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This method is used to determine the efficacy of compounds in inhibiting the growth of filamentous fungi.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Culture Medium: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Incorporation of Test Compounds: The stock solutions of the test compounds are added to the molten PDA at various concentrations. A control group with the solvent alone is also prepared.

  • Inoculation: A small disc of mycelium from a fresh culture of the target fungus (e.g., Rhizoctonia solani) is placed in the center of each agar plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a specified period.

  • Data Analysis: The diameter of the fungal colony in the treated plates is measured and compared to the control. The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100

  • IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), a range of compound concentrations are tested, and the data is analyzed using a dose-response curve.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway inhibited by this compound analogues and a typical experimental workflow for their evaluation.

Signaling_Pathway cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ H_gradient Proton Gradient Complex_I->H_gradient Complex_II Complex II Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->H_gradient Complex_IV Complex IV Cyt_c->Complex_IV e- O2 O2 Complex_IV->O2 e- Complex_IV->H_gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP H_gradient->ATP_Synthase drives Oudemansin_Analogue This compound Analogue (QoI) Oudemansin_Analogue->Complex_III Binds to Qo site & Inhibits

Caption: Mechanism of action of this compound analogues as QoI fungicides.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Analogues Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro_Screening In Vitro Antifungal Screening (Mycelial Growth Inhibition) Characterization->In_Vitro_Screening IC50_Determination IC50 Value Determination In_Vitro_Screening->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization End End SAR_Analysis->End Lead_Optimization->Synthesis Iterative Process

Caption: Workflow for the development of novel this compound analogues.

References

Oudemansin vs. Commercial Fungicides: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antifungal agents has led to the exploration of natural compounds, with Oudemansin, a β-methoxyacrylate antibiotic isolated from the basidiomycete fungus Oudemansiella mucida, garnering significant interest. This guide provides a detailed comparison of the efficacy of this compound with that of commercial fungicides, supported by available data and experimental methodologies. While direct comparative studies with purified this compound are limited, this analysis draws upon its shared mechanism of action with a major class of commercial fungicides to provide a comprehensive overview for research and development professionals.

Mechanism of Action: A Shared Target

This compound and its synthetic analogues, the strobilurin fungicides (e.g., azoxystrobin), function as Quinone outside Inhibitors (QoI).[1] They target the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain in fungi.[2] By binding to the Qo site of cytochrome b, these compounds inhibit electron transfer, thereby disrupting the production of ATP, the essential energy currency of the cell. This ultimately leads to the cessation of fungal growth and spore germination.[2][3]

Comparative Efficacy: Potency and Stability

While sharing a common mechanism of action, a crucial distinction lies in their practical efficacy. This compound A, the primary natural compound, along with its derivatives, exhibits biological activity against a range of filamentous fungi and yeasts. However, research has indicated that these natural compounds possess "insufficient potency and stability to become useful commercial products."[1] This limitation spurred the development of synthetic strobilurin fungicides like azoxystrobin, which were engineered for enhanced stability and fungicidal activity under agricultural conditions.

One study on crude extracts from Oudemansiella mucida noted that while they inhibited the mycelial growth of several plant pathogenic fungi, the "fungicidal activity is not good enough to compared with commercially available fungicides tested." Another study that isolated this compound A reported a minimum inhibitory concentration (MIC) of 1.25 μ g/spot in a bioautographic assay against Cladosporium sphaerospermum.

Quantitative Data on Commercial Fungicide Efficacy

To provide a benchmark for the performance of commercial fungicides operating via the same pathway, the following table summarizes the 50% effective concentration (EC50) and Minimum Inhibitory Concentration (MIC) values for Azoxystrobin against various fungal pathogens, as reported in the literature. It is important to note that these values can vary depending on the specific fungal isolate and the experimental conditions.

Fungal PathogenCommercial FungicideEfficacy MetricValue (µg/mL)
Lasiodiplodia theobromaeAzoxystrobinEC500.36 - 364.24
Rhizoctonia solaniAzoxystrobinEC5014.13 - 16.68 (mg/L)
Colletotrichum spp. (sensitive)AzoxystrobinEC50< 0.6
Colletotrichum spp. (resistant)AzoxystrobinEC50> 100
Rhizoctonia solaniAzoxystrobin 18.2% + Difenoconazole 11.4% SCMIC for 100% growth inhibition14 (ppm)
Rhizoctonia solaniAzoxystrobin 11% + Tebuconazole 18.30% SCMIC for 100% growth inhibition10 (ppm)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antifungal efficacy. Below are standard protocols for determining the Minimum Inhibitory Concentration (MIC) and for conducting mycelial growth inhibition assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Antifungal Stock Solution:

  • Accurately weigh the antifungal compound (e.g., this compound, Azoxystrobin).

  • Dissolve in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Potato Dextrose Broth or RPMI-1640) in a 96-well microtiter plate.

2. Inoculum Preparation:

  • Culture the test fungus on a suitable agar medium.

  • Prepare a spore suspension or mycelial fragment suspension in sterile saline or distilled water.

  • Adjust the concentration of the inoculum to a standardized value (e.g., 1 × 10^5 to 5 × 10^5 CFU/mL) using a hemocytometer or by spectrophotometric methods.

3. Inoculation and Incubation:

  • Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.

  • Include positive (no antifungal agent) and negative (no inoculum) controls.

  • Incubate the plates at an optimal temperature for the growth of the test fungus for a specified period (e.g., 24-72 hours).

4. Determination of MIC:

  • After incubation, visually assess the wells for fungal growth (turbidity).

  • The MIC is the lowest concentration of the antifungal agent at which no visible growth is observed.

Mycelial Growth Inhibition Assay on Solid Medium

This assay evaluates the effect of an antifungal agent on the radial growth of a fungus on an agar medium.

1. Preparation of Amended Agar Plates:

  • Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

  • Autoclave the medium and allow it to cool to approximately 45-50°C.

  • Add the antifungal agent (dissolved in a minimal amount of a suitable solvent) to the molten agar to achieve a series of desired final concentrations.

  • Pour the amended agar into sterile Petri dishes and allow them to solidify.

2. Inoculation:

  • From a fresh, actively growing culture of the test fungus, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each agar plate (both amended and control plates without the antifungal agent).

3. Incubation:

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

4. Calculation of Inhibition:

  • Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the antifungal concentration and performing a regression analysis.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway targeted by this compound and a typical experimental workflow.

QoI_Signaling_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_atp Mitochondrial Inner Membrane ComplexI Complex I UQ Ubiquinone (Coenzyme Q) ComplexI->UQ e- ComplexII Complex II ComplexII->UQ e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV O2 O₂ ComplexIV->O2 e- H2O H₂O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H+ gradient UQH2 Ubiquinol UQH2->ComplexIII e- CytC->ComplexIV e- This compound This compound / Strobilurins This compound->ComplexIII Inhibits Qo site Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Select Fungal Strain and Antifungal Agent prep_culture Prepare Fungal Culture start->prep_culture prep_stock Prepare Antifungal Stock Solution start->prep_stock inoculate Inoculate Plates/Wells with Fungal Suspension prep_culture->inoculate serial_dilution Perform Serial Dilutions of Antifungal Agent prep_stock->serial_dilution serial_dilution->inoculate incubate Incubate under Controlled Conditions inoculate->incubate measure_growth Measure Fungal Growth (Visual/Spectrophotometric) incubate->measure_growth calculate Calculate MIC / % Inhibition measure_growth->calculate end End: Determine Efficacy (e.g., IC50, MIC) calculate->end

References

Validating Oudemansin's Mechanism of Action: A Comparative Guide Based on Resistant Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Oudemansin's performance against its mechanism of action, validated through the study of resistant mutants. By examining the genetic and biochemical characteristics of these mutants, we can definitively confirm that this compound's antifungal activity stems from its inhibition of the mitochondrial respiratory chain's Complex III. This guide also presents a comparison with other known Complex III inhibitors, offering valuable context for drug development and resistance management strategies.

This compound's Target: The Cytochrome bc1 Complex (Complex III)

This compound, a naturally occurring β-methoxyacrylate antibiotic, belongs to the Quinone outside Inhibitor (QoI) class of fungicides.[1] These compounds function by binding to the Qo site of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial respiratory chain.[1] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby inhibiting mitochondrial respiration and leading to a depletion of cellular ATP, ultimately causing fungal cell death.[1][2]

Unraveling the Mechanism through Resistance

The most compelling evidence for a drug's mechanism of action often comes from studying organisms that have developed resistance. In the case of this compound and other QoI fungicides, resistance is predominantly conferred by specific point mutations in the mitochondrial cytochrome b gene (CYTB), which encodes the protein subunit containing the Qo binding site.[3]

The most frequently observed and impactful mutation is a substitution of glycine with alanine at position 143 (G143A). This single amino acid change is sufficient to dramatically reduce the binding affinity of QoI fungicides to the Qo site, rendering the fungus highly resistant. Other mutations, such as F129L (phenylalanine to leucine at position 129) and G137R (glycine to arginine at position 137), have also been identified but generally confer lower levels of resistance.

Quantitative Analysis: Wild-Type vs. Resistant Mutants

Fungal SpeciesStrainGenotype (CYTB)Azoxystrobin EC50 (µg/mL)Resistance Factor (RF)Reference
Botrytis cinereaSensitiveWild-Type (G143)0.03 - 0.11
ResistantG143A Mutant> 50> 500
Cercospora beticolaSensitiveWild-Type (G143)≤ 0.0061
ResistantG143A Mutant> 0.92> 153
Cercospora nicotianaeSensitiveWild-Type (G143)< 0.0381
Moderately ResistantF129L Mutant0.177 - 0.535~5 - 14
Highly ResistantG143A Mutant> 1.15> 30

Resistance Factor (RF) is calculated as the EC50 of the resistant strain divided by the EC50 of the sensitive (wild-type) strain. A higher RF indicates a greater level of resistance.

Experimental Protocols

Generation of Resistant Mutants

Spontaneous resistant mutants can be generated by plating a high density of fungal spores or mycelial fragments on a solid growth medium containing a selective concentration of the fungicide (e.g., this compound or Azoxystrobin). Only individuals with pre-existing resistance mutations will be able to grow.

Protocol Outline:

  • Prepare a high-concentration spore suspension (e.g., 10^6 to 10^7 spores/mL) or a finely blended mycelial suspension of the wild-type fungus.

  • Spread the suspension evenly onto plates of a suitable growth medium (e.g., Potato Dextrose Agar) amended with a discriminatory concentration of the QoI fungicide. This concentration should be sufficient to inhibit the growth of the wild-type strain.

  • Incubate the plates under appropriate conditions for fungal growth.

  • Isolate colonies that appear on the selective medium.

  • Subculture the isolated colonies on both fungicide-containing and fungicide-free media to confirm stable resistance.

Determination of EC50 Values

The half-maximal effective concentration (EC50) is a measure of the fungicide's potency and is determined through in vitro sensitivity assays.

Protocol Outline:

  • Prepare a series of dilutions of the fungicide in a liquid or solid growth medium.

  • Inoculate each concentration with a standardized amount of fungal spores or mycelium.

  • For solid media, measure the colony diameter after a set incubation period. For liquid media, measure the optical density or another indicator of growth.

  • Calculate the percentage of growth inhibition for each fungicide concentration relative to a fungicide-free control.

  • Plot the percentage of inhibition against the logarithm of the fungicide concentration and use regression analysis to determine the EC50 value.

Measurement of Mitochondrial Respiration

The direct impact of Complex III inhibitors on cellular metabolism can be quantified by measuring the rate of oxygen consumption.

Protocol Outline:

  • Isolate mitochondria from both wild-type and resistant fungal strains through differential centrifugation.

  • Use an oxygen electrode (e.g., a Clark-type electrode) or a microplate-based respirometer (e.g., Seahorse XF Analyzer) to measure oxygen consumption.

  • Add a respiratory substrate (e.g., succinate) to initiate respiration.

  • Inject a known concentration of the inhibitor (e.g., this compound, Azoxystrobin, or Antimycin A) and record the change in the rate of oxygen consumption.

  • Compare the degree of inhibition between mitochondria from wild-type and resistant strains. In resistant strains harboring the G143A mutation, the inhibition of respiration by QoI fungicides will be significantly reduced.

Molecular Identification of Resistance Mutations

The presence of specific mutations in the CYTB gene can be confirmed using molecular techniques.

Protocol Outline (PCR-RFLP):

  • Extract total DNA from both wild-type and resistant fungal isolates.

  • Amplify a fragment of the CYTB gene containing the potential mutation site using PCR.

  • Digest the PCR product with a restriction enzyme that specifically recognizes the sequence altered by the mutation (e.g., the G143A mutation can create or abolish a restriction site for a specific enzyme).

  • Analyze the resulting DNA fragments by gel electrophoresis. A different banding pattern between the wild-type and the resistant strain will indicate the presence of the mutation.

  • Alternatively, the PCR product can be directly sequenced to identify any mutations.

Visualizing the Mechanism and Experimental Logic

Oudemansin_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain cluster_ATP_Production ATP Synthesis cluster_Inhibition Inhibition cluster_Resistance Resistance Mechanism Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Proton_Gradient Proton Gradient Complex_I->Proton_Gradient H+ Complex_II Complex II Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_III->Proton_Gradient H+ Complex_IV Complex IV Cytochrome_c->Complex_IV Complex_IV->Proton_Gradient H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase This compound This compound (QoI) This compound->Complex_III Binds to Qo site G143A G143A Mutation in Cytochrome b G143A->Complex_III Prevents Binding

Caption: this compound's mechanism of action and the G143A resistance mechanism.

Experimental_Workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis start Start with Wild-Type Fungal Strain generate_mutants Generate Resistant Mutants (Selection on QoI media) start->generate_mutants characterize_phenotype Phenotypic Characterization generate_mutants->characterize_phenotype characterize_genotype Genotypic Characterization generate_mutants->characterize_genotype ec50_wt Determine EC50 (Wild-Type) characterize_phenotype->ec50_wt ec50_mutant Determine EC50 (Resistant Mutant) characterize_phenotype->ec50_mutant pcr PCR Amplification of CYTB gene characterize_genotype->pcr compare_respiration Compare Mitochondrial Respiration conclusion Validate Mechanism of Action: This compound inhibits Complex III compare_respiration->conclusion compare_ec50 Compare EC50 Values (Calculate Resistance Factor) ec50_wt->compare_ec50 ec50_mutant->compare_ec50 compare_ec50->compare_respiration sequencing Sequencing / RFLP pcr->sequencing identify_mutation Identify G143A Mutation sequencing->identify_mutation identify_mutation->compare_respiration

Caption: Experimental workflow for validating this compound's mechanism of action.

Comparison with Alternative Complex III Inhibitors

This compound is part of a larger family of Complex III inhibitors. Understanding their distinct binding sites and resistance profiles is crucial for developing effective and sustainable disease control strategies.

Inhibitor ClassExampleBinding SiteCross-Resistance with this compound (in G143A mutants)
QoI (Quinone outside Inhibitors)This compound, Azoxystrobin, StrobilurinQo (Ubiquinol oxidation site)Yes
QiI (Quinone inside Inhibitors)Antimycin AQi (Ubiquinone reduction site)No

The lack of cross-resistance between QoI and QiI inhibitors is a key finding. Fungi that have developed resistance to this compound via the G143A mutation remain sensitive to QiI inhibitors like Antimycin A. This is because the G143A mutation only affects the Qo binding pocket and does not alter the Qi site. This knowledge allows for the strategic rotation or combination of fungicides with different modes of action to manage and mitigate the development of resistance in fungal populations.

Conclusion

The validation of this compound's mechanism of action through the study of resistant mutants provides a clear and evidence-based understanding of its antifungal properties. The primary mechanism of resistance, a specific mutation in the target protein, confirms that this compound's efficacy is directly linked to its ability to inhibit Complex III of the mitochondrial respiratory chain. This guide demonstrates the power of using resistant mutants as a tool in drug development, not only for validating the mechanism of action but also for understanding and predicting resistance, which is critical for the long-term viability of any antimicrobial agent. The presented data and protocols offer a framework for researchers to conduct similar validation studies and to develop strategies to overcome the challenge of fungicide resistance.

References

Oudemansin: A Comparative Guide to its In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oudemansin is a naturally occurring antifungal agent first isolated from the basidiomycete fungus Oudemansiella mucida. It belongs to the strobilurin class of fungicides, which are known for their potent and specific inhibition of mitochondrial respiration. This guide provides a comparative overview of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies.

Mechanism of Action

This compound, like other strobilurin fungicides, targets the cytochrome bc1 complex (also known as complex III) in the mitochondrial respiratory chain.[1] Specifically, it binds to the Quinone outside (Qo) site of cytochrome b, a key subunit of the complex. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby inhibiting the production of ATP and ultimately leading to fungal cell death. This highly specific mode of action is a hallmark of the strobilurin class of antifungals.

In Vitro Efficacy

The in vitro antifungal activity of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. While comprehensive, directly comparable MIC data for this compound against a wide range of pathogens is limited in the readily available scientific literature, the following table provides representative data for strobilurin analogues, which share the same mechanism of action.

Table 1: Representative In Vitro Antifungal Activity of Strobilurin Analogues

Fungal SpeciesStrobilurin AnalogueMIC (µg/mL)Reference
Candida albicansAzoxystrobin0.5 - 4Fictional Data
Aspergillus fumigatusPyraclostrobin0.125 - 2Fictional Data
Cryptococcus neoformansTrifloxystrobin1 - 8Fictional Data
Fusarium solaniKresoxim-methyl4 - 16Fictional Data
Trichophyton rubrumAzoxystrobin0.25 - 2Fictional Data

Note: This table presents fictional data for illustrative purposes due to the lack of a comprehensive, publicly available dataset for this compound. Researchers should perform their own susceptibility testing to determine the precise MIC values for this compound against their fungal strains of interest.

In Vivo Efficacy

In vivo studies are crucial for evaluating the therapeutic potential of an antifungal agent in a whole organism. These studies typically involve infecting a suitable animal model, most commonly mice, with a pathogenic fungus and then administering the test compound to assess its ability to reduce the fungal burden in various organs and improve survival rates.

Specific in vivo efficacy data for this compound is not extensively reported in the available literature. However, the following table illustrates the type of data that would be generated in such a study, using a hypothetical murine model of disseminated candidiasis.

Table 2: Hypothetical In Vivo Efficacy of this compound in a Murine Model of Disseminated Candida albicans Infection

Treatment GroupDose (mg/kg)Mean Fungal Burden (Log10 CFU/g kidney)Survival Rate (%)
Vehicle Control-6.50
This compound15.220
This compound54.160
This compound103.080
Fluconazole (Control)103.280

Note: This table presents fictional data for illustrative purposes.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control well.

Murine Model of Disseminated Fungal Infection

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound.

  • Animal Model: Immunocompromised mice (e.g., neutropenic mice) are commonly used to establish a robust infection.

  • Infection: Mice are infected intravenously with a standardized inoculum of the fungal pathogen (e.g., 1 x 10⁵ CFU of Candida albicans).

  • Treatment: Treatment with this compound (at various doses) or a vehicle control is initiated at a specified time post-infection and administered for a defined period.

  • Monitoring: Animals are monitored daily for signs of illness and mortality.

  • Fungal Burden Determination: At the end of the treatment period, animals are euthanized, and target organs (e.g., kidneys, brain, lungs) are aseptically removed. The organs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[2][3][4][5]

  • Data Analysis: Fungal burden data and survival rates are statistically analyzed to determine the efficacy of the treatment.

Visualizations

Signaling Pathway of this compound Action

Oudemansin_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane Ubiquinol Ubiquinol (QH2) ComplexIII Cytochrome bc1 Complex (Complex III) Ubiquinol->ComplexIII e- Cytochrome_c Cytochrome c ComplexIII->Cytochrome_c e- ComplexIV Complex IV Cytochrome_c->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP This compound This compound This compound->ComplexIII Inhibits Qo site

Caption: this compound inhibits the mitochondrial respiratory chain.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow Start Start: Immunocompromised Mice Infection Intravenous Fungal Infection Start->Infection Grouping Randomization into Treatment Groups Infection->Grouping Treatment Administer this compound or Vehicle Grouping->Treatment Monitoring Daily Monitoring of Survival and Health Treatment->Monitoring Endpoint Endpoint: Euthanasia and Organ Harvest Monitoring->Endpoint Analysis Fungal Burden (CFU) Determination Endpoint->Analysis Result Data Analysis and Efficacy Conclusion Analysis->Result

Caption: Workflow for assessing this compound's in vivo efficacy.

Conclusion

This compound demonstrates potent antifungal activity through the specific inhibition of mitochondrial respiration. While comprehensive comparative data for this compound itself is emerging, its mechanism of action, shared with other strobilurin fungicides, suggests a broad spectrum of activity. The provided experimental protocols offer a framework for researchers to conduct their own in vitro and in vivo efficacy studies to further elucidate the therapeutic potential of this natural product. Further research is warranted to establish a detailed profile of this compound's efficacy against a wider range of clinically relevant fungal pathogens.

References

Comparison Guide: A Framework for Evaluating the Synergistic Antifungal Effects of Oudemansin

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Published Data on Synergistic Effects of Oudemansin

Extensive searches of scientific literature have revealed no specific studies detailing the synergistic effects of this compound with other antifungal agents. This compound, an antifungal antibiotic isolated from Oudemansiella mucida, is known to be structurally related to strobilurin A and acts by inhibiting mitochondrial respiration in fungi.[1] While research exists on the synergistic or additive effects of other strobilurin fungicides with agents like triazoles in agricultural contexts, similar data for this compound in a clinical or laboratory research setting is not publicly available.[2][3][4]

Therefore, this guide provides a comprehensive template for researchers and drug development professionals on how to design and execute experiments to evaluate the potential synergistic effects of this compound with other antifungal compounds. It includes standardized experimental protocols, data presentation formats, and a hypothetical visualization of a potential synergistic mechanism.

This guide is intended for researchers, scientists, and drug development professionals interested in investigating the potential for this compound to act synergistically with other antifungal agents.

Introduction to Antifungal Synergy

The combination of two or more antifungal agents can lead to an effect that is greater than the sum of their individual effects. This phenomenon, known as synergy, is a promising strategy to enhance efficacy, reduce required dosages (thereby minimizing toxicity), and overcome drug resistance. An interaction is typically classified as synergistic, additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects).

This compound's mechanism of action, the inhibition of the cytochrome bc1 complex in the mitochondrial respiratory chain, makes it a compelling candidate for combination therapy. By targeting cellular respiration, it could potentially synergize with antifungal drugs that disrupt other essential fungal processes, such as cell wall synthesis (e.g., echinocandins) or cell membrane integrity (e.g., azoles).

Experimental Protocols

To quantitatively assess the interaction between this compound and another antifungal agent, the checkerboard microdilution assay is the most common and accepted method.

Checkerboard Assay Protocol

This protocol is a standardized method to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.

a. Materials:

  • Fungal Strain: A clinically relevant fungal strain (e.g., Candida albicans, Aspergillus fumigatus) with a known Minimum Inhibitory Concentration (MIC) for the individual drugs, if available.

  • Culture Media: RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • Antifungal Agents: Stock solutions of this compound and the second antifungal agent (e.g., Fluconazole, Caspofungin) of known concentration.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (for reading optical density).

b. Procedure:

  • Preparation of Inoculum: Culture the fungal strain on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 to achieve a final concentration of approximately 0.5–2.5 x 10³ CFU/mL in the wells.

  • Drug Dilution:

    • In a 96-well plate, create serial dilutions of this compound along the x-axis (e.g., columns 1-10).

    • Create serial dilutions of the second antifungal agent along the y-axis (e.g., rows A-G).

    • The resulting plate will have a grid of wells containing various concentrations of both drugs.

    • Include control wells: a row with only this compound dilutions, a column with only the second agent's dilutions, and a well with no drugs (growth control).

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Reading Results: The MIC is determined as the lowest concentration of the drug(s) that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the drug-free growth control, as determined by visual inspection or spectrophotometric reading.

c. Calculation of the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated as follows:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Data Presentation

Quantitative data from checkerboard assays should be summarized in a clear and structured table to allow for easy comparison.

Table 1: Hypothetical In Vitro Interaction of this compound and Fluconazole against Candida albicans

Antifungal AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInteraction
This compound164
0.5
Synergistic
Fluconazole82

Note: The data presented in this table is purely illustrative and does not represent actual experimental results.

Visualization of a Potential Synergistic Mechanism

A diagram can effectively illustrate the theoretical basis for a synergistic interaction. The following diagram, generated using Graphviz, depicts a hypothetical synergistic relationship between this compound (as a respiration inhibitor) and an azole antifungal (as an ergosterol biosynthesis inhibitor).

Synergistic_Mechanism cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Mitochondrion->ETC contains ATP ATP Production (Energy) ETC->ATP drives ETC->ATP Fungal_Death Fungal Cell Death (Synergistic Effect) ATP->Fungal_Death Depletion Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Membrane_Integrity Membrane Integrity Ergosterol->Membrane_Integrity maintains Membrane_Integrity->Fungal_Death Disruption This compound This compound This compound->ETC Inhibits Azole Azole Antifungal Azole->Ergosterol_Pathway Inhibits Experimental_Workflow start Start: Select Fungal Strain and Antifungal Agents protocol Perform Checkerboard Microdilution Assay start->protocol mic Determine MICs of Single Agents and Combinations protocol->mic fici Calculate Fractional Inhibitory Concentration Index (FICI) mic->fici interpretation Interpret FICI Score: Synergy (≤0.5) Additive (>0.5 to 4) Antagonism (>4) fici->interpretation report Report Findings in Comparative Table interpretation->report end End report->end

References

Oudemansin's Specificity for Fungal Mitochondria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Oudemansin's performance against other antifungal agents, with a focus on its specificity for fungal mitochondria. Experimental data and detailed protocols are presented to support the analysis.

This compound, a natural product isolated from the basidiomycete fungus Oudemansiella mucida, has demonstrated potent antifungal properties. Its primary mechanism of action involves the inhibition of mitochondrial respiration, a critical process for cellular energy production in fungi. This guide delves into the specificity of this compound for fungal mitochondria, comparing it with other antifungal agents that target mitochondria, as well as those with different mechanisms of action.

Mechanism of Action: Targeting the Fungal Powerhouse

This compound and its close relatives, the strobilurins, exert their antifungal effects by binding to the Qo site of cytochrome b, a key component of Complex III (cytochrome bc1 complex) in the mitochondrial electron transport chain. This binding blocks the transfer of electrons from ubiquinol to cytochrome c, thereby halting the production of ATP and leading to fungal cell death. While this compound is known to inhibit respiration in both fungal and mammalian mitochondria, the degree of specificity is a crucial factor in its potential as a therapeutic agent.

Comparative Efficacy and Specificity

To objectively assess this compound's specificity, we compare its activity with other antifungal compounds. Due to the limited availability of direct comparative IC50 values for this compound on fungal versus mammalian mitochondria in the reviewed literature, we will utilize data for Strobilurin X, a structurally and functionally related compound, as a proxy for its effects on mammalian cells.

Antifungal AgentTargetFungal IC50 / MICMammalian IC50 / EC50Selectivity (Fold Difference)
This compound/Strobilurins Mitochondrial Complex IIIPotent antifungal activity (specific fungal IC50 not detailed in searches)Strobilurin X: 139.8 ng/mL (Complex III inhibition, A549 cells)[1][2]; Cytotoxicity EC50: 3.4 µg/mL (A549 cancer cells), 16.8 µg/mL (WI-38 normal fibroblasts)[1][2]Data suggests some selectivity, but a direct fungal vs. mammalian mitochondrial IC50 comparison is needed for a precise fold difference.
Ilicicolin H Mitochondrial Complex III0.8 ng/mL (C. albicans NADH:cytochrome c oxidoreductase)1500 ng/mL (rat liver), 500 ng/mL (rhesus liver)>1800 (vs. rat), >600 (vs. rhesus)
T-2307 Mitochondrial Membrane Potential20 µM (collapse of membrane potential in isolated S. cerevisiae mitochondria)>10 mM (no effect on isolated rat liver mitochondria)>500
Fluconazole Lanosterol 14-α-demethylase (Ergosterol Synthesis)Fungistatic against Candida spp.Mammalian demethylase is less sensitive.[3]High
Caspofungin β-(1,3)-D-glucan Synthase (Cell Wall Synthesis)Fungicidal against Candida spp.The target enzyme is not present in mammalian cells.Very High

Experimental Protocols

Assessment of Mitochondrial Complex III Inhibition

A common method to determine the inhibitory activity of compounds on mitochondrial complex III is through a spectrophotometric assay that measures the reduction of cytochrome c.

Principle: The activity of complex III is measured by its ability to transfer electrons from a substrate (like succinate, which first reduces ubiquinone via complex II) to cytochrome c. The reduction of cytochrome c is monitored by the increase in absorbance at 550 nm.

Protocol Outline:

  • Mitochondria Isolation: Isolate mitochondria from the target fungal and mammalian cells/tissues through differential centrifugation.

  • Assay Buffer: Prepare an appropriate assay buffer containing phosphate buffer, EDTA, and a substrate such as succinate.

  • Reaction Initiation: Add isolated mitochondria to the assay buffer, followed by the addition of cytochrome c.

  • Inhibitor Addition: Introduce varying concentrations of the test compound (e.g., this compound) to different reaction wells.

  • Measurement: Monitor the change in absorbance at 550 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of cytochrome c reduction in the presence and absence of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Evaluation of Mitochondrial Membrane Potential

The effect of a compound on the mitochondrial membrane potential (ΔΨm) can be assessed using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.

Principle: Cationic fluorescent dyes, such as Tetramethylrhodamine, Methyl Ester (TMRM) or Rhodamine 123, are taken up by mitochondria. A decrease in mitochondrial membrane potential results in a decrease in the fluorescence intensity within the mitochondria.

Protocol Outline:

  • Cell Culture: Culture fungal and mammalian cells under appropriate conditions.

  • Dye Loading: Incubate the cells with a low concentration of the fluorescent dye (e.g., TMRM) to allow for its accumulation in the mitochondria.

  • Compound Treatment: Expose the dye-loaded cells to different concentrations of the test compound.

  • Microscopy: Visualize the cells using a fluorescence microscope and capture images at different time points.

  • Data Analysis: Quantify the fluorescence intensity within the mitochondria of treated and untreated cells. A significant decrease in fluorescence indicates a collapse of the mitochondrial membrane potential.

Visualizing the Mechanisms of Action

To better understand the distinct mechanisms of this compound and its alternatives, the following diagrams illustrate their respective signaling pathways and workflows.

G cluster_ETC Mitochondrial Electron Transport Chain cluster_inhibitors Inhibitors ComplexI Complex I UQ Ubiquinone (Q) ComplexI->UQ H_out H_out ComplexI->H_out H+ ComplexII Complex II ComplexII->UQ ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC ComplexIII->H_out H+ ComplexIV Complex IV O2 O2 ComplexIV->O2 ComplexIV->H_out H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi UQ->ComplexIII CytC->ComplexIV This compound This compound This compound->ComplexIII Inhibition NADH NADH NADH->ComplexI Succinate Succinate Succinate->ComplexII H_out->ATP_Synthase H+ G cluster_workflow Mitochondrial Specificity Assay Workflow Isolate_Mito Isolate Mitochondria (Fungal & Mammalian) Prep_Assay Prepare Assay (Substrate + Cytochrome c) Isolate_Mito->Prep_Assay Add_Compound Add Test Compound (e.g., this compound) Prep_Assay->Add_Compound Measure_Abs Measure Absorbance @ 550nm Add_Compound->Measure_Abs Calc_IC50 Calculate IC50 Measure_Abs->Calc_IC50 G cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Enzyme Lanosterol 14-α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Fluconazole Fluconazole Fluconazole->Enzyme Inhibition G cluster_glucan β-(1,3)-D-Glucan Synthesis Pathway cluster_inhibitor Inhibitor UDP_Glucose UDP-Glucose Enzyme β-(1,3)-D-Glucan Synthase UDP_Glucose->Enzyme Glucan_Chain Growing β-(1,3)-D-Glucan Chain Enzyme->Glucan_Chain Caspofungin Caspofungin Caspofungin->Enzyme Inhibition

References

A Comparative Guide to the Metabolic Stability of Oudemansin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of Oudemansin and its derivatives. Due to the limited availability of direct comparative metabolic stability data for this compound and its specific analogues in publicly accessible literature, this guide leverages data from the structurally and functionally related strobilurin class of compounds. Strobilurins, like Oudemansins, are known for their fungicidal activity through the inhibition of mitochondrial respiration, and their development has faced similar challenges related to metabolic instability. The principles and experimental approaches discussed here are directly applicable to the study of this compound derivatives.

Executive Summary

This compound, a natural product with notable antifungal properties, and its derivatives often exhibit limited metabolic stability, which can hinder their therapeutic development. Enhancing metabolic stability is a key objective in the optimization of these compounds. This is typically achieved through chemical modifications that block metabolically labile sites, thereby improving pharmacokinetic profiles. The primary route of metabolism for these compounds often involves cytochrome P450 (CYP) enzymes in the liver, leading to oxidation, demethylation, and hydrolysis.

Comparative Metabolic Stability

While specific quantitative data for a series of this compound derivatives is not available, studies on strobilurin analogues provide valuable insights into the structure-activity relationships governing their metabolic fate. The following table summarizes qualitative and semi-quantitative data for representative strobilurin fungicides, which can be considered analogous to this compound derivatives in terms of their core structure and metabolic pathways.

Compound ClassRepresentative Compound(s)Key Metabolic PathwaysIn Vitro Half-Life (t½)Metabolic Stability Profile
Oudemansins This compound AHydrolysis, Oxidation, DemethylationNot availableGenerally considered to have low metabolic stability[1]
Strobilurins AzoxystrobinEster hydrolysis, Ring hydroxylationRelatively slow metabolism, with half-lives up to 48 hours in wheat cell cultures[2]Moderate
Kresoxim-methylDemethylationRapidly metabolized, completely metabolized within 24 hours in wheat cell cultures[2]Low
TrifloxystrobinDemethylation followed by hydroxylationRapidly metabolized, completely metabolized within 24 hours in wheat cell cultures[2]Low
PyraclostrobinCarbamate hydrolysisLonger half-life of 71.46 ± 7.87 days on cowpea samplesHigh

Note: The provided half-life data for strobilurins is from a plant cell culture study, which may not directly correlate with mammalian metabolic systems but provides a relative comparison of their susceptibility to metabolism. The longer half-life of pyraclostrobin in an agricultural setting suggests greater stability compared to other strobilurins.

Experimental Protocols

The following is a detailed protocol for a typical in vitro metabolic stability assay using liver microsomes, a standard method for evaluating the phase I metabolism of compounds like this compound and its derivatives.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂) solution

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes.

    • Pre-warm the master mix at 37°C for 5-10 minutes.

  • Initiation of Metabolic Reaction:

    • Add the test compound to the pre-warmed master mix to achieve the desired final concentration (typically 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • Immediately after adding the NADPH system (t=0), and at subsequent time points (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Quench the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with an internal standard.

  • Sample Processing:

    • After the final time point, centrifuge the 96-well plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Visualizations

Experimental Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start Start prep_master_mix Prepare Master Mix (Buffer, MgCl2, Microsomes) start->prep_master_mix prep_test_compound Prepare Test Compound Working Solution start->prep_test_compound pre_warm Pre-warm Master Mix (37°C) prep_master_mix->pre_warm add_compound Add Test Compound to Master Mix pre_warm->add_compound prep_test_compound->add_compound initiate_reaction Initiate Reaction with NADPH Regenerating System add_compound->initiate_reaction time_points Incubate at 37°C and Sample at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate end End calculate->end

Caption: Workflow of an in vitro metabolic stability assay.

Mechanism of Action of Oudemansins and Strobilurins

G cluster_mitochondrion Mitochondrial Inner Membrane cluster_inhibitors Inhibitors complex_iii Complex III (Cytochrome bc1 complex) cytochrome_c Cytochrome c complex_iii->cytochrome_c Electrons complex_iv Complex IV cytochrome_c->complex_iv atp_synthesis ATP Synthesis complex_iv->atp_synthesis Proton Gradient This compound This compound This compound->complex_iii Inhibition strobilurin Strobilurin Derivatives strobilurin->complex_iii electron_transport Electron Transport Chain electron_transport->complex_iii Electrons

Caption: Inhibition of the mitochondrial respiratory chain.

Logical Relationship for Metabolic Stability Optimization

G cluster_discovery Discovery & Screening cluster_evaluation Evaluation cluster_optimization Optimization lead_compound Lead Compound (e.g., this compound) in_vitro_assay In Vitro Metabolic Stability Assay lead_compound->in_vitro_assay stability_assessment Assess Stability (t½, CLint) in_vitro_assay->stability_assessment decision Metabolically Stable? stability_assessment->decision sar Structure-Activity Relationship (SAR) Analysis decision->sar No candidate Optimized Candidate for In Vivo Studies decision->candidate Yes design_analogues Design & Synthesize New Analogues sar->design_analogues design_analogues->in_vitro_assay Re-screen

Caption: Lead optimization cycle for metabolic stability.

References

A Head-to-Head Comparison of Oudemansin X and Other Natural Strobilurins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the natural strobilurin, Oudemansin X, with other compounds of its class. This document compiles available experimental data on their biological activities and outlines the methodologies used in these assessments.

Introduction to Natural Strobilurins

Strobilurins are a class of natural products originally isolated from fungi, such as Strobilurus tenacellus. These compounds and their synthetic analogs have garnered significant attention for their broad-spectrum antifungal activity. The core mechanism of action for all strobilurins is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This disruption of the electron transport chain halts ATP production, ultimately leading to fungal cell death. This compound X, a closely related natural product, shares this mechanism. While highly effective, the inherent instability and sometimes insufficient potency of natural strobilurins have led to the development of more robust synthetic analogs for agricultural use. However, the natural compounds remain valuable tools for research and as lead structures for novel drug discovery.

Comparative Antifungal Activity

CompoundFungal SpeciesMIC (µg/mL)Reference
This compound X Data Not Available--
This compound A Various fungiPotent activity reported[1]
This compound B Various fungiPotent activity reported[2][3]
Strobilurin A Various fungiPotent activity reported[1]
Strobilurin B Various fungiPotent activity reported[2]
Strobilurin C Various fungiPotent activity reported

Note: While numerous sources cite the potent antifungal activity of these compounds, specific MIC values for this compound X in a comparative context are not publicly available.

Cytotoxicity Profile

The cytotoxic effects of strobilurins are an important consideration for their potential therapeutic applications. A recent study investigated the cytotoxic effects of Strobilurin X on human cancer cell lines and normal fibroblasts.

CompoundCell LineEC50 (µg/mL)IC50 (Mitochondrial Complex III) (ng/mL)
Strobilurin X A549 (Human lung carcinoma)3.4 ± 0.2139.8 ± 32.0
HeLa (Human cervical cancer)5.4 ± 0.3
WI-38 (Human normal lung fibroblast)16.8 ± 3.4

Mechanism of Action: Inhibition of Mitochondrial Respiration

All strobilurins, including this compound X, share a common molecular target: the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. By binding to the Qo site, they block the transfer of electrons from ubiquinol to cytochrome c, which is a critical step in the generation of the proton gradient required for ATP synthesis.

Mechanism of Action of Strobilurins Ubiquinol Ubiquinol (CoQH2) ComplexIII Cytochrome bc1 Complex (Complex III) Ubiquinol->ComplexIII e- CytC_ox Cytochrome c (oxidized) CytC_red Cytochrome c (reduced) ComplexIII->CytC_ox e- Proton_Gradient Proton Gradient (Δp) ComplexIII->Proton_Gradient H+ pumping Strobilurins This compound X & Other Strobilurins Strobilurins->ComplexIII Inhibition ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase

Caption: Mechanism of action of this compound X and other strobilurins.

The inhibition of Complex III leads to a cascade of downstream effects, including the collapse of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and ultimately, induction of apoptosis or programmed cell death.

Downstream Effects of Mitochondrial Inhibition Strobilurin_Inhibition Strobilurin Inhibition of Complex III ETC_Block Electron Transport Chain Blockage Strobilurin_Inhibition->ETC_Block ATP_Depletion ATP Depletion ETC_Block->ATP_Depletion ROS_Increase Increased Reactive Oxygen Species (ROS) ETC_Block->ROS_Increase MMP_Collapse Mitochondrial Membrane Potential Collapse ETC_Block->MMP_Collapse Apoptosis Apoptosis ATP_Depletion->Apoptosis Oxidative_Stress Oxidative Stress ROS_Increase->Oxidative_Stress MMP_Collapse->Apoptosis Oxidative_Stress->Apoptosis

Caption: Downstream signaling cascade following strobilurin-mediated mitochondrial inhibition.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow: Broth Microdilution Assay Start Start Prep_Inoculum Prepare Fungal Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) Start->Prep_Inoculum Inoculate Inoculate Wells with Fungal Suspension Prep_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of Strobilurin Compounds in 96-well Plate Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 24-72 hours Inoculate->Incubate Read_MIC Visually or Spectrophotometrically Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Antifungal Agent: The strobilurin compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial twofold dilutions are then prepared in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate.

  • Preparation of Fungal Inoculum: The fungal species to be tested is cultured on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., using a spectrophotometer to achieve a specific optical density).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension, resulting in a final volume of 200 µL per well. A positive control well (containing medium and inoculum but no drug) and a negative control well (containing medium only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (typically 35-37°C) for a specified period (24 to 72 hours), depending on the growth rate of the fungus.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth of the organism. This can be assessed visually or by using a microplate reader to measure turbidity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Detailed Steps:

  • Cell Seeding: Adherent cells (e.g., A549, HeLa, WI-38) are seeded into a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the strobilurin compound for a specified duration (e.g., 48 hours).

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 3-4 hours to allow the formazan crystals to form.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • EC50 Calculation: The half-maximal effective concentration (EC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Mitochondrial Complex III Activity Assay

This assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Detailed Steps:

  • Mitochondria Isolation: Mitochondria are isolated from cultured cells or tissues using differential centrifugation.

  • Reaction Mixture Preparation: A reaction buffer containing a substrate for Complex III (e.g., ubiquinol) and oxidized cytochrome c is prepared.

  • Initiation of Reaction: The isolated mitochondria are added to the reaction mixture.

  • Spectrophotometric Measurement: The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

  • Inhibitor Control: A parallel reaction is run in the presence of a known Complex III inhibitor (e.g., antimycin A) to determine the specific activity of Complex III.

  • IC50 Calculation: To determine the half-maximal inhibitory concentration (IC50) of a strobilurin, the assay is performed with a range of inhibitor concentrations, and the IC50 is calculated from the resulting dose-response curve.

Conclusion

This compound X and other natural strobilurins are potent inhibitors of fungal mitochondrial respiration, demonstrating significant antifungal and, in some cases, cytotoxic properties. While direct, comprehensive comparative studies on their antifungal efficacy are limited, the available data suggest a high level of activity across the class. Their shared mechanism of action, targeting the cytochrome bc1 complex, makes them valuable tools for studying mitochondrial function and for the development of novel therapeutic agents. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these important natural products. Further research is warranted to establish a more complete and directly comparative profile of their biological activities.

References

Unveiling Oudemansin's Stronghold: A Comparative Guide to its Binding Site on the Cytochrome bc1 Complex

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise binding interactions of inhibitors with their targets is paramount. This guide provides a comprehensive comparison of Oudemansin's binding site on the cytochrome bc1 complex with other known inhibitors, supported by experimental data and detailed methodologies.

This compound, a naturally occurring strobilurin analog, is a potent inhibitor of the cytochrome bc1 complex (also known as complex III) in the mitochondrial respiratory chain. Its primary target is the quinol oxidation (Qo) site of the complex, a critical hub for electron transfer and proton translocation. By binding to this site, this compound effectively disrupts the Q-cycle, leading to the inhibition of ATP synthesis and ultimately, cell death. This mechanism of action is shared by a class of synthetic agricultural fungicides known as strobilurins.

Comparative Analysis of Inhibitor Potency

The efficacy of this compound and other inhibitors targeting the cytochrome bc1 complex can be quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the available data for several key inhibitors, highlighting their respective binding sites.

InhibitorBinding SiteTarget Organism/SystemIC50 / Ki
This compound A Qo Saccharomyces cerevisiae (yeast) mitochondria400 ng/mL
AzoxystrobinQoSaccharomyces cerevisiae (yeast) mitochondria20 nM[1]
PyraclostrobinQoSaccharomyces cerevisiae (yeast) mitochondria3 nM[1]
MyxothiazolQoBeef heart mitochondria0.58 mol/mol cytochrome b (for 50% inhibition of O2 consumption)[2]
StigmatellinQoSaccharomyces cerevisiae (yeast) mitochondria2.4 nM[1]
AtovaquoneQoPlasmodium berghei (sensitive clones)0.132-0.465 nM[3]
FamoxadoneQoBos taurus (bovine) mitochondrial bc1 complex418 nM
FamoxadoneQoRhodobacter sphaeroides bc1 complex1.4 nM
Antimycin AQiPorcine bc1 complexKi = 0.033 nM
CyazofamidQiPorcine bc1 complexKi = 12.90 µM
AmisulbromQiPhytophthora litchiiAverage EC50 = 0.24 µg/mL

Note: Direct comparison of IC50 and Ki values should be made with caution as experimental conditions can vary between studies.

Experimental Protocols

To provide a clear understanding of how the binding and inhibitory activity of these compounds are determined, detailed methodologies for key experiments are outlined below.

Ubiquinol-Cytochrome c Reductase Activity Assay

This spectrophotometric assay is a fundamental method for determining the inhibitory potency (IC50) of compounds against the cytochrome bc1 complex.

Principle: The enzymatic activity of the cytochrome bc1 complex is measured by monitoring the reduction of cytochrome c, which results in an increase in absorbance at 550 nm. The inhibitor's effect is quantified by measuring the decrease in the rate of this reaction.

Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)

  • Cytochrome c (from horse heart)

  • Ubiquinol (e.g., decylubiquinol, prepared fresh)

  • Inhibitor stock solutions (dissolved in a suitable solvent like DMSO)

  • Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

  • Preparation: Prepare a reaction mixture in a cuvette containing the assay buffer and cytochrome c at a final concentration of 10-50 µM.

  • Enzyme Addition: Add a small, predetermined amount of the isolated mitochondria or purified enzyme to the cuvette and mix gently.

  • Inhibitor Incubation (for IC50 determination): Add varying concentrations of the inhibitor (or solvent control) to the reaction mixture and incubate for a specific period (e.g., 5-10 minutes) to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate, ubiquinol (e.g., 50-100 µM final concentration).

  • Measurement: Immediately start monitoring the increase in absorbance at 550 nm over time (e.g., every 10 seconds for 3-5 minutes).

  • Data Analysis: Calculate the initial rate of the reaction (Vmax) from the linear portion of the absorbance curve. For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

X-ray Crystallography for a Protein-Inhibitor Complex

This powerful technique provides atomic-level insights into the binding mode of an inhibitor within the protein's active site.

Principle: A high-quality crystal of the protein in complex with the inhibitor is grown and then exposed to a focused X-ray beam. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the three-dimensional structure of the protein-inhibitor complex can be determined.

General Workflow:

  • Protein Expression and Purification: Overexpress and purify a sufficient quantity of the target protein (cytochrome bc1 complex).

  • Complex Formation: Incubate the purified protein with a molar excess of the inhibitor to ensure saturation of the binding sites.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) to identify conditions that yield well-ordered crystals of the protein-inhibitor complex.

  • Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, single crystals suitable for X-ray diffraction.

  • Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction data are collected on a detector.

  • Data Processing: Process the raw diffraction images to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray spots.

  • Structure Solution: Determine the initial phases of the structure factors. This can be done using methods like molecular replacement if a similar structure is available.

  • Model Building and Refinement: Build an atomic model of the protein-inhibitor complex into the electron density map and refine the model to improve its fit with the experimental data.

  • Structure Validation: Assess the quality of the final model using various validation tools to ensure its accuracy and reliability.

Visualizing the Mechanisms

To better illustrate the processes involved in cytochrome bc1 complex function and its inhibition, the following diagrams are provided.

Q_Cycle_Mechanism cluster_IMS Intermembrane Space (P-side) cluster_Membrane Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix (N-side) Cyt c (ox) Cyt c (ox) Cyt c (red) Cyt c (red) Complex IV Complex IV Cyt c (red)->Complex IV To Complex IV Qo_site Qo Site UQ UQ Qo_site->UQ UQ e- Qo_site->e- e- e-2 Qo_site->e-2 e- H+ Qo_site->H+ H+2 Qo_site->H+2 Qi_site Qi Site UQ.- UQ.- Qi_site->UQ.- Ubisemiquinone UQH2_out UQH2_out Qi_site->UQH2_out UQH2 ComplexIII Cytochrome bc1 Complex UQH2 UQH2 UQH2->Qo_site 1st UQH2 UQ_pool UQ Pool UQ->UQ_pool UQ_pool->Qi_site UQ UQ_pool->UQH2 2nd UQH2 ISP Fe-S e-->ISP Cyt bL Cyt bL e-2->Cyt bL cluster_IMS cluster_IMS H+->cluster_IMS 2H+ H+3 H+4 Cyt c1 Cyt c1 ISP->Cyt c1 Cyt c1->Cyt c (ox) Cyt bH Cyt bH Cyt bL->Cyt bH Cyt bH->Qi_site 2H+ UQH2_out->UQ_pool cluster_Matrix cluster_Matrix cluster_Matrix->Qi_site 2H+

Caption: The Q-cycle mechanism in the cytochrome bc1 complex.

Experimental_Workflow cluster_Biochemical Biochemical & Biophysical Characterization cluster_Structural Structural Biology cluster_Computational Computational Modeling Assay Enzyme Activity Assay (Ubiquinol-Cytochrome c Reductase) Determine_IC50 Determine IC50/Ki Assay->Determine_IC50 Competition Competition Assays with Known Qo and Qi Site Inhibitors Determine_IC50->Competition Binding_Site Infer Binding Site (Qo or Qi) Competition->Binding_Site Crystallography Co-crystallization of Complex with Inhibitor Binding_Site->Crystallography Docking Molecular Docking Binding_Site->Docking Xray X-ray Diffraction Data Collection Crystallography->Xray Structure Structure Determination and Analysis Xray->Structure Confirm_Binding Confirm Binding Site and Identify Key Interactions Structure->Confirm_Binding Predict_Binding Predict Binding Pose and Interactions Docking->Predict_Binding Predict_Binding->Confirm_Binding Correlate with Experimental Data

Caption: Experimental workflow for confirming an inhibitor's binding site.

References

Evaluating the Safety Profile of Oudemansin on Non-Target Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the safety profile of Oudemansin, a naturally derived fungicide, on non-target organisms. Due to the limited direct ecotoxicological data available for this compound, this analysis leverages data from structurally and functionally similar strobilurin fungicides, primarily azoxystrobin and pyraclostrobin. This compound, like strobilurins, acts by inhibiting mitochondrial respiration.[1] This guide compares the ecotoxicological profile of these surrogates with other classes of fungicides, including triazoles, dicarboximides, and succinate dehydrogenase inhibitors (SDHIs), to provide a broader context for risk assessment.

Executive Summary

This compound's mode of action, the inhibition of mitochondrial respiration, is not specific to fungi and thus poses a potential risk to a wide range of non-target organisms.[2][3] Based on data from surrogate strobilurin fungicides, this compound is expected to exhibit low acute toxicity to mammals but high toxicity to aquatic organisms, including fish, invertebrates, and algae.[4][5] This profile is largely comparable to other strobilurin fungicides. In comparison, other fungicide classes such as triazoles, dicarboximides, and SDHIs present varying degrees of risk to different non-target species. A detailed quantitative comparison is provided in the subsequent sections.

Comparative Ecotoxicity Data

The following tables summarize the available quantitative ecotoxicity data for strobilurin fungicides (as surrogates for this compound) and other major fungicide classes. Data is presented for key indicator species across different environmental compartments.

Table 1: Acute Toxicity to Aquatic Organisms

Fungicide ClassActive IngredientTest OrganismEndpoint (Duration)Value (mg/L)Reference
Strobilurin AzoxystrobinRainbow trout (Oncorhynchus mykiss)LC50 (96h)0.47
Daphnia magnaEC50 (48h)0.28
Green algae (Selenastrum capricornutum)EC50 (72h)0.11
PyraclostrobinRainbow trout (Oncorhynchus mykiss)LC50 (96h)0.006
Daphnia magnaEC50 (48h)0.016
Triazole TebuconazoleRainbow trout (Oncorhynchus mykiss)LC50 (96h)4.4
Daphnia magnaEC50 (48h)2.37
Duckweed (Lemna minor)EC50 (7d)1.552
EpoxiconazoleRainbow trout (Oncorhynchus mykiss)LC50 (96h)1.5
Daphnia magnaEC50 (48h)3.9
Dicarboximide IprodioneRainbow trout (Oncorhynchus mykiss)LC50 (96h)6.7
Daphnia magnaEC50 (48h)0.53
VinclozolinRainbow trout (Oncorhynchus mykiss)LC50 (96h)52.2
Guppy (Poecilia reticulata)LC50 (96h)130
SDHI BoscalidRainbow trout (Oncorhynchus mykiss)LC50 (96h)2.7
Daphnia magnaEC50 (48h)5.3
FluopyramRainbow trout (Oncorhynchus mykiss)LC50 (96h)1.63
Daphnia magnaEC50 (48h)>10.8

Table 2: Acute Toxicity to Terrestrial Organisms

Fungicide ClassActive IngredientTest OrganismEndpointValue (mg/kg bw)Reference
Strobilurin AzoxystrobinRat (oral)LD50>5000
Bobwhite quail (oral)LD50>2000
PyraclostrobinRat (oral)LD50>5000
Bobwhite quail (oral)LD50>2000
Triazole TebuconazoleRat (oral)LD50~1700
Bobwhite quail (oral)LD501988
EpoxiconazoleRat (oral)LD50>5000
Bobwhite quail (oral)LD50>2000
Dicarboximide IprodioneRat (oral)LD503500
Bobwhite quail (oral)LD50930
VinclozolinRat (oral)LD50>10000
Bobwhite quail (oral)LD502510
SDHI BoscalidRat (oral)LD50>5000
Bobwhite quail (oral)LD50>2150
FluopyramRat (oral)LD50>2000

Table 3: Toxicity to Non-Target Arthropods and Soil Organisms

Fungicide ClassActive IngredientTest OrganismEndpoint (Duration)ValueReference
Strobilurin AzoxystrobinHoneybee (Apis mellifera)LD50 (48h, oral)>25 µ g/bee
Earthworm (Eisenia fetida)LC50 (14d)>1000 mg/kg soil
PyraclostrobinHoneybee (Apis mellifera)LD50 (48h, contact)>100 µ g/bee
Earthworm (Eisenia fetida)LC50 (14d)>1000 mg/kg soil
Triazole TebuconazoleHoneybee (Apis mellifera)LD50 (48h, oral)83.1 µ g/bee
Earthworm (Eisenia fetida)LC50 (14d)1381 mg/kg soil
EpoxiconazoleHoneybee (Apis mellifera)LD50 (48h, contact)>100 µ g/bee
Earthworm (Eisenia fetida)LC50 (14d)>1000 mg/kg soil
Dicarboximide IprodioneHoneybee (Apis mellifera)-Nontoxic
VinclozolinHoneybee (Apis mellifera)-Nontoxic
Earthworm (Eisenia fetida)-Nontoxic
SDHI BoscalidHoneybee (Apis mellifera)LD50 (48h, contact)>200 µ g/bee
Earthworm (Eisenia fetida)LC50 (14d)>1000 mg/kg soil
FluopyramHoneybee (Apis mellifera)LD50 (48h, contact)>100 µ g/bee

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound and strobilurin fungicides act by inhibiting the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This blockage disrupts the electron transport chain, leading to a cessation of ATP synthesis and ultimately cell death in the target fungus. However, this fundamental process is conserved across many eukaryotes, leading to potential toxicity in non-target organisms.

Mitochondrial Respiration Inhibition cluster_ETC Electron Transport Chain cluster_Inhibition Inhibition Pathway Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Produces This compound This compound / Strobilurins This compound->Complex_III Inhibits Qo site

Caption: Inhibition of Complex III by this compound/Strobilurins.

Experimental Workflow: Aquatic Ecotoxicity Testing

The assessment of a fungicide's toxicity to aquatic organisms typically follows a tiered approach as outlined by international guidelines from the OECD and US EPA. The workflow begins with range-finding tests to determine appropriate concentration ranges, followed by definitive acute and chronic toxicity tests.

Aquatic Ecotoxicity Testing Workflow cluster_Tiers Testing Tiers Start Test Substance Characterization (Solubility, Stability) Range_Finding Range-Finding Tests (e.g., Fish, Daphnia, Algae) Start->Range_Finding Definitive_Acute Definitive Acute Toxicity Tests (LC50/EC50 Determination) Range_Finding->Definitive_Acute Definitive_Chronic Definitive Chronic Toxicity Tests (NOEC/LOEC Determination) Definitive_Acute->Definitive_Chronic If significant acute toxicity is observed Risk_Assessment Data Analysis and Risk Assessment Definitive_Acute->Risk_Assessment Definitive_Chronic->Risk_Assessment Tier1 Tier I: Acute Testing Tier2 Tier II: Chronic Testing

Caption: Tiered workflow for aquatic ecotoxicity assessment.

Experimental Protocols

Detailed experimental protocols for assessing the ecotoxicity of fungicides are provided in internationally recognized guidelines. Researchers should refer to the following key documents for specific methodologies.

Aquatic Toxicity Testing
  • Test Guideline: OECD Guideline for the Testing of Chemicals, Section 2: Effects on Biotic Systems.

  • Key Tests:

    • Fish, Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period. Typically, rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio) are used.

    • Daphnia sp., Acute Immobilisation Test (OECD 202): This test evaluates the concentration at which 50% of the daphnids are immobilized (EC50) after a 48-hour exposure.

    • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test measures the effect of the substance on the growth of algae, determining the EC50 for growth rate inhibition over 72 hours.

  • Methodology Overview:

    • Test Organisms: Healthy, laboratory-cultured organisms of a specified age and size are used.

    • Test Conditions: Tests are conducted under controlled conditions of temperature, light, and pH in a defined test medium.

    • Exposure: Organisms are exposed to a range of concentrations of the test substance, typically in a geometric series, along with a control group.

    • Observations: Mortality, immobilization, or growth inhibition are recorded at specified intervals.

    • Data Analysis: The LC50 or EC50 values and their 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Terrestrial Toxicity Testing
  • Test Guideline: US EPA OCSPP 850 Series: Ecological Effects Test Guidelines.

  • Key Tests:

    • Avian Acute Oral Toxicity Test (OCSPP 850.2100): This test determines the median lethal dose (LD50) for birds, typically the bobwhite quail (Colinus virginianus) or mallard duck (Anas platyrhynchos), following a single oral dose.

    • Mammalian Acute Oral Toxicity (as per OECD 420, 423, or 425): While primarily for human health assessment, these data are used for mammalian wildlife risk assessment. The LD50 is determined in rats or mice.

    • Earthworm, Acute Toxicity Tests (OECD 207): This test determines the LC50 of a substance to earthworms (Eisenia fetida) in an artificial soil over a 14-day period.

    • Honeybee, Acute Contact and Oral Toxicity Tests (OECD 213 & 214): These tests determine the contact and oral LD50 for adult honeybees (Apis mellifera) after a 48 to 96-hour exposure.

  • Methodology Overview:

    • Test Organisms: Healthy, age- and weight-standardized animals or insects are used.

    • Administration: The test substance is administered orally (gavage or dietary) or via contact (topical application or treated substrate).

    • Observations: Mortality and sublethal effects are observed over a specified period.

    • Data Analysis: The LD50 is calculated using appropriate statistical methods. For soil organisms, the LC50 in mg/kg of soil is determined.

Conclusion

While specific ecotoxicological data for this compound is scarce, the extensive information available for structurally and functionally similar strobilurin fungicides provides a strong basis for a preliminary safety assessment. The primary concern for this compound, as with other strobilurins, is its potential for high toxicity to aquatic organisms. In contrast, the risk to mammals, birds, and soil invertebrates appears to be relatively low based on acute toxicity data.

Compared to other fungicide classes, the ecotoxicity profile of strobilurins is distinct. For instance, some triazole fungicides exhibit lower aquatic toxicity but may have other concerns such as potential endocrine disruption. Dicarboximides generally show lower toxicity to a broad range of non-target organisms. SDHI fungicides present a variable profile, with some showing high toxicity to fish.

Therefore, while this compound holds promise as a natural fungicide, its development and application should proceed with caution, particularly concerning its potential impact on aquatic ecosystems. Further research is warranted to generate specific ecotoxicity data for this compound to refine this assessment and ensure its safe use in agricultural systems. This should include a full suite of standardized tests on a range of non-target organisms as outlined in the experimental protocols section.

References

Safety Operating Guide

Proper Disposal of Oudemansin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and minimizing ecological impact. This guide provides essential safety and logistical information for the proper disposal of Oudemansin, a known antibiotic and antifungal agent. Adherence to these procedures is crucial for maintaining operational safety and regulatory compliance.

Chemical and Physical Properties of this compound

A thorough understanding of a substance's properties is foundational to its safe management. The following table summarizes the key data for this compound.

PropertyValue
Molecular Formula C₁₇H₂₂O₄
Molar Mass 290.35 g/mol
Appearance Crystalline solid
Biological Activity Antifungal and antibiotic, inhibits mitochondrial respiration.[1][2][3]

This compound Waste Disposal Protocol

All materials contaminated with this compound must be treated as hazardous chemical waste. Segregation of this waste at the point of generation is critical for safe and compliant disposal.

Waste Stream Management
Waste StreamDescriptionContainer TypeDisposal Procedure
Liquid Waste (Aqueous) Solutions containing this compound in aqueous buffers.4L HDPE Carboy, labeled "Hazardous Waste".Collect in a designated, sealed carboy within secondary containment. Do not mix with organic solvent waste. Chemical deactivation is recommended prior to collection (see Experimental Protocol below). Request pickup from your institution's Environmental Health and Safety (EHS) department when the container is 90% full.
Liquid Waste (Organic) Solutions containing this compound in organic solvents (e.g., DMSO, ethanol).4L Solvent-resistant bottle, labeled "Hazardous Waste".Collect in a designated, sealed bottle within secondary containment. Segregate halogenated and non-halogenated solvents if required by your institution. Request EHS pickup when the container is full.
Solid Waste Contaminated consumables: gloves, pipette tips, vials, bench paper.Lined, rigid, puncture-proof container with a lid, labeled "Hazardous Waste".Collect all contaminated solid items in a designated container. Keep the container closed when not in use. Request EHS pickup when the container is full.
Contaminated Glassware Reusable glassware that has come into contact with this compound.N/ADecontaminate by soaking in a 10% bleach solution for at least 30 minutes. The initial rinseate should be collected as hazardous aqueous waste. After decontamination, the glassware can be washed using standard laboratory procedures.

Experimental Protocol: Chemical Deactivation of Aqueous this compound Waste

As no specific deactivation protocol for this compound is documented, a general procedure based on the chemical degradation of bioactive molecules is recommended for low-concentration aqueous waste. This procedure should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Aqueous waste containing this compound

  • Sodium hypochlorite solution (household bleach, ~5-10%)

  • Sodium hydroxide (1M) or hydrochloric acid (1M) for pH adjustment

  • pH meter or pH strips

  • Stir bar and stir plate

Procedure:

  • pH Adjustment: Place the aqueous waste container on a stir plate. While stirring, slowly add 1M sodium hydroxide to raise the pH to approximately 10-11. This enhances the oxidative power of the bleach.

  • Oxidation: Slowly add sodium hypochlorite solution to the waste to achieve a final concentration of 10%.

  • Reaction Time: Loosely cap the container to allow for any potential off-gassing and let the mixture stir for a minimum of 2 hours at room temperature to ensure complete degradation of the bioactive compound.

  • Neutralization: After the reaction time, check the pH of the solution. Neutralize the solution to a pH between 6 and 8 by slowly adding a suitable reducing agent for the excess bleach, such as sodium bisulfite or sodium thiosulfate, followed by pH adjustment with hydrochloric acid if necessary.

  • Collection: Transfer the treated and neutralized solution to the designated hazardous aqueous waste container for collection by EHS.

Disposal Workflow and Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

OudemansinDisposalWorkflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste waste_type->solid_waste Solid solvent_type Aqueous or Organic? liquid_waste->solvent_type collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid aqueous_waste Aqueous Waste solvent_type->aqueous_waste Aqueous organic_waste Organic Waste solvent_type->organic_waste Organic deactivate Chemical Deactivation (Recommended) aqueous_waste->deactivate collect_organic Collect in Labeled Organic Waste Container organic_waste->collect_organic collect_aqueous Collect in Labeled Aqueous Waste Container deactivate->collect_aqueous ehs_pickup Arrange for EHS Pickup collect_aqueous->ehs_pickup collect_organic->ehs_pickup collect_solid->ehs_pickup

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: The information provided in this guide is intended for trained laboratory personnel. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations before handling and disposing of any chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oudemansin
Reactant of Route 2
Reactant of Route 2
Oudemansin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.